Cariprazine hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
3-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-dimethylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32Cl2N4O.ClH/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23;/h3-5,16-17H,6-15H2,1-2H3,(H,24,28);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPJWWMREQHLQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33Cl3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026486 | |
| Record name | Cariprazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083076-69-0 | |
| Record name | Cariprazine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1083076690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cariprazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARIPRAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQD7C255YG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cariprazine Hydrochloride's Mechanism of Action at Dopamine D3 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cariprazine (B1246890) hydrochloride is an atypical antipsychotic agent characterized by a unique pharmacological profile, most notably its high affinity and partial agonist activity at dopamine (B1211576) D3 receptors. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning cariprazine's interaction with the D3 receptor. It synthesizes key quantitative data, details critical experimental methodologies, and visualizes the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and neuroscience.
Pharmacodynamics of Cariprazine at the D3 Receptor
Cariprazine's therapeutic effects are hypothesized to be mediated, in large part, through its distinct actions at the dopamine D3 receptor. It acts as a partial agonist, meaning it binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, dopamine. This partial agonism allows cariprazine to modulate dopaminergic activity, acting as a functional antagonist in brain regions with dopamine hyperactivity and as an agonist in areas with dopamine hypoactivity. This "dopamine system stabilization" is a key aspect of its mechanism of action.[1]
Cariprazine exhibits a significantly higher affinity for D3 receptors compared to D2 receptors, a feature that distinguishes it from many other antipsychotic medications.[2][3][4] This D3-preferring profile is thought to contribute to its efficacy in treating a broad range of symptoms, including negative and cognitive symptoms of schizophrenia, which are often less responsive to traditional antipsychotics.[5]
Quantitative Analysis of Receptor Binding and Functional Activity
The interaction of cariprazine and its active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), with dopamine D2 and D3 receptors has been extensively quantified. The following tables summarize the binding affinities (Ki) and functional activities (EC50, Emax) from various in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding Affinities (Ki) of Cariprazine and its Metabolites
| Compound | Receptor | Ki (nM) | Species | Source |
| Cariprazine | Human D3 | 0.085 - 0.3 | Human | [6] |
| Human D2L | 0.49 - 0.71 | Human | [6] | |
| Rat D3 | Subnanomolar | Rat | ||
| Rat D2 | Subnanomolar | Rat | ||
| DCAR | Human D3 | Higher than Cariprazine | Human | |
| Human D2L | Subnanomolar/low nanomolar | Human | ||
| DDCAR | Human D3 | Higher than Cariprazine | Human | |
| Human D2L | Subnanomolar/low nanomolar | Human |
Table 2: In Vitro Functional Activity of Cariprazine and its Metabolites
| Compound | Receptor | Assay | Parameter | Value | Source |
| Cariprazine | Human D3 | cAMP Accumulation | pEC50 | 8.58 | |
| Human D3 | cAMP Accumulation | Emax | 71% | ||
| Human D3 | β-arrestin Recruitment | EC50 | 10.2 nM (monophasic), 5.52 nM & 4.19 µM (biphasic) | ||
| Human D2 | cAMP Accumulation | - | Partial Agonist | ||
| DCAR | Human D3 | cAMP Accumulation | - | Partial Agonist | |
| Human D2 | cAMP Accumulation | - | Partial Agonist | ||
| DDCAR | Human D3 | cAMP Accumulation | - | Partial Agonist | |
| Human D2 | cAMP Accumulation | - | Partial Agonist |
Table 3: In Vivo Receptor Occupancy of Cariprazine in Patients with Schizophrenia
| Daily Dose | Receptor | Mean Occupancy (%) | Study Duration | Source |
| 1 mg | D3 | 76% | 2 weeks | [3] |
| D2 | 45% | 2 weeks | [3] | |
| 3 mg | D3 | 92% | 2 weeks | [3] |
| D2 | 79% | 2 weeks | [3] | |
| 12 mg | D3 | ~100% | 2 weeks | [3] |
| D2 | ~100% | 2 weeks | [3] |
Key Experimental Methodologies
The characterization of cariprazine's interaction with the D3 receptor has been facilitated by a range of sophisticated experimental techniques.
In Vitro Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of cariprazine and its metabolites for dopamine D3 and D2 receptors.
-
Methodology:
-
Membrane Preparation: Homogenates of cells (e.g., CHO or HEK293) stably expressing human recombinant D2 or D3 receptors, or tissue homogenates from specific brain regions (e.g., striatum), are prepared.
-
Competitive Binding: A constant concentration of a specific radioligand (e.g., [3H]spiperone or [3H]methylspiperone) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (cariprazine or its metabolites).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vitro Functional Assays
-
Objective: To assess the partial agonist activity of cariprazine at D3 receptors by measuring its effect on adenylyl cyclase activity.
-
Methodology:
-
Cell Culture: CHO cells stably expressing human D3 receptors are cultured.
-
Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation, followed by treatment with forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels) and varying concentrations of cariprazine.
-
cAMP Measurement: The intracellular concentration of cAMP is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: The ability of cariprazine to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its potency (EC50) and efficacy (Emax) relative to a full agonist.
-
-
Objective: To investigate the G-protein independent signaling of cariprazine at the D3 receptor by measuring the recruitment of β-arrestin.
-
Methodology:
-
Assay System: A cell-based assay, often utilizing Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC), is employed. In these systems, the D3 receptor and β-arrestin are tagged with a donor and an acceptor molecule, respectively.
-
Ligand Stimulation: Cells are treated with varying concentrations of cariprazine.
-
Signal Detection: Upon cariprazine binding and receptor activation, β-arrestin is recruited to the receptor, bringing the donor and acceptor molecules into close proximity and generating a detectable signal (e.g., light emission in BRET).
-
Data Analysis: The dose-dependent increase in the signal is used to determine the EC50 and Emax for β-arrestin recruitment.
-
In Vivo Positron Emission Tomography (PET) Imaging
-
Objective: To measure the in vivo occupancy of D2 and D3 receptors by cariprazine in the human brain.
-
Methodology:
-
Radioligand: A PET radioligand with high affinity for both D2 and D3 receptors, such as [11C]-(+)-PHNO, is used.[3]
-
Study Design: PET scans are performed on subjects at baseline (before cariprazine administration) and at various time points after receiving cariprazine treatment.
-
Image Acquisition: Following intravenous injection of the radioligand, the distribution of radioactivity in the brain is measured over time using a PET scanner.
-
Data Analysis: The binding potential (BPND) of the radioligand in different brain regions is calculated. Receptor occupancy is then determined by the percentage reduction in BPND after cariprazine treatment compared to baseline.
-
Signaling Pathways and Visualizations
Cariprazine's partial agonism at the D3 receptor initiates a cascade of intracellular signaling events. The D3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. However, emerging evidence suggests that cariprazine may act as a biased agonist, differentially activating G-protein-dependent and β-arrestin-mediated signaling pathways.[7]
G-Protein-Dependent Signaling
Upon binding of cariprazine, the D3 receptor undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins. This activation results in the dissociation of the Gαi/o subunit from the Gβγ dimer.
-
Gαi/o Pathway: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA).
-
Gβγ Pathway: The Gβγ dimer can modulate the activity of various downstream effectors, including ion channels (e.g., G-protein-coupled inwardly-rectifying potassium channels - GIRKs) and other enzymes.
β-Arrestin-Mediated Signaling
In addition to G-protein coupling, agonist-bound GPCRs can be phosphorylated by G-protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin proteins. β-arrestin binding can lead to receptor desensitization and internalization, but it can also initiate a distinct wave of G-protein-independent signaling. Cariprazine has been shown to engage β-arrestin signaling pathways, although the precise downstream consequences at the D3 receptor are still under active investigation.
Downstream Effector: DARPP-32
A key downstream effector of dopamine signaling in the striatum is the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). The phosphorylation state of DARPP-32 is bidirectionally controlled by D1 and D2-like receptor signaling. D1 receptor activation leads to PKA-mediated phosphorylation of DARPP-32 at Threonine-34 (Thr34), converting it into a potent inhibitor of protein phosphatase 1 (PP1). Conversely, D2-like receptor activation can lead to dephosphorylation of DARPP-32. By acting as a partial agonist at D3 receptors, cariprazine can modulate the phosphorylation state of DARPP-32, thereby influencing the activity of downstream targets of PP1.[8][9][10]
Conclusion
Cariprazine hydrochloride's mechanism of action is distinguished by its high-affinity partial agonism at the dopamine D3 receptor. This D3-preferring profile, supported by extensive quantitative in vitro and in vivo data, likely underlies its broad spectrum of clinical efficacy. The ability of cariprazine to modulate both G-protein-dependent and β-arrestin-mediated signaling pathways, and to influence key downstream effectors such as DARPP-32, highlights the complexity of its pharmacological actions. A thorough understanding of these molecular mechanisms is crucial for the continued development of novel therapeutics targeting the dopaminergic system and for optimizing the clinical application of cariprazine. This guide provides a foundational resource for professionals in the field to build upon in their research and development endeavors.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Cariprazine for the Treatment of Schizophrenia: A Review of this Dopamine D3-Preferring D3/D2 Receptor Partial Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychscenehub.com [psychscenehub.com]
- 5. The role of dopamine D3 receptors in the mechanism of action of cariprazine | CNS Spectrums | Cambridge Core [cambridge.org]
- 6. mdpi.com [mdpi.com]
- 7. Cariprazine:New dopamine biased agonist for neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The involvement of DARPP-32 in the pathophysiology of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Phosphorylation of DARPP-32 by Cdk5 modulates dopamine signalling in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Cariprazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cariprazine (B1246890) hydrochloride, marketed under trade names such as Vraylar® and Reagila®, is a third-generation atypical antipsychotic distinguished by its unique pharmacological profile.[1][2] Developed for the treatment of schizophrenia, bipolar disorder, and as an adjunctive therapy for major depressive disorder, its mechanism of action centers on a high affinity for the dopamine (B1211576) D3 receptor.[1][3][4] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical pharmacology of cariprazine hydrochloride, intended for professionals in the field of drug development and neuroscience.
Discovery and Development
The journey of cariprazine began at the Hungarian pharmaceutical company Gedeon Richter Plc. in the early 2000s.[5][6] The project was initiated in December 1999, with the cariprazine molecule first being synthesized in December 2002.[5][6] A patent application was filed in August 2003.[5][6]
Recognizing its potential, Gedeon Richter entered into a collaboration with Forest Laboratories (later acquired by Actavis, then Allergan, and subsequently AbbVie) for further development and commercialization.[5][6] This partnership facilitated the extensive clinical trial program necessary for regulatory approval.
Key Development Milestones:
-
December 1999: The D3 receptor-focused project is initiated at Gedeon Richter.[5][6]
-
December 2002: The cariprazine molecule is first synthesized.[5][6]
-
August 2003: A patent application for the molecule is filed.[5][6]
-
November 2004: The first clinical trials are launched in Europe.[5][6]
-
November 2006 - June 2009: Phase II clinical trials commence for schizophrenia, bipolar mania, bipolar depression, and major depressive disorder.[5][6]
-
September 17, 2015: Cariprazine (Vraylar®) receives its first global approval from the U.S. Food and Drug Administration (FDA) for the treatment of schizophrenia and acute manic or mixed episodes associated with bipolar I disorder.[4][5][7]
-
July 13, 2017: The European Commission grants marketing authorization for Reagila® for the treatment of schizophrenia in adults.[8]
Chemical Synthesis of this compound
The synthesis of cariprazine involves the formation of a urea (B33335) linkage between a key piperazine (B1678402) intermediate and a trans-cyclohexylamine moiety. Several synthetic routes have been developed, with a common strategy involving the acylation of trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine with dimethylcarbamoyl chloride.[4][8]
General Synthesis Scheme
A widely cited synthetic approach is outlined in patent literature (e.g., WO 2005012266, EP 3845523 A1).[4][8] The final step of this process is the condensation reaction.
Experimental Protocol: Acylation and Salt Formation
The following protocol is a generalized representation based on published patent literature.[4][8]
-
Reaction Setup: To a suitable reactor, add trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine (Compound I) or its dihydrochloride (B599025) salt, a reaction solvent such as dichloromethane, and an aqueous solution of an inorganic base (e.g., 10 wt% potassium carbonate solution).[8]
-
Acylation: Cool the mixture and add dimethylcarbamoyl chloride dropwise while maintaining the temperature (e.g., 20-30°C).[8]
-
Reaction Monitoring: Stir the reaction mixture for several hours (e.g., 13-15 hours). The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[8]
-
Work-up: Once the reaction is complete, separate the organic and aqueous phases. Wash the organic phase with water.
-
Crystallization: Concentrate the organic phase under reduced pressure. Add a crystallization solvent (anti-solvent) such as n-heptane to precipitate the cariprazine free base.[8]
-
Filtration and Drying: Filter the resulting solid, wash it, and dry it to obtain crude cariprazine.
-
Salt Formation: To form the hydrochloride salt, dissolve the cariprazine base in a suitable solvent (e.g., methanol) and treat it with hydrochloric acid. The this compound salt precipitates and can be collected by filtration.[9]
Improved methods focus on reducing reaction times and impurities, achieving product purity greater than 99.0% and yields up to 90%.[4][8]
Mechanism of Action
Cariprazine's therapeutic effects are attributed to its complex pharmacology, primarily mediated through partial agonism at dopamine D2 and D3 receptors and serotonin (B10506) 5-HT1A receptors, combined with antagonism at serotonin 5-HT2A and 5-HT2B receptors.[1][10][11]
A key distinguishing feature of cariprazine is its high affinity for the dopamine D3 receptor, which is approximately ten times higher than its affinity for the D2 receptor.[12] This D3-preferring profile is hypothesized to contribute to its efficacy against the negative and cognitive symptoms of schizophrenia, a traditional challenge in antipsychotic therapy.[11][12]
As a partial agonist, cariprazine modulates dopamine activity. In a hyperdopaminergic state (hypothesized in positive symptoms of schizophrenia), it acts as a functional antagonist, reducing excessive receptor stimulation.[3] Conversely, in a hypodopaminergic state (hypothesized in negative/cognitive symptoms), it provides a low level of receptor stimulation, acting as a functional agonist.[3]
Quantitative Pharmacological Data
Receptor Binding Affinity
Cariprazine's binding profile demonstrates its high potency at dopamine D3 and D2 receptors. The binding affinity is typically expressed as the inhibition constant (Ki), with lower values indicating stronger binding.
| Receptor Target | Binding Affinity (Ki, nM) | Action |
| Dopamine D3 | ~0.085 | Partial Agonist |
| Dopamine D2 (High Affinity) | ~0.49 | Partial Agonist |
| Serotonin 5-HT1A | ~2.6 | Partial Agonist |
| Serotonin 5-HT2B | ~0.58 | Antagonist |
| Serotonin 5-HT2A | ~18.8 | Antagonist |
| Histamine H1 | ~23.3 | Antagonist |
| Adrenergic α1B | ~10.4 | Antagonist |
Note: Specific Ki values can vary slightly between studies. The data presented is a representative summary from available literature.
Pharmacokinetics and Metabolism
Cariprazine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4 and to a lesser extent by CYP2D6.[10] This process forms two major active metabolites, desmethyl cariprazine (DCAR) and didesmethyl cariprazine (DDCAR), which have similar receptor binding profiles to the parent drug and contribute significantly to the overall clinical effect.[10] Cariprazine and its active metabolites are highly bound to plasma proteins (91-97%).[10]
Clinical Efficacy Data
Clinical trials have demonstrated the efficacy of cariprazine across its approved indications. Efficacy is measured by the change in standardized rating scales from baseline.
| Indication | Study Duration | Dose Range (mg/day) | Primary Outcome Measure | Mean Change vs. Placebo |
| Schizophrenia (Acute) | 6 weeks | 3.0 - 6.0 | PANSS Total Score | -8.8 (for 6.0 mg)[13] |
| Bipolar I Mania (Acute) | 3 weeks | 3.0 - 12.0 | YMRS Total Score | Significant reduction by day 4[13] |
| Bipolar I Depression | - | 1.5 | MADRS Total Score | -2.5[13] |
| Major Depressive Disorder (Adjunctive) | 6 weeks | 1.5 | MADRS Total Score | -2.6 (vs. -11.5 for placebo)[14][15] |
PANSS: Positive and Negative Syndrome Scale; YMRS: Young Mania Rating Scale; MADRS: Montgomery-Åsberg Depression Rating Scale.
Key Experimental Methodologies
Receptor Binding Assays (Protocol Outline)
-
Preparation: Cell membranes expressing the specific human recombinant receptor of interest (e.g., D2, D3, 5-HT1A) are prepared.
-
Radioligand Incubation: A specific radioligand (e.g., [³H]spiperone for D2/D3) is incubated with the cell membranes in the presence of varying concentrations of the test compound (cariprazine).
-
Equilibrium and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated, and IC50 values (concentration of drug that inhibits 50% of specific binding) are determined by non-linear regression. Ki values are then calculated from the IC50 using the Cheng-Prusoff equation.
Clinical Trial Design (Protocol Outline for MDD Adjunctive Therapy)
A representative design for a Phase 3 study is as follows:[14]
-
Study Type: Randomized, double-blind, placebo-controlled, multicenter study.
-
Patient Population: Adults diagnosed with Major Depressive Disorder (MDD) who have had an inadequate response to at least one course of antidepressant monotherapy.
-
Randomization: Patients are randomized (e.g., in a 1:1:1 ratio) to receive a fixed dose of cariprazine (e.g., 1.5 mg/day or 3.0 mg/day) or a matching placebo, as an adjunct to their ongoing antidepressant treatment.
-
Treatment Duration: Typically 6 to 8 weeks.
-
Primary Efficacy Endpoint: The primary outcome is the change from baseline to the end of the study (e.g., week 6) in the total score of a standardized depression scale, such as the Montgomery-Åsberg Depression Rating Scale (MADRS).
-
Statistical Analysis: The primary analysis is performed on the modified intent-to-treat (mITT) population. A mixed-effects model for repeated measures (MMRM) is often used to compare the least-squares mean change in MADRS total score between the cariprazine and placebo groups.
Conclusion
This compound represents a significant development in psychopharmacology, offering a novel mechanism of action through its D3-preferring dopamine receptor partial agonism. Its discovery and development by Gedeon Richter and partners highlight a successful targeted approach to drug design, addressing unmet needs in the treatment of serious mental illnesses. The synthesis has been optimized for commercial-scale production, ensuring high purity and yield. For researchers and clinicians, cariprazine's unique profile provides a valuable therapeutic option, particularly for patients with prominent negative or cognitive symptoms of schizophrenia, and continues to be explored for a wider range of psychiatric conditions.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. researchgate.net [researchgate.net]
- 3. Cariprazine - Wikipedia [en.wikipedia.org]
- 4. patents.justia.com [patents.justia.com]
- 5. gedeonrichter.com [gedeonrichter.com]
- 6. gedeonrichter.com [gedeonrichter.com]
- 7. Cariprazine: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. WO2019106490A1 - A process for the preparation of this compound - Google Patents [patents.google.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. The role of dopamine D3 receptors in the mechanism of action of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco [bepharco.com]
- 13. psychiatryonline.org [psychiatryonline.org]
- 14. Adjunctive Cariprazine for the Treatment of Patients With Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. psychiatryonline.org [psychiatryonline.org]
Pharmacological Profile of Cariprazine: A D₂/D₃ Receptor Partial Agonist
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cariprazine (B1246890) is a third-generation atypical antipsychotic distinguished by its unique pharmacological profile. It functions as a partial agonist at dopamine (B1211576) D₃ and D₂ receptors, with a notable preference and higher affinity for the D₃ subtype.[1][2] This mechanism is hypothesized to underlie its efficacy in treating not only the positive symptoms of schizophrenia but also the challenging negative and cognitive symptoms.[3][4][5] Additionally, cariprazine exhibits partial agonism at serotonin (B10506) 5-HT₁ₐ receptors and antagonism at 5-HT₂₋ and 5-HT₂ₐ receptors.[3][6] This document provides a comprehensive overview of cariprazine's pharmacological characteristics, presenting quantitative data on its binding affinities and functional activities, detailing the experimental protocols used for its characterization, and visualizing key pathways and workflows to support further research and development in neuropsychopharmacology.
In Vitro Pharmacological Profile
Cariprazine's interaction with dopamine and other neurotransmitter receptors has been extensively characterized through in vitro assays. These studies reveal a complex profile dominated by its high-affinity partial agonism at D₂ and D₃ receptors.
Receptor Binding Affinity
Cariprazine demonstrates a distinct binding profile, with a particularly high affinity for the human dopamine D₃ receptor, which is approximately three- to ten-fold higher than its affinity for the D₂ receptor.[7][8] This D₃ preference is a key differentiator from other antipsychotic agents.[9][10] The binding affinities (Ki) of cariprazine and its major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), for various receptors are summarized below. The metabolites largely retain the D₃-preferring profile of the parent compound.[10][11]
| Receptor | Cariprazine Ki (nM) | Desmethyl-cariprazine (DCAR) Ki (nM) | Didesmethyl-cariprazine (DDCAR) Ki (nM) | Reference(s) |
| Dopamine D₃ | 0.085 - 0.3 | ~0.21 (Kdkin) | ~0.21 (Kdkin) | [6][12] |
| Dopamine D₂ | 0.49 - 0.71 | ~0.69 (Kdkin) | ~0.60 (Kdkin) | [6][12] |
| Serotonin 5-HT₁ₐ | 1.4 - 2.6 | - | - | [6][12] |
| Serotonin 5-HT₂₋ | 0.58 - 1.1 | - | - | [6] |
| Serotonin 5-HT₂ₐ | 18.8 | - | - | [6] |
| Histamine H₁ | 23.3 | - | - | [6] |
| Serotonin 5-HT₂₋ | 134 | - | - | [6] |
| Adrenergic α₁ | 155 | - | - | [6] |
| Muscarinic (M₁) | >1000 | - | - | [6] |
Functional Activity
As a partial agonist, cariprazine's functional effect is dependent on the surrounding dopaminergic tone. In environments with excessive dopamine (hyperdopaminergic state), it acts as a functional antagonist, reducing receptor stimulation. Conversely, in low dopamine environments (hypodopaminergic state), it acts as a functional agonist, increasing receptor stimulation. This modulatory effect is central to its therapeutic action.[4][8] Functional studies have quantified its intrinsic activity at D₂ and D₃ receptors.
| Assay Type | Receptor | Parameter | Value | Reference(s) |
| cAMP Inhibition | Human D₃ | pEC₅₀ | 8.58 | [8] |
| Eₘₐₓ (Intrinsic Activity) | 71% | [8] | ||
| pKₑ (Antagonist) | 9.57 | [8] | ||
| Inositol Phosphate Production | Human D₂ₗ | pEC₅₀ | 8.50 | [8] |
| Eₘₐₓ (Intrinsic Activity) | 30% | [8] | ||
| pKₑ (Antagonist) | 9.22 | [8] |
In Vivo Receptor Occupancy
Positron Emission Tomography (PET) studies in both non-human primates and human subjects have been crucial for understanding cariprazine's engagement with its targets in the living brain. These studies confirm its dose-dependent occupancy of D₂ and D₃ receptors. Notably, at lower clinical doses, cariprazine demonstrates preferential occupancy of D₃ receptors over D₂ receptors.[6][10][13]
| Subject | Dose | D₂ Receptor Occupancy | D₃ Receptor Occupancy | Reference(s) |
| Monkey | 5 µg/kg | ~45% (ED₅₀ value) | ~45% (ED₅₀ value) | [12] |
| Monkey | 30 µg/kg | ~80-87% | ~80-87% | [12] |
| Human (Schizophrenia) | 1 mg/day | 45% | 76% | [6][10][13] |
| Human (Schizophrenia) | 1.5 mg/day | 69% | 69% | [14] |
| Human (Schizophrenia) | 3 mg/day | 79% | 92% | [6][13] |
| Human (Schizophrenia) | 12 mg/day | ~100% | ~100% | [10][13] |
Key Experimental Methodologies
The characterization of cariprazine's pharmacological profile relies on a set of standardized and robust experimental techniques.
Radioligand Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor. The principle is competitive binding, where the unlabeled drug (cariprazine) competes with a radiolabeled ligand for binding to the receptor.
Protocol Overview:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human D₂ or D₃ receptor.[7][15]
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radioligand (e.g., [³H]spiperone or [³H]N-methylspiperone) and varying concentrations of the unlabeled competitor drug (cariprazine).[7][15]
-
Non-Specific Binding: A parallel incubation is performed in the presence of a high concentration of a non-radiolabeled standard (e.g., haloperidol) to determine non-specific binding.[15]
-
Separation: The reaction is terminated, and bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[7]
Functional cAMP Assays
Dopamine D₂ and D₃ receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o protein.[16][17] Activation of these receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Functional assays measure this change to determine a compound's efficacy (agonist, partial agonist, or antagonist activity).
Protocol Overview:
-
Cell Culture: CHO cells stably expressing the human D₂ or D₃ receptor are cultured.[8]
-
Assay Initiation: Cells are incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (B1673556) (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).
-
Compound Addition: Varying concentrations of the test compound (cariprazine) are added. An agonist will inhibit forskolin-stimulated cAMP production. To test for antagonist activity, the compound is added in the presence of a known full agonist (e.g., dopamine).
-
Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured, often using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence).[18]
-
Data Analysis: Dose-response curves are generated to calculate the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect relative to a full agonist), which defines the intrinsic activity.[19][20]
Positron Emission Tomography (PET) for Receptor Occupancy
PET is a non-invasive imaging technique used to quantify receptor occupancy in the living brain. It involves administering a radiolabeled tracer that binds to the target receptor and measuring its signal before and after administration of the drug being studied.
Protocol Overview:
-
Radioligand Selection: A suitable PET radioligand is chosen. For D₂/D₃ receptors, tracers like [¹¹C]raclopride (antagonist) or, more recently, the D₃-preferring agonist [¹¹C]-(+)-PHNO are used to differentiate between D₂ and D₃ occupancy.[10][12][21]
-
Baseline Scan: A PET scan is performed on the subject after injection of the radioligand to measure the baseline receptor availability (binding potential).
-
Drug Administration: The subject is administered a dose of cariprazine.
-
Post-Dose Scan: After an appropriate time for the drug to reach target engagement, a second PET scan is conducted with the same radioligand.
-
Image Analysis: The PET images from the baseline and post-dose scans are analyzed. The reduction in the radioligand's binding potential in the post-dose scan is used to calculate the percentage of receptors occupied by cariprazine.[10][12]
Conclusion
The pharmacological profile of cariprazine is defined by its potent and preferential partial agonism at the dopamine D₃ receptor. This is supported by extensive in vitro binding and functional data, as well as in vivo receptor occupancy studies. Its ability to modulate dopaminergic activity, combined with actions at key serotonin receptors, provides a plausible mechanistic basis for its broad spectrum of clinical efficacy in psychiatric disorders. The detailed methodologies and quantitative data presented in this guide offer a technical foundation for scientists and researchers engaged in the ongoing study of cariprazine and the development of novel therapeutics targeting the dopaminergic system.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. researchgate.net [researchgate.net]
- 3. The role of dopamine D3 receptors in the mechanism of action of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of dopamine D3 receptors in the mechanism of action of cariprazine | CNS Spectrums | Cambridge Core [cambridge.org]
- 5. Frontiers | Treatment of Symptom Clusters in Schizophrenia, Bipolar Disorder and Major Depressive Disorder With the Dopamine D3/D2 Preferring Partial Agonist Cariprazine [frontiersin.org]
- 6. D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cariprazine (RGH-188), a dopamine D(3) receptor-preferring, D(3)/D(2) dopamine receptor antagonist-partial agonist antipsychotic candidate: in vitro and neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of cariprazine | CNS Spectrums | Cambridge Core [cambridge.org]
- 10. Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice [frontiersin.org]
- 14. Frontiers | A review on the pharmacology of cariprazine and its role in the treatment of negative symptoms of schizophrenia [frontiersin.org]
- 15. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. innoprot.com [innoprot.com]
- 21. Occupancy of dopamine D₂ and D₃ and serotonin 5-HT₁A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Cariprazine Hydrochloride: A Comprehensive Technical Guide to Receptor Binding Affinity and Functional Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cariprazine (B1246890) hydrochloride is an atypical antipsychotic agent characterized by a unique and complex receptor binding profile. This document provides an in-depth technical overview of cariprazine's binding affinities for its primary and secondary molecular targets. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience. This guide details the quantitative binding data, functional activities, and the experimental methodologies used to elucidate cariprazine's pharmacological characteristics. Furthermore, it includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.
Introduction
Cariprazine is a potent antipsychotic medication approved for the treatment of schizophrenia and bipolar disorder.[1] Its therapeutic efficacy is attributed to its distinct interactions with multiple neurotransmitter receptors, primarily dopamine (B1211576) and serotonin (B10506) receptors.[2][3] Cariprazine acts as a partial agonist at dopamine D2 and D3 receptors, with a notable preference for the D3 receptor, and also exhibits partial agonism at the serotonin 5-HT1A receptor.[1][2][4] Additionally, it functions as an antagonist at serotonin 5-HT2A and 5-HT2B receptors.[2][5] This multifaceted receptor interaction profile distinguishes cariprazine from other antipsychotic agents and is thought to contribute to its broad spectrum of clinical effects, including efficacy against negative symptoms of schizophrenia.[6][7] Cariprazine is metabolized into two major active metabolites, desmethyl cariprazine (DCAR) and didesmethyl cariprazine (DDCAR), which exhibit similar receptor binding profiles to the parent compound.[5]
Receptor Binding Affinity of Cariprazine
The binding affinity of cariprazine and its metabolites for various receptors has been extensively characterized using in vitro radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in the presence of a radioligand. A lower Ki value indicates a higher binding affinity.
Dopamine Receptor Binding Affinities
Cariprazine exhibits a high affinity for both D2 and D3 dopamine receptors, with a notable preference for the D3 subtype.[4][8] This high-affinity binding to D3 receptors is a key feature of cariprazine's pharmacological profile.[9]
| Receptor Subtype | Cariprazine Ki (nM) | Desmethyl Cariprazine (DCAR) Ki (nM) | Didesmethyl Cariprazine (DDCAR) Ki (nM) | Reference(s) |
| Dopamine D2L | 0.49 - 0.71 | ~2-fold more potent than cariprazine at D3 | ~2-fold lower affinity than cariprazine at D2 | [8][10][11] |
| Dopamine D2S | 0.69 | Not explicitly stated | Not explicitly stated | [8][11] |
| Dopamine D3 | 0.085 - 0.3 | ~2-fold more potent than cariprazine at D3 | Similar to cariprazine | [8][10][11] |
Serotonin Receptor Binding Affinities
Cariprazine demonstrates a complex interaction with various serotonin receptor subtypes, acting as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[2][5]
| Receptor Subtype | Cariprazine Ki (nM) | Reference(s) |
| Serotonin 5-HT1A | 1.4 - 2.6 | [8][10] |
| Serotonin 5-HT2A | 18.8 | [8][10] |
| Serotonin 5-HT2B | 0.58 - 1.1 | [8][10] |
| Serotonin 5-HT2C | 134 | [8][10] |
Other Receptor Binding Affinities
Cariprazine also interacts with histamine (B1213489) and adrenergic receptors, generally with lower affinity compared to its primary dopamine and serotonin targets.[8][10] It has no appreciable affinity for cholinergic muscarinic receptors.[2][10]
| Receptor Subtype | Cariprazine Ki (nM) | Reference(s) |
| Histamine H1 | 23.2 - 23.3 | [8][10] |
| Adrenergic α1A | 155 | [8][10] |
| Adrenergic α1B | Moderate affinity | [9] |
| Cholinergic Muscarinic | >1000 (IC50) | [8][10] |
Functional Activity Profile
Cariprazine's clinical effects are not only determined by its binding affinity but also by its functional activity at the target receptors. It acts as a partial agonist at some receptors, meaning it produces a response that is lower than that of a full agonist, and as an antagonist at others, where it blocks the action of the endogenous ligand.
| Receptor | Functional Activity | Reference(s) |
| Dopamine D2 | Partial Agonist | [2][5] |
| Dopamine D3 | Partial Agonist | [2][5] |
| Serotonin 5-HT1A | Partial Agonist | [2][5] |
| Serotonin 5-HT2A | Antagonist | [2][5] |
| Serotonin 5-HT2B | Antagonist | [5] |
| Histamine H1 | Antagonist | [5] |
Experimental Protocols
The determination of cariprazine's receptor binding affinity and functional activity involves a variety of sophisticated in vitro and in vivo techniques. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure the affinity of cariprazine for a target receptor by quantifying its ability to displace a specific radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the target receptor (e.g., [3H]spiperone for D2/D3 receptors).
-
Cariprazine hydrochloride at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of cariprazine in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
The concentration of cariprazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assays
This functional assay is used to determine the agonist or antagonist properties of a compound at G-protein coupled receptors (GPCRs).
-
Objective: To measure the ability of cariprazine to stimulate the binding of [35S]GTPγS to G-proteins, indicative of receptor activation.
-
Materials:
-
Cell membranes expressing the GPCR of interest.
-
[35S]GTPγS.
-
GDP.
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
-
Procedure:
-
Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.
-
Add cariprazine at various concentrations to the membranes.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the mixture to allow for [35S]GTPγS binding (e.g., 60 minutes at 30°C).
-
Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration.
-
Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
The amount of [35S]GTPγS binding is plotted against the concentration of cariprazine to generate a dose-response curve.
-
The potency (EC50) and efficacy (Emax) of cariprazine as an agonist are determined from this curve. For antagonists, the assay is performed in the presence of a known agonist to measure the inhibitory effect of the test compound.
-
cAMP Accumulation Assays
This is another functional assay used to assess the effect of a compound on GPCRs that are coupled to adenylyl cyclase.
-
Objective: To measure the effect of cariprazine on the intracellular levels of cyclic AMP (cAMP), a second messenger.
-
Materials:
-
Intact cells expressing the GPCR of interest.
-
This compound at various concentrations.
-
Forskolin (B1673556) (an activator of adenylyl cyclase, used for studying Gi-coupled receptors).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Culture the cells in appropriate media.
-
Treat the cells with cariprazine at various concentrations.
-
For Gi-coupled receptors (like D2, D3, and 5-HT1A), stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specific period (e.g., 30 minutes at 37°C).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit.
-
-
Data Analysis:
-
The change in cAMP levels is plotted against the concentration of cariprazine.
-
For Gs-coupled receptors, an increase in cAMP indicates agonism. For Gi-coupled receptors, a decrease in forskolin-stimulated cAMP levels indicates agonism.
-
β-Arrestin Recruitment Assays
This functional assay measures the recruitment of β-arrestin to an activated GPCR.
-
Objective: To determine if cariprazine binding to a GPCR leads to the recruitment of β-arrestin, a key event in receptor desensitization and signaling.
-
Materials:
-
Cells co-expressing the GPCR fused to a reporter enzyme fragment (e.g., luciferase or β-galactosidase) and β-arrestin fused to a complementary fragment.
-
This compound at various concentrations.
-
Substrate for the reporter enzyme.
-
-
Procedure:
-
Treat the engineered cells with cariprazine at various concentrations.
-
If cariprazine activates the receptor, β-arrestin will be recruited to the receptor, bringing the two enzyme fragments into close proximity.
-
This proximity allows the fragments to form a functional enzyme.
-
Add the substrate for the enzyme and measure the resulting signal (e.g., luminescence or color change).
-
-
Data Analysis:
-
The signal intensity is plotted against the concentration of cariprazine to generate a dose-response curve, from which EC50 and Emax values can be determined.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with cariprazine's target receptors.
References
- 1. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. resources.revvity.com [resources.revvity.com]
- 9. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Cariprazine Hydrochloride: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cariprazine (B1246890) hydrochloride is an atypical antipsychotic agent with a unique pharmacodynamic profile, demonstrating partial agonism at dopamine (B1211576) D₂ and D₃ receptors with a preference for the D₃ receptor, as well as partial agonism at serotonin (B10506) 5-HT₁ₐ receptors.[1][2] This technical guide provides an in-depth overview of the molecular structure, chemical properties, and key experimental data related to cariprazine hydrochloride. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience.
Molecular Structure and Chemical Properties
This compound is the hydrochloride salt of cariprazine.[3] The molecule is characterized by a trans-cyclohexyl diamine linker connecting a 2,3-dichlorophenyl piperazine (B1678402) moiety with a dimethylurea group.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | N'-[trans-4-[2-[4-(2,3-dichlorophenyl)-1-piperazinyl]ethyl]cyclohexyl]-N,N-dimethyl-urea, monohydrochloride | [5] |
| CAS Number | 1083076-69-0 | [5] |
| Molecular Formula | C₂₁H₃₂Cl₂N₄O · HCl | [5] |
| Molecular Weight | 463.9 g/mol | [5] |
| Appearance | White to off-white solid/powder | [6][7] |
| Melting Point | Approximately 196-200°C | [1] |
| pKa (Strongest Basic) | 7.91 (Predicted) | [8][9] |
| Water Solubility | pH-dependent: 3.258 mg/mL (pH 1), 0.001 mg/mL (pH 7) | [10] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) and DMSO; Sparingly soluble in aqueous buffers. | [11] |
Pharmacodynamics: Receptor Binding Profile
Cariprazine's therapeutic effects are attributed to its complex interaction with various neurotransmitter receptors. Its binding affinities have been determined through extensive in vitro studies.
Table 2: In Vitro Receptor Binding Affinities (Ki) of Cariprazine
| Receptor | Ki (nM) | Source(s) |
| Dopamine D₃ | 0.085 | [6][12] |
| Dopamine D₂L | 0.49 | [6][12] |
| Dopamine D₂S | 0.69 | [13] |
| Serotonin 5-HT₁ₐ | 2.6 | [6][12] |
| Serotonin 5-HT₂B | 0.58 | [13] |
| Serotonin 5-HT₂ₐ | 18.8 | [13] |
| Histamine H₁ | 23.2 | [13] |
| Serotonin 5-HT₂C | 134 | [13] |
| α₁ₐ-Adrenergic | 155 | [13] |
Signaling Pathways
The therapeutic and potential side effects of cariprazine are a direct consequence of its modulation of downstream signaling cascades initiated by receptor binding.
Dopamine D₂/D₃ Receptor Signaling
As a partial agonist, cariprazine modulates the activity of D₂ and D₃ receptors. These G protein-coupled receptors (GPCRs) are primarily coupled to the Gαi/o family of G proteins. Upon activation by an agonist, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA) and gene transcription. Partial agonism means that cariprazine can act as an agonist in a low dopamine environment and as an antagonist in a high dopamine environment, thereby stabilizing dopaminergic neurotransmission.[7][14]
Serotonin 5-HT₁ₐ Receptor Signaling
Cariprazine's partial agonism at 5-HT₁ₐ receptors also contributes to its therapeutic profile. Similar to D₂/D₃ receptors, 5-HT₁ₐ receptors are GPCRs coupled to Gαi/o proteins. Their activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Additionally, the Gβγ subunit can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[5][11][15]
Experimental Protocols
The characterization of this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, and pharmacokinetic profile.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of cariprazine for various receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) expressing the recombinant human receptor of interest (e.g., D₂, D₃, 5-HT₁ₐ) or from brain tissue homogenates.[16][17]
-
Competitive Binding: A fixed concentration of a specific radioligand (e.g., [³H]spiperone for D₂/D₃ receptors) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled cariprazine.[16][18]
-
Incubation: The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[16]
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.[16]
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of cariprazine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[18]
Functional Assays (e.g., [³⁵S]GTPγS Binding Assay)
Objective: To determine the functional activity (e.g., partial agonism) of cariprazine at a specific receptor.
Methodology:
-
Membrane Preparation: Similar to radioligand binding assays, membranes expressing the receptor of interest are used.[19][20]
-
Assay Buffer: Membranes are incubated in an assay buffer containing GDP and MgCl₂.[21]
-
Incubation: Varying concentrations of cariprazine are added to the membranes, followed by the addition of [³⁵S]GTPγS, a non-hydrolyzable GTP analog. The mixture is incubated to allow for G protein activation and [³⁵S]GTPγS binding.[19][20]
-
Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from the free form by filtration.[20]
-
Quantification: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The concentration-response curve is plotted to determine the EC₅₀ (potency) and Emax (efficacy) of cariprazine relative to a known full agonist.
Human Pharmacokinetic Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of cariprazine in humans.
Methodology:
-
Study Design: Typically, single-dose, dose-escalation, or multiple-dose studies are conducted in healthy volunteers or the target patient population.[13][22] A crossover or parallel-group design may be used.[13]
-
Drug Administration: this compound is administered orally at specified doses.[22]
-
Sample Collection: Blood samples are collected at predetermined time points before and after drug administration.[22] Plasma is separated for analysis.
-
Bioanalysis: Plasma concentrations of cariprazine and its major active metabolites (desmethyl-cariprazine and didesmethyl-cariprazine) are measured using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22]
-
Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t₁/₂ (half-life).[1]
Pharmacokinetics
Cariprazine is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4 and to a lesser extent by CYP2D6, into two major active metabolites: desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).[2] These metabolites have similar in vitro receptor binding profiles to the parent drug and contribute to the overall therapeutic effect.[2][23] Cariprazine and its active metabolites have long elimination half-lives.[22]
Table 3: Human Pharmacokinetic Parameters of Cariprazine and its Active Metabolites
| Parameter | Cariprazine | Desmethyl-cariprazine (DCAR) | Didesmethyl-cariprazine (DDCAR) | Source(s) |
| Tmax (hours) | ~3-6 | - | - | [7] |
| Protein Binding | 91-97% | 91-97% | 91-97% | [7] |
| **Apparent Terminal Half-life (t₁/₂) ** | 2-4 days | 1-2 days | ~1-3 weeks | [22][24] |
Note: Half-life values can vary depending on the study population and methodology.
Conclusion
This compound is a novel antipsychotic with a distinct molecular structure and a complex pharmacodynamic and pharmacokinetic profile. Its preferential partial agonism at dopamine D₃ receptors, combined with its activity at D₂ and 5-HT₁ₐ receptors, provides a unique mechanism of action for the treatment of schizophrenia and bipolar disorder. This in-depth technical guide has summarized the key chemical properties, receptor binding data, signaling pathways, and experimental methodologies used to characterize this important therapeutic agent. The provided information serves as a foundational resource for scientists and researchers in the field of neuropsychopharmacology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Cariprazine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [(11)C]-(+)-PHNO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Study Details Page [abbvieclinicaltrials.com]
- 7. Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. psychiatryonline.org [psychiatryonline.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 15. Cariprazine in the treatment of schizophrenia: a proof-of-concept trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 18. Clinical effects of Cariprazine and their relationship with polymorphisms of dopamine and serotonin receptors: preliminary results from a prospective study on schizophrenia and bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cariprazine pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Cariprazine Hydrochloride: A Deep Dive into its Modulation of Dopamine and Serotonin Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cariprazine (B1246890) hydrochloride, an atypical antipsychotic, exhibits a unique and complex pharmacological profile characterized by its potent interaction with both dopamine (B1211576) and serotonin (B10506) receptor systems. This technical guide provides a comprehensive overview of the molecular mechanisms underlying cariprazine's therapeutic effects, with a particular focus on its role as a partial agonist at dopamine D2 and D3 receptors and its multifaceted activity at various serotonin receptors. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of cariprazine's pharmacodynamics. We will delve into its receptor binding affinities, functional activities, the signaling pathways it modulates, and the experimental protocols used to elucidate its mechanism of action. All quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.
Introduction
Cariprazine is a third-generation antipsychotic agent approved for the treatment of schizophrenia and bipolar disorder.[1][2][3] Its clinical efficacy is attributed to its distinct mechanism of action, which differs from that of first- and second-generation antipsychotics.[4][5] Cariprazine functions as a partial agonist at dopamine D2 and D3 receptors, with a notable preference for the D3 receptor.[1][2][3][5] This D3-preferring partial agonism is thought to contribute to its efficacy against the negative and cognitive symptoms of schizophrenia.[4][6][7] Furthermore, cariprazine interacts with multiple serotonin receptors, acting as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[1][4][8] This intricate interplay with dopaminergic and serotonergic systems allows cariprazine to modulate neurotransmission in a state-dependent manner, acting as a functional antagonist in the presence of excessive neurotransmitter levels and as an agonist in states of neurotransmitter deficiency.[6][9]
Quantitative Pharmacological Profile
The pharmacological activity of cariprazine has been extensively characterized through a variety of in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity (Ki) and functional activity (EC50, IC50, Emax) at major dopamine and serotonin receptors.
Table 1: Receptor Binding Affinities (Ki) of Cariprazine
| Receptor | Ki (nM) | Species | Reference |
| Dopamine Receptors | |||
| D2L | 0.49 - 0.71 | Human | [10][11] |
| D2S | 0.69 | Human | [11] |
| D3 | 0.085 - 0.3 | Human | [10][11] |
| Serotonin Receptors | |||
| 5-HT1A | 1.4 - 2.6 | Human | [10][11] |
| 5-HT2A | 18.8 | Human | [10][11] |
| 5-HT2B | 0.58 - 1.1 | Human | [10][11] |
| 5-HT2C | 134 | Human | [10][11] |
| Other Receptors | |||
| Histamine H1 | 23.2 | Human | [10][11] |
| Adrenergic α1A | 155 | Human | [10][11] |
| Muscarinic (cholinergic) | >1000 (IC50) | Human | [10][11] |
Table 2: Functional Activity of Cariprazine at Dopamine and Serotonin Receptors
| Receptor | Assay Type | Parameter | Value | Species | Reference |
| Dopamine D2L | Inositol Phosphate Accumulation | pEC50 | 8.50 | Murine cells (human receptor) | |
| Emax | 30% | [1] | |||
| Inositol Phosphate Accumulation (Antagonist) | pKb | 9.22 | Murine cells (human receptor) | [1] | |
| cAMP Accumulation (Partial Agonist) | EC50 | - | CHO cells (human receptor) | ||
| Dopamine D3 | cAMP Accumulation (Partial Agonist) | pEC50 | 8.58 | CHO cells (human receptor) | |
| Emax | 71% | [1] | |||
| cAMP Accumulation (Antagonist) | pKb | 9.57 | CHO cells (human receptor) | [1] | |
| β-arrestin Recruitment (Partial Agonist) | EC50 | 10.2 nM / 5.52 nM (biphasic) | U2OS cells | ||
| Serotonin 5-HT1A | [35S]GTPγS Binding (Partial Agonist) | - | Low intrinsic efficacy | Rat hippocampus | [1] |
| Electrophysiology (Agonist) | - | Full agonist at postsynaptic receptors | Rat hippocampus | [12] | |
| Serotonin 5-HT2A | - | Antagonist | - | - | [4][8] |
| Serotonin 5-HT2B | - | Antagonist | - | - | [1] |
Modulation of Dopamine Pathways
Cariprazine's primary mechanism of action involves its potent partial agonism at both D2 and D3 dopamine receptors, with a significantly higher affinity for the D3 subtype.[1][2][3][5]
D2 and D3 Receptor Partial Agonism
As a partial agonist, cariprazine has the ability to stabilize the dopaminergic system. In conditions of dopamine hyperactivity, such as in the mesolimbic pathway in schizophrenia, cariprazine acts as a functional antagonist, reducing dopaminergic neurotransmission and alleviating positive symptoms.[6] Conversely, in brain regions with dopamine hypoactivity, such as the prefrontal cortex, it acts as a functional agonist, enhancing dopamine signaling and potentially improving negative and cognitive symptoms.[6][9]
D3 Receptor Preference
Cariprazine's affinity for the D3 receptor is approximately 6- to 8-fold higher than for the D2 receptor.[6][10] D3 receptors are highly expressed in brain regions associated with cognition, mood, and reward, such as the ventral striatum and prefrontal cortex.[4][7] The potent partial agonism at D3 receptors is hypothesized to be a key contributor to cariprazine's efficacy in treating negative symptoms and cognitive deficits in schizophrenia, a significant advantage over many other antipsychotics.[4][6]
Modulation of Serotonin Pathways
Cariprazine's interaction with the serotonin system further contributes to its therapeutic profile, potentially enhancing its antidepressant and anxiolytic effects while mitigating some of the side effects associated with D2 receptor blockade.
5-HT1A Receptor Partial Agonism
Cariprazine acts as a partial agonist at 5-HT1A receptors.[1][4][8] Activation of presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus can reduce the firing of serotonin neurons, while stimulation of postsynaptic 5-HT1A receptors in regions like the hippocampus and prefrontal cortex is associated with anxiolytic and antidepressant effects.[12] In vivo electrophysiology studies have shown that cariprazine acts as a full agonist at postsynaptic 5-HT1A receptors in the hippocampus.[12]
5-HT2A and 5-HT2B Receptor Antagonism
Cariprazine is an antagonist at 5-HT2A and 5-HT2B receptors.[1][4][8] Blockade of 5-HT2A receptors in the nigrostriatal pathway can increase dopamine release, which is thought to reduce the risk of extrapyramidal symptoms (EPS) commonly associated with D2 receptor antagonism.[4] 5-HT2A antagonism in the prefrontal cortex may also contribute to the improvement of negative symptoms. 5-HT2B receptor antagonism is another feature that distinguishes cariprazine, although its precise clinical significance is still under investigation.
Experimental Protocols
The characterization of cariprazine's pharmacological profile relies on a variety of established experimental techniques. Below are detailed methodologies for key experiments cited in the literature.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a tissue or cell membrane preparation containing the receptor. A competing unlabeled ligand (e.g., cariprazine) is added at various concentrations. The ability of the unlabeled ligand to displace the radioligand is measured, and the Ki value is calculated.
-
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes.
-
Incubation: Membranes are incubated with a specific concentration of the radioligand and varying concentrations of the competing unlabeled ligand in a suitable buffer.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Functional Assays: cAMP Accumulation
This assay is used to determine the functional activity (agonist, partial agonist, or antagonist) of a compound at G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity (Gs or Gi coupled receptors).
-
Principle: The binding of an agonist to a Gs-coupled receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Conversely, activation of a Gi-coupled receptor inhibits adenylyl cyclase, causing a decrease in cAMP levels. The effect of a test compound on cAMP levels is measured.
-
General Protocol for Gi-coupled Receptors (e.g., D2, D3):
-
Cell Culture: Cells stably expressing the receptor of interest (e.g., CHO cells) are cultured.
-
Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (B1673556) (to induce cAMP production).
-
Compound Addition: The test compound (cariprazine) is added at various concentrations.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
-
Data Analysis: For agonists/partial agonists, the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) are determined. For antagonists, the ability to block the effect of a known agonist is measured to determine the IC50 or pKb.
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
-
Principle: A microdialysis probe with a semi-permeable membrane is implanted into a specific brain region. A physiological solution (perfusate) is slowly pumped through the probe. Neurotransmitters in the extracellular fluid diffuse across the membrane into the perfusate, which is then collected and analyzed.
-
General Protocol:
-
Probe Implantation: A guide cannula is surgically implanted into the target brain region (e.g., prefrontal cortex, nucleus accumbens) of an anesthetized animal (e.g., rat).
-
Recovery: The animal is allowed to recover from surgery.
-
Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of the test compound (cariprazine) or a challenge agent (e.g., phencyclidine).[9][11]
-
Analysis: The concentrations of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in the dialysate are quantified using highly sensitive analytical methods such as HPLC coupled with electrochemical or mass spectrometric detection.[11]
-
Conclusion
Cariprazine hydrochloride's therapeutic efficacy is underpinned by its sophisticated and multifaceted modulation of key dopamine and serotonin pathways. Its profile as a D3-preferring D2/D3 partial agonist, combined with its partial agonism at 5-HT1A receptors and antagonism at 5-HT2A and 5-HT2B receptors, provides a unique mechanism for stabilizing these neurotransmitter systems. This allows for the effective treatment of a broad range of symptoms in schizophrenia and bipolar disorder, including positive, negative, cognitive, and mood symptoms. The quantitative data and experimental methodologies presented in this guide offer a detailed framework for understanding the preclinical and clinical pharmacology of cariprazine, providing valuable insights for ongoing research and the development of future therapeutics in neuropsychiatry.
References
- 1. Cariprazine (RGH-188), a dopamine D(3) receptor-preferring, D(3)/D(2) dopamine receptor antagonist-partial agonist antipsychotic candidate: in vitro and neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Dopamine D3 Receptor Partial Agonism in Cariprazine-Induced Neurotransmitter Efflux in Rat Hippocampus and Nucleus Accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychscenehub.com [psychscenehub.com]
- 8. cambridge.org [cambridge.org]
- 9. Effects of cariprazine on extracellular levels of glutamate, GABA, dopamine, noradrenaline and serotonin in the medial prefrontal cortex in the rat phencyclidine model of schizophrenia studied by microdialysis and simultaneous recordings of locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of cariprazine | CNS Spectrums | Cambridge Core [cambridge.org]
- 11. VRAYLAR® (cariprazine) Mechanism of Action [vraylarhcp.com]
- 12. Clinical effects of Cariprazine and their relationship with polymorphisms of dopamine and serotonin receptors: preliminary results from a prospective study on schizophrenia and bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
In vitro characterization of cariprazine hydrochloride's receptor profile
An In-Depth Technical Guide to the In Vitro Receptor Profile of Cariprazine (B1246890) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cariprazine hydrochloride is a third-generation atypical antipsychotic agent approved for the treatment of schizophrenia, bipolar I disorder (manic, mixed, and depressive episodes), and as an adjunctive therapy for major depressive disorder.[1][2][3] Its clinical efficacy is attributed to a unique and complex pharmacodynamic profile, characterized primarily by its potent interaction with dopamine (B1211576) D2 and D3 receptors.[4][5] Cariprazine functions as a partial agonist at both D2 and D3 receptors, with a notable preference and higher affinity for the D3 subtype.[6][7][8] This D3-preferring profile is hypothesized to contribute to its efficacy against negative and cognitive symptoms of schizophrenia.[5][7]
Beyond its dopaminergic activity, cariprazine also exhibits partial agonism at serotonin (B10506) 5-HT1A receptors and antagonism at 5-HT2B and 5-HT2A receptors.[1][5] Its low affinity for histaminergic H1, serotonergic 5-HT2C, and adrenergic α1A receptors may predict a favorable side-effect profile regarding sedation and metabolic disturbances.[6][9] Cariprazine has no significant affinity for cholinergic muscarinic receptors.[2][6]
This technical guide provides a comprehensive overview of the in vitro receptor binding and functional characteristics of cariprazine, presenting quantitative data in structured tables, detailing common experimental methodologies, and illustrating key signaling pathways and workflows.
Data Presentation: Receptor Binding and Functional Activity
The interaction of cariprazine with various neurotransmitter receptors has been extensively characterized using in vitro assay systems. The following tables summarize the binding affinities (Ki) and functional activities (EC50, Emax, Kb) at key human receptors.
Table 1: Receptor Binding Affinity Profile of Cariprazine
Binding affinity is typically determined by radioligand binding assays and is expressed as the inhibition constant (Ki), with lower values indicating higher affinity. The pKi is the negative logarithm of the Ki value.
| Receptor Target | Ki (nM) | pKi | Reference |
| Dopamine Receptors | |||
| Dopamine D3 | 0.085 | 10.07 | [2][9][10] |
| Dopamine D2L | 0.49 | 9.16 | [2][9][10] |
| Dopamine D2S | 0.69 - 0.71 | 9.31 | [2][6][10] |
| Serotonin Receptors | |||
| 5-HT1A | 1.4 - 2.6 | 8.59 | [2][6][9][10] |
| 5-HT2B | 0.58 - 1.1 | 9.24 | [6][10] |
| 5-HT2A | 18.8 | 7.73 | [2][6][10] |
| 5-HT2C | 134 | 6.87 | [2][6][10] |
| Other Receptors | |||
| Histamine H1 | 23.2 - 23.3 | 7.63 | [2][6][10] |
| Adrenergic α1A | 155 | - | [2][6] |
| Muscarinic (Cholinergic) | >1000 (IC50) | - | [6] |
Table 2: Functional Activity Profile of Cariprazine
Functional activity assays measure the cellular response following receptor binding. Cariprazine exhibits a mixed agonist/antagonist profile depending on the receptor and the specific signaling pathway being measured.
| Receptor | Assay Type | Parameter | Value | Activity | Reference |
| Dopamine D3 | cAMP Inhibition | pEC50 | 8.58 | Partial Agonist | [9][10] |
| Emax | 71% | [9][10] | |||
| pKb | 9.57 | Antagonist | [9][10] | ||
| Dopamine D2L | [35S]GTPγS Binding | - | - | Antagonist | [9][10][11] |
| IP Production | pEC50 | 8.50 | Partial Agonist | [9][10] | |
| Emax | 30% | [9][10] | |||
| pKb | 9.22 | Antagonist | [9][10] | ||
| β-arrestin 2 Recruitment | - | - | Very Weak Partial Agonist / Potent Antagonist | [12][13] | |
| Serotonin 5-HT1A | Multiple Functional Assays | - | - | Partial Agonist | [1][5][10] |
| Serotonin 5-HT2B | Multiple Functional Assays | - | - | Antagonist | [5][10] |
| Serotonin 5-HT2A | Multiple Functional Assays | - | - | Antagonist | [1][14] |
Experimental Protocols
The characterization of cariprazine's receptor profile relies on standardized in vitro pharmacological assays. The following sections describe the general methodologies for the key experiments cited.
Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[15][16]
Objective: To determine the concentration of cariprazine that inhibits 50% of the specific binding of a known radioligand to a target receptor (IC50), from which the Ki value is calculated.
General Protocol:
-
Membrane Preparation: Cell lines (e.g., CHO, HEK-293) stably expressing the human recombinant receptor of interest are cultured and harvested. The cells are lysed, and the cell membranes are isolated via centrifugation to create a membrane homogenate.[17]
-
Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a specific high-affinity radioligand (e.g., [3H]raclopride for D2/D3 receptors) and a range of concentrations of the unlabeled test compound (cariprazine).[15][17]
-
Equilibrium: The mixture is incubated at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[17]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).[15][17]
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[17]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[17]
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of cariprazine. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
[35S]GTPγS Binding Assay
This is a functional assay used to quantify G-protein activation following receptor stimulation by an agonist. It can differentiate between agonists, antagonists, and inverse agonists.[18][19]
Objective: To measure the ability of cariprazine to stimulate (agonist activity) or inhibit (antagonist activity) the binding of [35S]GTPγS to Gα subunits coupled to a specific receptor.
General Protocol:
-
Membrane Preparation: As with binding assays, membranes from cells expressing the G-protein coupled receptor (GPCR) of interest are prepared.[20]
-
Assay Incubation: The membranes are incubated in a buffer containing GDP (to ensure G-proteins are in an inactive state), the radiolabeled, non-hydrolyzable GTP analog [35S]GTPγS, and the test compound (cariprazine).[20]
-
Agonist Mode: A range of cariprazine concentrations is added to measure its ability to stimulate [35S]GTPγS binding.
-
Antagonist Mode: A fixed concentration of a known agonist is added along with a range of cariprazine concentrations to measure its ability to inhibit the agonist-induced stimulation.
-
-
Reaction: Upon agonist binding to the receptor, the associated G-protein exchanges GDP for GTP. The [35S]GTPγS binds to the Gα subunit, and because it is non-hydrolyzable, it remains bound, allowing the signal to accumulate.[19]
-
Termination and Separation: The reaction is stopped by rapid filtration, separating the membrane-bound [35S]GTPγS from the free radiolabel in the solution.[20]
-
Quantification: The radioactivity on the filters is measured by a scintillation counter.[20]
-
Data Analysis: The amount of specific [35S]GTPγS binding is plotted against the drug concentration to determine potency (EC50) and efficacy (Emax) for agonists, or inhibitory potency (IC50 or Kb) for antagonists.[19]
cAMP Accumulation Assay
This functional assay is specifically used for GPCRs that couple to Gi/o or Gs proteins, which respectively inhibit or stimulate the enzyme adenylyl cyclase (AC), thereby modulating intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Objective: To measure cariprazine's ability to inhibit (for Gi/o-coupled receptors like D2, D3, 5-HT1A) or stimulate (for Gs-coupled receptors) the production of cAMP.
General Protocol:
-
Cell Culture: Whole cells expressing the receptor of interest are used.
-
Stimulation: The cells are first treated with a substance like forskolin (B1673556) to directly activate adenylyl cyclase and raise intracellular cAMP levels.
-
Incubation with Test Compound: The cells are then co-incubated with various concentrations of cariprazine. For a Gi/o-coupled receptor, an agonist will cause the receptor to inhibit adenylyl cyclase, leading to a dose-dependent decrease in the forskolin-stimulated cAMP levels.[9][10]
-
Cell Lysis and Detection: The incubation is stopped, the cells are lysed, and the total amount of intracellular cAMP is quantified, typically using a competitive immunoassay format (e.g., HTRF, ELISA).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP level against the log concentration of cariprazine to determine its EC50 and Emax for cAMP inhibition.
Signaling Pathways
Cariprazine exerts its effects by modulating specific intracellular signaling cascades upon binding to its target receptors.
Dopamine D2/D3 Receptor Signaling
Dopamine D2 and D3 receptors are members of the D2-like family of receptors, which classically couple to the Gi/o family of G-proteins.[4] Cariprazine's partial agonism at these receptors means it can either increase or decrease signaling depending on the baseline level of dopaminergic activity.[10] The activation of these receptors leads to two primary signaling pathways.
Serotonin 5-HT1A Receptor Signaling
Similar to D2/D3 receptors, the 5-HT1A receptor is also coupled to Gi/o proteins.[14] As a partial agonist, cariprazine's activation of these receptors leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. This mechanism is believed to contribute to its anxiolytic and antidepressant effects.[14]
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. VRAYLAR® (cariprazine) Mechanism of Action [vraylarhcp.com]
- 3. cambridge.org [cambridge.org]
- 4. recordati.ch [recordati.ch]
- 5. The role of dopamine D3 receptors in the mechanism of action of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. medkoo.com [medkoo.com]
- 10. Cariprazine (RGH-188), a dopamine D(3) receptor-preferring, D(3)/D(2) dopamine receptor antagonist-partial agonist antipsychotic candidate: in vitro and neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cariprazine exerts antimanic properties and interferes with dopamine D2 receptor β-arrestin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Involvement of 5-HT1A and 5-HT2A Receptors but Not α 2-Adrenoceptors in the Acute Electrophysiological Effects of Cariprazine in the Rat Brain In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 20. benchchem.com [benchchem.com]
Early-Phase Clinical Development of Cariprazine Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cariprazine (B1246890) hydrochloride, an atypical antipsychotic, has a unique pharmacodynamic profile characterized by potent partial agonism at dopamine (B1211576) D₂ and D₃ receptors, with a preference for the D₃ receptor, and partial agonism at serotonin (B10506) 5-HT₁ₐ receptors. It also acts as an antagonist at serotonin 5-HT₂ₐ receptors. This technical guide provides an in-depth summary of the early-phase clinical trial data for cariprazine, focusing on its pharmacokinetics, safety, and tolerability in initial human studies. The information is compiled from various clinical trials and regulatory documents to support further research and development in the field.
Pharmacokinetics
The pharmacokinetic profile of cariprazine and its two major active metabolites, desmethylcariprazine (DCAR) and didesmethylcariprazine (DDCAR), was characterized in early-phase studies involving both healthy volunteers and patients with schizophrenia.
Single-Dose Pharmacokinetics in Healthy Volunteers
Following a single oral dose of 1 mg cariprazine in healthy volunteers, the plasma concentrations of the parent drug and its metabolites were characterized. Notably, the active metabolite DDCAR was detectable in plasma for an extended period, with measurable concentrations up to eight weeks post-dose[1].
Multiple-Dose Pharmacokinetics
Multiple-dose studies were conducted in both healthy volunteers (at lower, non-therapeutic doses of 0.5 mg/day and 1 mg/day due to tolerability) and in patients with schizophrenia at therapeutic doses[1].
Table 1: Pharmacokinetic Parameters of Cariprazine and its Active Metabolites in Patients with Schizophrenia (12-week treatment) [1]
| Parameter | Cariprazine | Desmethylcariprazine (DCAR) | Didesmethylcariprazine (DDCAR) |
| Time to Steady State | ~1 week | ~1 week | ~3 weeks |
| Half-life (t½) | 2-5 days | - | Longer than cariprazine |
| Exposure (AUC) | Dose-proportional | - | Exceeded that of the parent drug |
Data compiled from a review of early clinical trials.[2]
Safety and Tolerability
The safety and tolerability of cariprazine were assessed in early-phase clinical trials through the monitoring of adverse events (AEs), clinical laboratory values, vital signs, and electrocardiograms.
Table 2: Common Treatment-Emergent Adverse Events in Early-Phase Schizophrenia Trials [2]
| Adverse Event | Frequency |
| Insomnia | Common |
| Extrapyramidal symptoms | Common |
| Akathisia | Common |
| Sedation | Common |
| Nausea | Common |
| Dizziness | Common |
| Constipation | Common |
Experimental Protocols
Study Design for Early-Phase Trials
Early clinical development of cariprazine included single-dose and multiple-dose studies. A representative Phase 1 study in healthy volunteers would typically follow a single-ascending dose (SAD) and multiple-ascending dose (MAD) design.
Example of a Single-Ascending Dose (SAD) Protocol:
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending oral doses of cariprazine in healthy subjects.
-
Design: Randomized, double-blind, placebo-controlled, single-center study.
-
Participants: Healthy male and female volunteers.
-
Procedure: Subjects are enrolled in sequential dose cohorts. Within each cohort, subjects are randomized to receive a single dose of cariprazine or placebo. Safety and pharmacokinetic assessments are performed at predefined time points. Dose escalation to the next cohort occurs after a safety review of the preceding cohort.
Example of a Multiple-Ascending Dose (MAD) Protocol:
-
Objective: To assess the safety, tolerability, and pharmacokinetics of multiple ascending oral doses of cariprazine in healthy subjects.
-
Design: Randomized, double-blind, placebo-controlled, single-center study.
-
Participants: Healthy male and female volunteers.
-
Procedure: Subjects are enrolled in sequential dose cohorts and receive daily doses of cariprazine or placebo for a specified duration (e.g., 14 days). Safety monitoring and pharmacokinetic sampling are conducted throughout the dosing period and for a follow-up period. Dose escalation proceeds after a thorough safety evaluation of the previous dose level.
Bioanalytical Methods
Plasma concentrations of cariprazine and its metabolites (DCAR and DDCAR) are typically determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
Signaling Pathways and Experimental Workflows
Cariprazine Metabolism and Signaling Pathway
The metabolism of cariprazine primarily occurs via the cytochrome P450 3A4 (CYP3A4) enzyme system, and to a lesser extent by CYP2D6, leading to the formation of its active metabolites. The therapeutic effects of cariprazine are believed to be mediated through its interaction with central dopamine and serotonin receptors.
Experimental Workflow for a Phase 1 SAD/MAD Study
The following diagram illustrates a typical workflow for a first-in-human SAD and MAD clinical trial.
References
The Trajectory of a Novel Antipsychotic: A Technical Chronicle of Cariprazine's Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide charts the historical development of cariprazine (B1246890), an atypical antipsychotic distinguished by its unique pharmacological profile. From its initial synthesis to its approval for the treatment of schizophrenia and bipolar disorder, this document provides a comprehensive overview of the key preclinical and clinical milestones, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and development pathway.
Discovery and Preclinical Development: A Focus on Dopamine (B1211576) D3 Receptor Partial Agonism
The journey of cariprazine began in the early 2000s with its discovery by researchers at Gedeon Richter.[1][2] The development program was centered on creating a molecule with a distinct mechanism of action, primarily targeting the dopamine D3 receptor.[2][3] Preclinical investigations revealed cariprazine as a potent partial agonist at both dopamine D2 and D3 receptors, with a notable preference for the D3 receptor.[3][4][5][6] It also demonstrated partial agonism at serotonin (B10506) 5-HT1A receptors and antagonism at 5-HT2A and 5-HT2B receptors.[4][7][8] This unique profile suggested potential advantages over existing antipsychotics, particularly in addressing the negative and cognitive symptoms of schizophrenia.[8][9]
Receptor Binding Affinity
In vitro binding assays were crucial in characterizing cariprazine's interaction with various neurotransmitter receptors. The following table summarizes the binding affinities (Ki values) of cariprazine for key human receptors.
| Receptor | Ki (nM) | Reference |
| Dopamine D3 | 0.085 | [4][5] |
| Dopamine D2 | 0.49 | [4][5] |
| Serotonin 5-HT1A | 2.6 | [4][5] |
| Serotonin 5-HT2B | 0.58 | [4] |
| Serotonin 5-HT2A | 18.8 | [4] |
| Histamine H1 | 23.3 | [4] |
| Serotonin 5-HT2C | 134 | [4] |
| Adrenergic α1 | 155 | [4] |
| Muscarinic M1 | >1000 | [4] |
Preclinical Efficacy in Animal Models
Cariprazine's antipsychotic potential was evaluated in various animal models. A key study investigated its effects on cognitive and negative symptom-like behaviors in a rodent model of schizophrenia induced by sub-chronic phencyclidine (PCP) administration.
-
Animal Model: Female Lister Hooded rats were administered PCP (2mg/kg, intraperitoneally) for seven days, followed by a seven-day drug-free period to induce behavioral deficits analogous to the cognitive and negative symptoms of schizophrenia.
-
Drug Administration: Cariprazine (0.05, 0.1, or 0.25 mg/kg) or the comparator antipsychotic risperidone (B510) (0.1 or 0.16 mg/kg) was administered orally before behavioral testing.
-
Behavioral Paradigms:
-
Novel Object Recognition (NOR): To assess recognition memory.
-
Reversal Learning (RL): An operant conditioning task to evaluate cognitive flexibility.
-
Social Interaction (SI): To measure social withdrawal, a negative symptom-like behavior.
-
-
Outcome Measures: The primary outcomes were the reversal of PCP-induced deficits in performance on the NOR, RL, and SI tasks.
The study found that cariprazine significantly improved the PCP-induced deficits in a dose-dependent manner across all three behavioral paradigms, suggesting its potential efficacy for both cognitive and negative symptoms of schizophrenia.[9]
Pharmacokinetics and Metabolism
Human pharmacokinetic studies revealed that cariprazine is extensively metabolized, primarily by the cytochrome P450 (CYP) 3A4 enzyme and to a lesser extent by CYP2D6.[7][10][11] It has two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), which possess similar pharmacological activity to the parent drug.[11][12][13] The elimination half-life of cariprazine is 2-4 days, while its active metabolites have longer half-lives, with DDCAR having a terminal half-life of 1-3 weeks.[3][7][10]
Pharmacokinetic Parameters of Cariprazine and its Active Metabolites
| Parameter | Cariprazine | Desmethyl-cariprazine (DCAR) | Didesmethyl-cariprazine (DDCAR) | Reference |
| Half-life (t½) | 2-5 days | - | 1-3 weeks | [7][10] |
| Metabolizing Enzymes | CYP3A4 (major), CYP2D6 (minor) | - | - | [7][10][11] |
Clinical Development: Phase III Trials in Schizophrenia and Bipolar Mania
The clinical development of cariprazine involved a series of robust Phase II and III trials to establish its efficacy and safety in the treatment of schizophrenia and bipolar I disorder.
Schizophrenia
Multiple, large-scale, randomized, double-blind, placebo-controlled Phase III trials demonstrated the efficacy of cariprazine in treating acute exacerbations of schizophrenia.[14][15][16][17] The primary efficacy endpoint in these trials was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.
| Study Identifier | Treatment Groups | N | Baseline PANSS (Mean) | Change from Baseline in PANSS Total Score (LSMD vs. Placebo) | p-value | Reference |
| NCT01104779 | Cariprazine 3-6 mg/day | 151 | ~96 | -6.8 | 0.003 | [14][17] |
| Cariprazine 6-9 mg/day | 148 | ~96 | -9.9 | <0.001 | [14][17] | |
| NCT01104766 | Cariprazine 3 mg/day | 155 | ~97 | -7.6 | 0.0044 | [15] |
| Cariprazine 6 mg/day | 157 | ~97 | -10.4 | <0.0001 | [15] | |
| Aripiprazole (B633) 10 mg/day (active control) | 152 | ~97 | -7.0 | 0.0008 | [15] |
LSMD: Least Squares Mean Difference
-
Study Design: A 6-week, multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group, fixed-dose study.
-
Participants: Adult patients (18-60 years) with a diagnosis of schizophrenia (DSM-IV-TR criteria) experiencing an acute exacerbation, with a PANSS total score between 80 and 120.
-
Interventions: Patients were randomized to receive once-daily oral cariprazine (3 mg/d or 6 mg/d), aripiprazole (10 mg/d as an active control), or placebo.
-
Primary Outcome: Change from baseline to week 6 in the PANSS total score.
-
Secondary Outcome: Change from baseline to week 6 in the Clinical Global Impressions-Severity (CGI-S) score.
-
Statistical Analysis: A mixed-effects model for repeated measures (MMRM) was used for the primary efficacy analysis.
Bipolar I Disorder (Manic or Mixed Episodes)
The efficacy of cariprazine in the treatment of acute manic or mixed episodes associated with bipolar I disorder was also established in several Phase III, randomized, double-blind, placebo-controlled trials.[18][19][20][21] The primary endpoint in these studies was the change from baseline in the Young Mania Rating Scale (YMRS) total score.
| Study Identifier | Treatment Groups | N | Baseline YMRS (Mean) | Change from Baseline in YMRS Total Score (LSMD vs. Placebo) | p-value | Reference |
| NCT01058096 | Cariprazine 3-12 mg/day | 158 | ~37 | -6.9 | 0.0004 | [18] |
| Phase III (unspecified) | Cariprazine 3-6 mg/day | - | - | -6.1 | <0.001 | [19] |
| Cariprazine 6-12 mg/day | - | - | -5.9 | <0.001 | [19] |
LSMD: Least Squares Mean Difference
-
Study Design: A 3-week, randomized, double-blind, placebo-controlled, flexible-dose study.
-
Participants: Adult patients with a diagnosis of bipolar I disorder experiencing an acute manic or mixed episode (with or without psychotic features) according to DSM-IV-TR criteria.
-
Interventions: Patients were randomized to receive once-daily oral cariprazine (flexibly dosed between 3 and 12 mg/day) or placebo.
-
Primary Outcome: Change from baseline to week 3 in the YMRS total score.
-
Secondary Outcome: Change from baseline to week 3 in the CGI-S score.
-
Statistical Analysis: The primary efficacy analysis was conducted using a mixed-effects model for repeated measures (MMRM) or a last observation carried forward (LOCF) approach.
Visualizing the Science: Pathways and Processes
To further elucidate the technical aspects of cariprazine's development, the following diagrams, generated using the DOT language, illustrate key concepts.
Simplified Signaling Pathway of Cariprazine
Caption: Simplified signaling pathway of cariprazine at key receptors.
Cariprazine Metabolism Workflow
References
- 1. Occupancy of dopamine D₂ and D₃ and serotonin 5-HT₁A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The preclinical discovery and development of cariprazine for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychscenehub.com [psychscenehub.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Mechanism of action of cariprazine | CNS Spectrums | Cambridge Core [cambridge.org]
- 9. Effects of cariprazine, a novel antipsychotic, on cognitive deficit and negative symptoms in a rodent model of schizophrenia symptomatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cariprazine: chemistry, pharmacodynamics, pharmacokinetics, and metabolism, clinical efficacy, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. simulations-plus.com [simulations-plus.com]
- 12. tandfonline.com [tandfonline.com]
- 13. dovepress.com [dovepress.com]
- 14. Efficacy and Safety of Cariprazine in Acute Exacerbation of Schizophrenia: Results From an International, Phase III Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. psychiatrist.com [psychiatrist.com]
- 16. Cariprazine drug found effective in Phase III trials for schizophrenia - Clinical Trials Arena [clinicaltrialsarena.com]
- 17. | BioWorld [bioworld.com]
- 18. Cariprazine in the treatment of acute mania in bipolar I disorder: a double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medscape.com [medscape.com]
- 20. Forest Laboratories, Inc. and Gedeon Richter Ltd. Announce Positive Phase III Results with the Investigational Antipsychotic Cariprazine in Patients with Acute Mania Associated with Bipolar I Disorder - BioSpace [biospace.com]
- 21. VRAYLAR® (cariprazine) Efficacy for Bipolar I Acute Manic or Mixed Episodes [vraylarhcp.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies Using Cariprazine Hydrochloride in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vivo studies in rodents using cariprazine (B1246890) hydrochloride, a dopamine (B1211576) D3/D2 receptor partial agonist. The following sections detail the pharmacology of cariprazine, protocols for its administration, and methodologies for key behavioral and pharmacokinetic assessments.
Introduction to Cariprazine Hydrochloride
Cariprazine is an atypical antipsychotic characterized by its high affinity for dopamine D3 and D2 receptors, where it acts as a partial agonist.[1] It also exhibits partial agonism at serotonin (B10506) 5-HT1A receptors and antagonist activity at 5-HT2B receptors.[2][3] This unique pharmacological profile suggests its potential in treating a wide range of symptoms associated with neuropsychiatric disorders.[1] In rodent models, cariprazine has demonstrated efficacy in assays predictive of antipsychotic, anxiolytic, and antidepressant-like activities.[4]
General Guidelines for Cariprazine Administration in Rodents
This compound can be administered to rodents via oral gavage (p.o.) or intraperitoneal (i.p.) injection. The choice of administration route may depend on the specific experimental design and desired pharmacokinetic profile.
Vehicle Preparation: this compound can be suspended in a vehicle such as distilled water with a small percentage of a suspending agent like Tween 80 (e.g., 5% Tween 80 in distilled water) to ensure uniform distribution.[5] For some studies, 0.1% acetic acid in deionized water has also been used as a vehicle for oral administration.[5]
Oral Gavage (p.o.) Protocol
Oral gavage is a common method for precise oral administration of cariprazine.
Materials:
-
Appropriately sized gavage needles (e.g., 18-20 gauge for rats, 20-22 gauge for mice)[6]
-
Syringes
-
This compound suspension
-
Animal scale
Procedure:
-
Animal Handling: Gently restrain the rodent to immobilize its head and body.[7]
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.[7] Gently insert the needle into the esophagus. The animal should swallow the needle as it is advanced. Do not force the needle.[7]
-
Substance Administration: Once the needle is correctly positioned, slowly administer the cariprazine suspension.[7] The maximum volume for oral gavage should not exceed 10 ml/kg for rats and mice.[6][8]
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress.[7]
Intraperitoneal (i.p.) Injection Protocol
Intraperitoneal injection offers a parenteral route for systemic administration.
Materials:
-
Sterile syringes
-
Appropriately sized needles (e.g., 23-25 gauge for rats, 25-27 gauge for mice)[9]
-
This compound solution
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Restraint: Properly restrain the rodent to expose the abdominal area.
-
Injection Site: Locate the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.[9]
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity.[9] Aspirate to ensure no fluid or blood is drawn back, then inject the solution. The maximum volume for i.p. injection is typically up to 10 ml/kg.[9]
-
Post-Injection Care: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.
Pharmacokinetic Profile of Cariprazine in Rodents
Understanding the pharmacokinetic properties of cariprazine is crucial for designing and interpreting in vivo studies. Cariprazine is metabolized into two active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), which contribute to its overall pharmacological effect.[10]
| Parameter | Species | Dose and Route | Value | Reference |
| Oral Bioavailability | Rat | 1 mg/kg, p.o. | 52% | [11][12] |
| Peak Plasma Concentration (Cmax) | Rat | 1 mg/kg, p.o. | 91 ng/mL | [11][12] |
| Time to Peak Concentration (Tmax) | Rat | 1 mg/kg, p.o. | 0.5 - 1 hour | [13] |
| Brain/Plasma AUC Ratio | Rat | 10 mg/kg, p.o. | 7.6:1 | [11][12] |
| Terminal Half-life (T1/2) | Rat | 1 mg/kg, i.v. | 2 - 3 hours | [13] |
Experimental Protocols for Behavioral Assessment
The following are detailed protocols for common behavioral assays used to evaluate the antipsychotic-like and pro-cognitive effects of cariprazine in rodents.
Conditioned Avoidance Response (CAR) Test
The CAR test is a well-established model for predicting the efficacy of antipsychotic drugs.[14][15]
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock.[15]
Procedure:
-
Acclimation: Allow rats to habituate to the shuttle box for a set period (e.g., 2 days for 30 minutes each day) before training.[15]
-
Training:
-
Each trial begins with a conditioned stimulus (CS), such as a tone or light, for a specific duration (e.g., 10 seconds).[15]
-
If the rat moves to the other compartment during the CS, it is recorded as an avoidance response, and the trial ends.
-
If the rat does not move, an unconditioned stimulus (US), a mild foot shock (e.g., 0.8 mA), is delivered through the grid floor for a short duration (e.g., 5 seconds) or until the rat escapes to the other compartment.[15]
-
Conduct multiple trials per session (e.g., 30 trials) with a variable inter-trial interval.[15]
-
-
Drug Testing:
Amphetamine-Induced Hyperactivity Test
This model is used to assess the potential of a compound to counteract dopamine-mediated hyperlocomotion, a model for psychosis-like symptoms.[16][17]
Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).[16]
Procedure:
-
Habituation: Acclimate the animals to the open-field arenas for a period (e.g., 30-60 minutes) on several consecutive days prior to testing.[16]
-
Drug Administration:
-
Data Collection: Immediately place the animals in the open-field arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-90 minutes).[16][17]
Novel Object Recognition (NOR) Test
The NOR test evaluates a rodent's ability to recognize a novel object in a familiar environment, providing a measure of learning and memory.[18][19]
Apparatus: An open-field arena and a set of different objects that the animals cannot displace.[18]
Procedure:
-
Habituation: Acclimate the rats to the empty open-field arena for a few minutes on the day before the test.[19]
-
Familiarization Phase (T1):
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour to 24 hours).[18]
-
Test Phase (T2):
-
Drug Administration: Administer cariprazine (e.g., 0.25, 0.5, or 1 mg/kg, i.p.) or vehicle at a specified time before the familiarization phase.[18][20]
Social Interaction (SI) Test
The SI test assesses social behavior and can be used to model negative symptoms of schizophrenia, such as social withdrawal.[7][21]
Apparatus: A three-chambered social interaction arena.[22]
Procedure:
-
Habituation: Acclimate the test animal to the empty three-chambered arena.[22]
-
Sociability Phase:
-
Place a novel, unfamiliar rodent (stranger 1) in a wire cage in one of the side chambers. The other side chamber contains an empty wire cage.
-
Place the test animal in the center chamber and allow it to explore all three chambers for a set duration (e.g., 10 minutes).[22]
-
Record the time spent in each chamber and the time spent sniffing each wire cage.
-
-
Social Novelty Phase:
-
Introduce a second novel, unfamiliar rodent (stranger 2) into the previously empty wire cage.
-
The test animal is again placed in the center chamber and allowed to explore for a set duration (e.g., 10 minutes).
-
Record the time spent in each chamber and the time spent sniffing each wire cage (now containing stranger 1 and stranger 2).
-
-
Drug Administration: Administer cariprazine or vehicle at a specified time before the test.
Signaling Pathways and Experimental Workflow Diagrams
Cariprazine Signaling Pathway
Cariprazine's mechanism of action involves partial agonism at dopamine D3 and D2 receptors, and serotonin 5-HT1A receptors.[1] As a partial agonist, it can act as a functional antagonist in a hyperdopaminergic state and as an agonist in a hypodopaminergic state.[23]
Caption: Cariprazine's partial agonism at D3, D2, and 5-HT1A receptors modulates downstream signaling.
General Experimental Workflow for a Behavioral Study
The following diagram illustrates a typical workflow for a rodent behavioral study investigating the effects of cariprazine.
Caption: A generalized workflow for in vivo rodent behavioral studies with cariprazine.
References
- 1. What are 5-HT1A receptor partial agonists and how do they work? [synapse.patsnap.com]
- 2. Social Interaction Test [bio-protocol.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. behaviorcloud.com [behaviorcloud.com]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. dovepress.com [dovepress.com]
- 7. Social interaction test: a sensitive method for examining autism-related behavioral deficits [protocols.io]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Cariprazine: chemistry, pharmacodynamics, pharmacokinetics, and metabolism, clinical efficacy, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cariprazine (RGH-188), a potent D3/D2 dopamine receptor partial agonist, binds to dopamine D3 receptors in vivo and shows antipsychotic-like and procognitive effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 15. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. b-neuro.com [b-neuro.com]
- 17. imrpress.com [imrpress.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. maze.conductscience.com [maze.conductscience.com]
- 22. Web Box 4.1 Pharmacology in Action: Using the Three-Chamber Social Interaction Test - Psychopharmacology, 4e Student Resources - Oxford Learning Link [learninglink.oup.com]
- 23. What are D2 receptor partial agonists and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Cell-Based Assay Methods in Testing Cariprazine Hydrochloride Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cariprazine (B1246890) hydrochloride is an atypical antipsychotic agent approved for the treatment of schizophrenia, bipolar I disorder, and as an adjunctive treatment for major depressive disorder.[1][2] Its therapeutic effects are thought to be mediated through a combination of partial agonism at dopamine (B1211576) D2 and D3 receptors, with a high affinity for the D3 receptor, partial agonism at the serotonin (B10506) 5-HT1A receptor, and antagonism at the serotonin 5-HT2A receptor.[3][4][5][6][7] This complex pharmacology necessitates a multifaceted approach to in vitro efficacy testing.
These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the pharmacological activity of cariprazine hydrochloride and similar molecules at its primary targets. The described methods allow for the quantitative assessment of receptor binding, downstream signaling pathways, and functional cellular responses, providing a comprehensive profile of a compound's efficacy.
Key Cellular Targets of Cariprazine
| Receptor Target | Known Action of Cariprazine | Therapeutic Relevance |
| Dopamine D3 Receptor | Partial Agonist (high affinity) | Pro-cognitive effects, antidepressant effects, attenuation of negative symptoms in schizophrenia.[3][8] |
| Dopamine D2 Receptor | Partial Agonist | Management of positive symptoms of schizophrenia.[3][4] |
| Serotonin 5-HT1A Receptor | Partial Agonist | Anxiolytic and antidepressant effects; potential reduction of extrapyramidal symptoms.[3][4] |
| Serotonin 5-HT2A Receptor | Antagonist | Reduction of negative symptoms and cognitive deficits; potential reduction of extrapyramidal symptoms.[3][4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathways of cariprazine's target receptors and a general workflow for its in vitro characterization.
Experimental Protocols
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of cariprazine for dopamine D2, D3, and serotonin 5-HT1A and 5-HT2A receptors.
Principle: Competitive radioligand binding assays measure the ability of a test compound (cariprazine) to displace a known radiolabeled ligand from its receptor.
Protocol: Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture CHO-K1 or HEK293 cells stably expressing the human dopamine D2, D3, serotonin 5-HT1A, or 5-HT2A receptor in appropriate growth medium.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
Increasing concentrations of this compound or a reference compound.
-
A fixed concentration of the appropriate radioligand (e.g., [3H]Spiperone for D2/D3, [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).
-
Cell membrane preparation.
-
-
For non-specific binding determination, add a high concentration of a non-labeled antagonist.
-
Incubate the plate at a specified temperature and duration (e.g., 60 minutes at 30°C).
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the cariprazine concentration.
-
Determine the IC50 value (the concentration of cariprazine that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Receptor Binding Affinity (Ki)
| Receptor | Radioligand | Cariprazine Ki (nM) | Reference Compound Ki (nM) |
| Dopamine D3 | [3H]Spiperone | e.g., 0.085 | e.g., Haloperidol (B65202) |
| Dopamine D2 | [3H]Spiperone | e.g., 0.49 | e.g., Haloperidol |
| Serotonin 5-HT1A | [3H]8-OH-DPAT | e.g., 2.6 | e.g., Buspirone |
| Serotonin 5-HT2A | [3H]Ketanserin | e.g., 18.8 | e.g., Risperidone |
Downstream Signaling Assays
A. cAMP Accumulation Assay (for D2, D3, and 5-HT1A Receptors)
Objective: To determine the functional activity of cariprazine as a partial agonist at Gi/o-coupled receptors.
Principle: D2, D3, and 5-HT1A receptors are coupled to the inhibitory G-protein (Gi/o), which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A partial agonist will partially inhibit forskolin-stimulated cAMP production.
Protocol: HTRF cAMP Assay
-
Cell Culture:
-
Culture CHO-K1 or HEK293 cells stably expressing the human dopamine D2, D3, or serotonin 5-HT1A receptor in a 384-well plate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a reference full agonist (e.g., quinpirole (B1680403) for D2/D3, 8-OH-DPAT for 5-HT1A) and a reference antagonist (e.g., haloperidol for D2/D3, WAY-100635 for 5-HT1A).
-
Add the compounds to the cells, followed by a fixed concentration of forskolin (B1673556) to stimulate adenylyl cyclase.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (cAMP-d2 and anti-cAMP cryptate).
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the signal ratio and convert it to cAMP concentration using a standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the cariprazine concentration.
-
Determine the EC50 value (concentration for 50% of maximal response) and the maximal efficacy (Emax) relative to the full agonist.
-
Data Presentation: cAMP Assay - Partial Agonist Activity
| Receptor | Parameter | Cariprazine | Full Agonist | Antagonist |
| Dopamine D3 | EC50 (nM) | e.g., 1.5 | e.g., 0.5 (Quinpirole) | N/A |
| Emax (% of full agonist) | e.g., 40% | 100% | 0% | |
| Dopamine D2 | EC50 (nM) | e.g., 5.2 | e.g., 1.8 (Quinpirole) | N/A |
| Emax (% of full agonist) | e.g., 35% | 100% | 0% | |
| Serotonin 5-HT1A | EC50 (nM) | e.g., 10.8 | e.g., 3.1 (8-OH-DPAT) | N/A |
| Emax (% of full agonist) | e.g., 50% | 100% | 0% |
B. Intracellular Calcium Mobilization Assay (for 5-HT2A Receptors)
Objective: To determine the functional activity of cariprazine as an antagonist at the Gq-coupled 5-HT2A receptor.
Principle: The 5-HT2A receptor is coupled to the Gq G-protein, which activates phospholipase C, leading to an increase in intracellular calcium. An antagonist will block the calcium release induced by a 5-HT2A agonist.
Protocol: FLIPR Calcium Assay
-
Cell Culture and Dye Loading:
-
Plate HEK293 cells stably expressing the human 5-HT2A receptor in a 96- or 384-well plate and incubate overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit) for 1 hour at 37°C.
-
-
Compound Treatment and Agonist Stimulation:
-
Prepare serial dilutions of this compound and a reference antagonist.
-
Add the compounds to the cell plate and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Place the cell plate in a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
Add a fixed concentration of a 5-HT2A agonist (e.g., serotonin) to all wells to stimulate calcium release.
-
-
Data Acquisition and Analysis:
-
The FLIPR instrument will measure the change in fluorescence intensity over time, before and after agonist addition.
-
Plot the peak fluorescence response against the logarithm of the cariprazine concentration.
-
Determine the IC50 value for the antagonist activity.
-
Data Presentation: Calcium Mobilization Assay - Antagonist Activity
| Receptor | Parameter | Cariprazine | Reference Antagonist |
| Serotonin 5-HT2A | IC50 (nM) | e.g., 25.3 | e.g., Ketanserin |
Functional Cellular Assays
A. Neurite Outgrowth Assay
Objective: To assess the potential of cariprazine to promote neurite outgrowth, which may be indicative of pro-cognitive or neurotrophic effects.
Principle: Differentiated neuronal cells, such as SH-SY5Y neuroblastoma cells, can be used to model neuronal development and plasticity. The extent of neurite growth can be quantified using high-content imaging.
Protocol: Neurite Outgrowth in SH-SY5Y Cells
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y human neuroblastoma cells in a suitable growth medium.
-
To induce a neuronal phenotype, differentiate the cells by treating them with retinoic acid (e.g., 10 µM) for several days.[3][9]
-
Plate the differentiated cells in a 96-well plate coated with an appropriate extracellular matrix protein (e.g., laminin (B1169045) or collagen).
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or a positive control (e.g., a neurotrophic factor like BDNF).
-
Incubate the cells for 48-72 hours.
-
-
Immunofluorescence and Imaging:
-
Fix the cells with paraformaldehyde and permeabilize with a detergent.
-
Stain the cells with an antibody against a neuronal marker (e.g., β-III tubulin) to visualize neurites, and a nuclear stain (e.g., DAPI).
-
Acquire images using a high-content imaging system.
-
-
Data Analysis:
-
Use image analysis software to quantify various parameters of neurite outgrowth, such as the number of neurites per cell, total neurite length, and number of branch points.
-
Compare the results from cariprazine-treated cells to untreated and positive control cells.
-
Data Presentation: Neurite Outgrowth Assay
| Treatment | Concentration | Average Neurite Length (µm/cell) | Number of Neurites per Cell |
| Vehicle Control | - | e.g., 25.4 ± 3.1 | e.g., 1.8 ± 0.3 |
| Cariprazine | 10 nM | e.g., 35.2 ± 4.5 | e.g., 2.5 ± 0.4 |
| 100 nM | e.g., 48.9 ± 5.2 | e.g., 3.1 ± 0.5 | |
| Positive Control (BDNF) | 50 ng/mL | e.g., 65.7 ± 6.8 | e.g., 4.2 ± 0.6 |
B. Cell Viability Assay
Objective: To determine the cytotoxic potential of cariprazine at therapeutic and supra-therapeutic concentrations.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol: MTT Assay
-
Cell Culture:
-
Plate a relevant cell line (e.g., SH-SY5Y or a stable cell line used in other assays) in a 96-well plate and allow the cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a wide range of concentrations of this compound.
-
Incubate for a prolonged period (e.g., 24-72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the CC50 (the concentration that causes 50% cytotoxicity).
-
Data Presentation: Cell Viability (MTT) Assay
| Compound | Cell Line | Incubation Time (h) | CC50 (µM) |
| Cariprazine HCl | SH-SY5Y | 48 | > 100 |
| HEK293-D2 | 48 | > 100 | |
| Positive Control (e.g., Staurosporine) | SH-SY5Y | 48 | e.g., 0.5 |
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for the in vitro characterization of this compound and other compounds with similar pharmacological profiles. By systematically evaluating receptor binding, downstream signaling, and functional cellular responses, researchers can gain a comprehensive understanding of a compound's efficacy and mechanism of action at the cellular level. This information is critical for guiding drug discovery and development efforts in the field of neuropsychopharmacology.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 4. researchgate.net [researchgate.net]
- 5. Receptor internalization assay and confocal microscopy [bio-protocol.org]
- 6. agilent.com [agilent.com]
- 7. genscript.com [genscript.com]
- 8. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of neurite outgrowth and enhanced effects compared to baseline toxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cariprazine Hydrochloride in Preclinical Models of Schizophrenia and Bipolar Disorder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cariprazine (B1246890) hydrochloride in established animal models of schizophrenia and bipolar disorder. The information presented is intended to guide researchers in designing and interpreting preclinical studies to evaluate the efficacy of cariprazine and similar compounds.
Introduction
Cariprazine hydrochloride is an atypical antipsychotic characterized by its unique pharmacology, acting as a partial agonist at dopamine (B1211576) D₂ and D₃ receptors, with a higher affinity for the D₃ receptor, and as a partial agonist at serotonin (B10506) 5-HT₁A receptors. It also exhibits antagonist activity at serotonin 5-HT₂B and 5-HT₂A receptors.[1][2] This distinct receptor binding profile is thought to contribute to its efficacy in treating a broad range of symptoms in schizophrenia and bipolar disorder.[1][2][3] Preclinical animal models are crucial for elucidating the neurobiological mechanisms of cariprazine and for identifying its therapeutic potential across different symptom domains.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound in rodent models of schizophrenia and bipolar disorder.
Table 1: Effects of Cariprazine in a Rat Model of Schizophrenia (Phencyclidine-Induced Deficits)
| Behavioral Test | Animal Model | Treatment Groups | Dosage (mg/kg) | Key Findings | Reference |
| Novel Object Recognition (NOR) | Sub-chronic PCP-treated female Lister Hooded rats | Vehicle, Cariprazine, Risperidone | CAR: 0.05, 0.1, 0.25 (PO); RIS: 0.16 (IP) | Cariprazine at 0.05 and 0.1 mg/kg significantly improved the discrimination index compared to vehicle-treated PCP rats.[1][4] | [1][4] |
| Reversal Learning (RL) | Sub-chronic PCP-treated female Lister Hooded rats | Vehicle, Cariprazine, Risperidone | CAR: 0.05, 0.1, 0.25 (PO); RIS: 0.1 (IP) | Cariprazine demonstrated a dose-dependent improvement in the percentage of correct responses during the reversal phase, with significant effects at 0.1 and 0.25 mg/kg.[1][4] | [1][4] |
| Social Interaction (SI) | Sub-chronic PCP-treated female Lister Hooded rats | Vehicle, Cariprazine, Risperidone | CAR: 0.05, 0.1, 0.25 (PO); RIS: 0.1 (IP) | Cariprazine at 0.05 and 0.1 mg/kg significantly increased the time spent in social interaction compared to vehicle-treated PCP rats.[1][4] | [1][4] |
| Locomotor Activity | Sub-chronic PCP-treated female Lister Hooded rats | Vehicle, Cariprazine | CAR: 0.1, 0.25 (PO) | The highest doses of cariprazine (0.1 and 0.25 mg/kg) reduced locomotor activity.[1][4] | [1][4] |
Table 2: Effects of Cariprazine in a Rat Model of Mania (Amphetamine-Induced Hyperactivity)
| Behavioral Test | Animal Model | Treatment Groups | Dosage (mg/kg) | Key Findings | Reference |
| Locomotor Activity | Male Sprague-Dawley rats | Vehicle, Haloperidol, Prazosin (B1663645), Ritanserin, Amphetamine | HAL: 0.05; PRA: 2; RIT: 1; AMPH: 0.5 (IP) | Haloperidol and prazosin significantly reduced amphetamine-induced hyperactivity. While this study did not directly test cariprazine, it provides a framework for its evaluation. Cariprazine has been shown to block amphetamine-induced hyperactivity with an ED₅₀ of 0.12 mg/kg in rats.[5][6][7] | [5][6][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these preclinical findings.
Protocol 1: Phencyclidine (PCP)-Induced Cognitive and Social Deficits in Rats (Schizophrenia Model)
1. Animal Model Induction:
-
Species and Strain: Female Lister Hooded rats.
-
Procedure: Administer phencyclidine (PCP) at a dose of 2 mg/kg intraperitoneally (IP) twice daily for 7 consecutive days.
-
Washout Period: Allow for a 7-day drug-free period following the final PCP injection before commencing behavioral testing.[1][4]
2. Behavioral Testing Battery:
Protocol 2: Amphetamine-Induced Hyperactivity in Rats (Mania Model)
1. Apparatus:
-
Open-field arenas equipped with automated photobeam systems to track locomotor activity (e.g., distance traveled, rearing frequency).[3][8]
2. Procedure:
-
Habituation: Place rats individually into the open-field arenas and allow them to habituate for a period of 30-60 minutes.
-
Drug Administration:
-
Administer cariprazine or a reference compound (e.g., haloperidol) at the desired doses.
-
After a pre-treatment interval (e.g., 30-60 minutes), administer d-amphetamine sulfate (B86663) at a dose of 0.5-1.5 mg/kg intraperitoneally (IP).[5][8]
-
-
Data Acquisition: Immediately after amphetamine injection, record locomotor activity for a period of 60-90 minutes.[3][8]
-
Data Analysis: Analyze the total distance traveled, horizontal activity, and vertical activity (rearing) in defined time bins (e.g., 5-minute intervals).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cariprazine's primary signaling mechanism.
Caption: Workflow for the PCP-induced schizophrenia model.
Caption: Workflow for the amphetamine-induced mania model.
References
- 1. Effects of cariprazine, a novel antipsychotic, on cognitive deficit and negative symptoms in a rodent model of schizophrenia symptomatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. b-neuro.com [b-neuro.com]
- 4. researchgate.net [researchgate.net]
- 5. Cariprazine (RGH-188), a potent D3/D2 dopamine receptor partial agonist, binds to dopamine D3 receptors in vivo and shows antipsychotic-like and procognitive effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. storage.imrpress.com [storage.imrpress.com]
- 8. imrpress.com [imrpress.com]
Application Notes and Protocols for Preclinical Research with Cariprazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cariprazine (B1246890) hydrochloride is an atypical antipsychotic agent characterized by its unique pharmacology as a dopamine (B1211576) D3 and D2 receptor partial agonist with a higher affinity for D3 receptors.[1][2] It also exhibits partial agonism at serotonin (B10506) 5-HT1A receptors and antagonism at 5-HT2B and 5-HT2A receptors.[1][3] This distinct receptor profile suggests its potential therapeutic utility not only for the positive symptoms of schizophrenia but also for negative and cognitive symptoms, as well as mood disorders.[2][4] These application notes provide a comprehensive overview of recommended dosages, experimental protocols, and key pharmacological data for the use of cariprazine hydrochloride in preclinical research settings.
Quantitative Data Summary
The following tables summarize the effective dosages and pharmacokinetic parameters of cariprazine in commonly used preclinical species.
Table 1: Effective Doses of Cariprazine in Rodent Models
| Species | Model | Endpoint | Route of Administration | Effective Dose Range (mg/kg) | Reference |
| Rat | PCP-induced cognitive and negative symptoms | Reversal of deficits in Novel Object Recognition, Reversal Learning, and Social Interaction | Oral (p.o.) | 0.05 - 0.25 | [5] |
| Rat | Amphetamine-induced hyperactivity | Inhibition | Oral (p.o.) | ED50: 0.12 | [6] |
| Rat | Conditioned avoidance response | Inhibition | Oral (p.o.) | ED50: 0.84 | [6] |
| Rat | Scopolamine-induced learning impairment (water-labyrinth) | Improvement of learning performance | Oral (p.o.) | 0.02 - 0.08 | [6] |
| Rat | Ouabain-induced hyperactivity (mania model) | Attenuation of hyperactivity | Not specified | Not specified | [7] |
| Rat | PCP-induced neurotransmitter release (mPFC) | Inhibition of glutamate, dopamine, noradrenaline, and serotonin increase | Oral (p.o.) | 0.05 - 0.8 | [8] |
| Mouse | Apomorphine-induced climbing | Inhibition | Oral (p.o.) | ED50: 0.27 | [6] |
| Mouse | MK-801-induced hyperactivity | Inhibition | Oral (p.o.) | ED50: 0.049 | [6] |
| Mouse | Novelty-induced motor activity | Reduction | Oral (p.o.) | ED50: 0.11 | [6] |
| Mouse | PCP-induced cognitive deficits (working memory, attention) | Amelioration | Intraperitoneal (i.p.) | 0.005 - 0.02 | [9] |
Table 2: Pharmacokinetic Parameters of Cariprazine in Rodents
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Oral Bioavailability (%) | Brain/Plasma Ratio | Reference |
| Rat | 1 | Oral (p.o.) | 91 | 0.5 - 1 | 2 - 3 | 52 | 11 | [6][10] |
| Rat | 10 | Oral (p.o.) | - | - | - | - | 7.6 | [6] |
| Mouse | 1 | Oral (p.o.) | - | 2 | - | - | 7.3 | [10] |
Experimental Protocols
Vehicle Formulation and Preparation
For preclinical studies, this compound can be formulated for oral and intraperitoneal administration.
-
Oral Administration (Suspension):
-
Vehicle: A common vehicle is a suspension in 2-6% Tween 80 in deionized water. The percentage of Tween 80 may be adjusted depending on the required concentration of cariprazine.
-
Preparation:
-
Weigh the required amount of this compound.
-
Prepare the appropriate concentration of Tween 80 in deionized water.
-
Gradually add the cariprazine powder to the vehicle while continuously stirring or vortexing to ensure a homogenous suspension.
-
It is recommended to prepare the suspension fresh on the day of the experiment.
-
-
-
Intraperitoneal Administration (Solution):
-
Vehicle: Saline (0.9% sodium chloride) is a suitable vehicle for intraperitoneal injection.
-
Preparation:
-
Dissolve this compound in sterile saline to the desired concentration.
-
Ensure the solution is clear and free of particulates before administration. Filter sterilization may be employed if necessary.
-
-
Administration Protocols
The following are general guidelines for oral gavage and intraperitoneal injections in rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Oral Gavage (Rat/Mouse):
-
Animal Restraint: Gently restrain the animal, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Selection: Use a flexible or rigid, ball-tipped gavage needle of the appropriate size for the animal (e.g., 18-20 gauge for mice, 16-18 gauge for rats).
-
Volume: The administration volume should not exceed 10 mL/kg for mice and 5-10 mL/kg for rats.
-
Procedure: Gently insert the gavage needle into the esophagus and slowly administer the cariprazine suspension.
-
Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions following administration.
-
-
Intraperitoneal Injection (Mouse/Rat):
-
Animal Restraint: Properly restrain the animal to expose the abdominal area.
-
Injection Site: Administer the injection into the lower right or left abdominal quadrant to avoid puncturing the cecum or bladder.
-
Needle Size: Use an appropriate needle size, typically 25-27 gauge for mice and 23-25 gauge for rats.
-
Volume: The injection volume should generally not exceed 10 mL/kg.
-
Procedure: Insert the needle at a 30-45 degree angle and aspirate to ensure no fluid is withdrawn before injecting the cariprazine solution.
-
Post-Administration Monitoring: Monitor the animal for any signs of discomfort or adverse effects.
-
Mechanism of Action and Signaling Pathways
Cariprazine's primary mechanism of action is through its partial agonism at dopamine D3 and D2 receptors.[1] This results in a modulatory effect on dopaminergic signaling. In states of dopamine hyperactivity, it acts as a functional antagonist, while in states of hypoactivity, it can enhance dopaminergic tone.
Dopamine D2 Receptor Signaling
As a partial agonist at the D2 receptor, cariprazine modulates downstream signaling pathways, including the G-protein-dependent (cAMP) and β-arrestin pathways.
-
G-protein (Gi/o) Pathway: D2 receptor activation by a full agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. As a partial agonist, cariprazine produces a submaximal inhibition of cAMP production compared to full agonists. This pathway is crucial for regulating the phosphorylation state of downstream effectors like DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa).[11][12]
-
β-Arrestin Pathway: The D2 receptor also signals through a G-protein-independent pathway involving β-arrestin. Cariprazine has been shown to have very weak partial agonist activity in recruiting β-arrestin 2, and it can act as an antagonist in this pathway.[7] This biased signaling may contribute to its therapeutic profile with a lower propensity for certain side effects.
Dopamine D3 Receptor Signaling
Cariprazine's high affinity and partial agonist activity at the D3 receptor are key features of its pharmacological profile. D3 receptors are predominantly located in limbic areas of the brain and are implicated in cognition, mood, and motivation.[1] Similar to D2 receptors, D3 receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase. Cariprazine's action at D3 receptors is thought to contribute to its efficacy in treating negative and cognitive symptoms of schizophrenia.[2]
Preclinical Safety and Tolerability
Preclinical toxicology studies have been conducted to evaluate the safety profile of cariprazine.
-
General Toxicology: In rodent studies, target organs for toxicity at high doses included the eyes, adrenal glands, reproductive system, and lungs.[13]
-
Genotoxicity: Available data suggest that cariprazine has a negligible mutagenic potential.[14]
-
Reproductive Toxicology: Animal studies have shown potential for malformations and developmental delays in rats at certain doses, while no teratogenic risk was observed in rabbits.[14]
-
Catalepsy: Cariprazine did not induce catalepsy in rats at doses up to 100-fold its effective dose for inhibiting conditioned avoidance response, suggesting a low risk of extrapyramidal side effects at therapeutic doses.[6]
Experimental Workflow Example: Evaluation of Cariprazine in a PCP-Induced Model of Schizophrenia
This workflow outlines a typical experiment to assess the efficacy of cariprazine in a rodent model of schizophrenia-like cognitive deficits induced by phencyclidine (PCP).
Conclusion
This compound is a promising pharmacological tool for preclinical research in schizophrenia, bipolar disorder, and other psychiatric conditions. The recommended dosage will depend on the specific animal model, species, and experimental endpoint. Careful consideration of its pharmacokinetic profile and appropriate formulation and administration protocols are essential for obtaining reliable and reproducible results. The unique D3/D2 receptor partial agonism of cariprazine offers a valuable avenue for investigating the role of these receptors in various neuropsychiatric disorders.
References
- 1. air.unimi.it [air.unimi.it]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of cariprazine, a novel antipsychotic, on cognitive deficit and negative symptoms in a rodent model of schizophrenia symptomatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cariprazine (RGH-188), a potent D3/D2 dopamine receptor partial agonist, binds to dopamine D3 receptors in vivo and shows antipsychotic-like and procognitive effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of cariprazine on extracellular levels of glutamate, GABA, dopamine, noradrenaline and serotonin in the medial prefrontal cortex in the rat phencyclidine model of schizophrenia studied by microdialysis and simultaneous recordings of locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cariprazine, a Dopamine D3-Receptor-Preferring Partial Agonist, Blocks Phencyclidine-induced Impairments of Working Memory, Attention Set-Shifting, and Recognition Memory in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. researchgate.net [researchgate.net]
Application of Cariprazine Hydrochloride in Radioligand Binding Assays: Principles, Protocols, and Data Interpretation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cariprazine (B1246890) hydrochloride, an atypical antipsychotic, exhibits a unique pharmacological profile characterized by high affinity for dopamine (B1211576) D3 and D2 receptors, as well as moderate affinity for serotonin (B10506) 5-HT1A receptors.[1][2] It functions as a partial agonist at these receptors.[2][3][4] This distinct mechanism of action is believed to contribute to its efficacy in treating a range of psychiatric disorders, including schizophrenia and bipolar disorder.[4][5][6] Radioligand binding assays are a fundamental tool for elucidating the affinity and selectivity of compounds like cariprazine for their molecular targets. These assays provide quantitative data, such as the inhibition constant (Ki), which is crucial for understanding the drug's potency and potential therapeutic effects. This document provides detailed application notes and protocols for the use of cariprazine hydrochloride in radioligand binding assays.
Core Principles of Radioligand Binding Assays
Radioligand binding assays are based on the principle of competitive binding. A radiolabeled ligand (a molecule with a radioactive isotope) with known high affinity for a specific receptor is incubated with a biological sample containing that receptor (e.g., cell membranes or tissue homogenates). The binding of the radioligand to the receptor is then measured.
To determine the binding affinity of a non-radiolabeled compound like cariprazine, a competition experiment is performed. Increasing concentrations of cariprazine are added to the incubation mixture, where it competes with the radioligand for binding to the receptor. The concentration of cariprazine that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
Quantitative Data Summary
The binding affinities of this compound for various neurotransmitter receptors have been extensively characterized using radioligand binding assays. The following table summarizes the reported Ki values, providing a clear comparison of its potency at different targets.
| Receptor Subtype | Radioligand Used | Tissue/Cell Source | Ki (nM) | Reference(s) |
| Dopamine D3 | [3H]raclopride, [3H]N-methylspiperone, --INVALID-LINK---PHNO | Human recombinant D3 receptors, Rat brain | 0.085 - 0.3 | [1][3][7] |
| Dopamine D2 (D2L/D2S) | [3H]raclopride, [3H]N-methylspiperone, --INVALID-LINK---PHNO | Human recombinant D2 receptors, Rat brain | 0.49 - 0.71 | [1][3][7] |
| Serotonin 5-HT1A | Not specified in snippets | Human recombinant 5-HT1A receptors | 1.4 - 2.6 | [1][3] |
| Serotonin 5-HT2B | Not specified in snippets | Human recombinant 5-HT2B receptors | 0.58 - 1.1 | [3] |
| Serotonin 5-HT2A | Not specified in snippets | Human recombinant 5-HT2A receptors | 18.8 | [3] |
| Histamine H1 | Not specified in snippets | Not specified in snippets | 23.3 | [3] |
| Serotonin 5-HT2C | Not specified in snippets | Not specified in snippets | 134 | [3] |
| Adrenergic α1 | Not specified in snippets | Not specified in snippets | 155 | [3] |
| Cholinergic Muscarinic | Not specified in snippets | Not specified in snippets | >1000 (IC50) | [3] |
Experimental Protocols
The following are detailed protocols for conducting radioligand binding assays to determine the affinity of this compound for dopamine D2 and D3 receptors. These protocols are based on established methodologies and can be adapted for other receptor types with appropriate modifications to the radioligand and specific binding conditions.
Protocol 1: Competitive Radioligand Binding Assay for Dopamine D2/D3 Receptors using [3H]-Spiperone
1. Materials and Reagents:
-
Membrane Preparation: Cell membranes from CHO or HEK293 cells stably expressing human recombinant dopamine D2 or D3 receptors. Alternatively, rat striatal tissue homogenates can be used.
-
Radioligand: [3H]-Spiperone (specific activity ~60-90 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Haloperidol (B65202) (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Cell harvester.
2. Membrane Preparation:
-
For cultured cells, harvest the cells and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or sonicator.
-
For brain tissue, dissect the region of interest (e.g., striatum) on ice and homogenize in lysis buffer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh lysis buffer.
-
Repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL, determined by a protein assay (e.g., Bradford or BCA).
-
Store membrane preparations in aliquots at -80°C until use.
3. Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. The concentration range should typically span from 10^-12 M to 10^-5 M.
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-Spiperone (at a final concentration close to its Kd, e.g., 0.1-0.5 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of haloperidol (10 µM final concentration), 50 µL of [3H]-Spiperone, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of each cariprazine dilution, 50 µL of [3H]-Spiperone, and 100 µL of membrane preparation.
-
-
Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the PEI-soaked glass fiber filters using a cell harvester.
-
Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation fluid to each vial.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM from wells with haloperidol) from the total binding (CPM from wells with buffer only).
-
For the competition assay, plot the percentage of specific binding against the logarithm of the cariprazine concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizations
Signaling Pathway of Cariprazine
Caption: Cariprazine's partial agonism at D2, D3, and 5-HT1A receptors.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship of Data Analysis
Caption: Logical flow of data analysis in a competitive binding assay.
References
- 1. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biophysics-reports.org [biophysics-reports.org]
- 7. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
Application Notes and Protocols for the Preparation of Cariprazine Hydrochloride Solutions in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cariprazine (B1246890) hydrochloride is an atypical antipsychotic medication with a unique pharmacological profile, acting as a partial agonist at dopamine (B1211576) D2 and D3 receptors and serotonin (B10506) 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A and 5-HT2B receptors.[1][2][3] Its high affinity for the dopamine D3 receptor is a distinguishing feature.[3][4] Proper preparation of cariprazine hydrochloride solutions is critical for obtaining accurate and reproducible results in preclinical and pharmaceutical research. These application notes provide detailed protocols for the preparation of this compound solutions for various laboratory applications, including in vitro and in vivo studies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₃Cl₃N₄O | [5] |
| Molecular Weight | 463.87 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Solubility | ||
| DMSO | ~12 mg/mL | N/A |
| Ethanol | ~5 mg/mL | [6] |
| Dimethylformamide (DMF) | ~0.5 mg/mL | [6] |
| Water | Insoluble | N/A |
| Aqueous Buffers | Sparingly soluble | [6] |
| Storage of Stock Solution | Store at -20°C for up to 1 month or -80°C for up to 6 months.[5] | [5] |
Signaling Pathway and Mechanism of Action
Cariprazine's therapeutic effects are believed to be mediated through its complex interaction with dopamine and serotonin receptor systems in the central nervous system. It exhibits partial agonism at D2 and D3 receptors, which are implicated in the positive and negative symptoms of schizophrenia, respectively.[1][3] Its partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors may contribute to its antipsychotic and antidepressant effects, as well as a lower risk of extrapyramidal side effects.[1][2]
Caption: Cariprazine's multi-receptor interaction profile.
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution to working concentrations for various assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). For example, to prepare a 10 mM stock solution from 4.64 mg of this compound (MW = 463.87 g/mol ), add 1 mL of DMSO.
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution, but avoid excessive heat.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
Quality Control:
-
Visually inspect the solution for any undissolved particles.
-
The concentration of the stock solution can be verified using UV-Vis spectrophotometry or HPLC.
Preparation of Working Solutions for In Vitro Assays
Objective: To prepare diluted solutions of this compound from a stock solution for use in cell-based assays.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium or assay buffer (e.g., DMEM, PBS)
-
Sterile, conical tubes or microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations. It is recommended to first dissolve the stock solution in the buffer of choice before further dilution.[6]
-
Ensure that the final concentration of the solvent (e.g., DMSO) in the working solution is compatible with the experimental system and does not exceed a cytotoxic level (typically <0.5%).
-
Prepare a vehicle control solution containing the same final concentration of the solvent as the working solutions.
-
Use the freshly prepared working solutions immediately for the best results. It is not recommended to store aqueous solutions for more than one day.[6]
Example Dilution Scheme for a 100 µM Working Solution:
-
Add 10 µL of a 10 mM this compound stock solution to 990 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting or vortexing.
Preparation of Formulations for In Vivo Studies
Objective: To prepare a stable and homogenous formulation of this compound for administration to laboratory animals.
Materials:
-
This compound powder
-
Vehicle components (e.g., DMSO, PEG300, Tween 80, saline, or corn oil)
-
Sterile, glass vials
-
Homogenizer or sonicator
-
Calibrated balance and pipettes
Protocol 1: Suspension in Saline with Co-solvents
This formulation is suitable for oral or intraperitoneal administration.
-
Weigh the required amount of this compound.
-
In a sterile glass vial, dissolve the this compound in a small volume of DMSO.
-
In a separate container, prepare the vehicle by mixing the desired proportions of PEG300, Tween 80, and saline. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Slowly add the this compound/DMSO solution to the vehicle while continuously stirring or vortexing.
-
Homogenize or sonicate the mixture to ensure a uniform suspension.
-
Administer the formulation to the animals immediately after preparation.
Protocol 2: Suspension in Corn Oil
This formulation is suitable for oral gavage.
-
Weigh the required amount of this compound.
-
In a sterile glass vial, add a small amount of corn oil to the powder to create a paste.
-
Gradually add the remaining volume of corn oil while triturating or vortexing to form a uniform suspension.
-
Administer the formulation to the animals immediately after preparation.
Important Considerations for In Vivo Formulations:
-
The final concentration of DMSO should be kept to a minimum to avoid toxicity.
-
The stability of the formulation should be assessed for the duration of the study.
-
The osmolality and pH of the formulation should be within a physiologically acceptable range, especially for parenteral routes of administration.
Experimental Workflow
The following diagram illustrates a general workflow for preparing and using this compound solutions in a laboratory setting.
Caption: General workflow for cariprazine solution preparation and use.
Safety Precautions
This compound is a pharmacologically active compound and should be handled with appropriate safety precautions.
-
Wear personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the powder and solutions.
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.
Disclaimer: These protocols are intended for guidance in a research laboratory setting only. Researchers should adapt these protocols as necessary for their specific experimental requirements and adhere to all institutional safety guidelines.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. psychscenehub.com [psychscenehub.com]
- 3. The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco [bepharco.com]
- 4. Cariprazine:New dopamine biased agonist for neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes: Techniques for Measuring Cariprazine and its Metabolites in Plasma
Introduction
Cariprazine (B1246890) is an atypical antipsychotic medication utilized in the treatment of schizophrenia and bipolar disorder.[1] It functions primarily as a potent dopamine (B1211576) D3/D2 receptor partial agonist with a preference for the D3 receptor.[2] Cariprazine is extensively metabolized in the body, mainly by the CYP3A4 enzyme and to a lesser extent by CYP2D6, through demethylation to form two major active metabolites: desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).[1][3] These metabolites are pharmacologically equipotent to the parent drug and have longer half-lives, contributing significantly to the overall therapeutic effect.[3][4] Therefore, the accurate quantification of cariprazine, DCAR, and DDCAR in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring to optimize patient outcomes.
This document provides detailed protocols for the bioanalysis of cariprazine and its active metabolites in plasma, focusing on the widely used techniques of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Metabolic Pathway of Cariprazine
Cariprazine undergoes sequential N-demethylation to form its primary active metabolites. This process is primarily mediated by the cytochrome P450 enzyme system.
Figure 1: Metabolic pathway of cariprazine to its active metabolites.
Analytical Methodologies
The selection of an analytical method depends on the required sensitivity and specificity. LC-MS/MS is the preferred method for its high sensitivity, allowing for quantification at the ng/mL level or lower, which is necessary for clinical pharmacokinetic studies.[5][6] RP-HPLC with UV or Diode-Array Detection (DAD) is a more accessible but less sensitive alternative, suitable for analyses where higher concentrations are expected.[7][8]
Sample Preparation
Effective sample preparation is critical to remove interfering plasma components, such as proteins and phospholipids, and to concentrate the analytes of interest. The two most common techniques are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
-
Protein Precipitation (PPT): This is a rapid and straightforward method where a water-miscible organic solvent, typically acetonitrile (B52724), is added to the plasma sample to denature and precipitate proteins.[7][9] It is a high-throughput technique but may result in less clean extracts and potential matrix effects.[10]
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analytes from the aqueous plasma into an immiscible organic solvent.[6] LLE generally provides a cleaner sample extract than PPT, reducing matrix effects and potentially improving assay sensitivity.[3] Common solvents include tert-butyl-methyl ether and mixtures containing ethyl acetate.[4][6]
Data Summary Tables
The following tables summarize quantitative data from various published methods for the analysis of cariprazine and its metabolites.
Table 1: Comparison of Sample Preparation Methods
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Reference |
|---|---|---|---|
| Principle | Protein denaturation and removal | Analyte partitioning into an immiscible organic solvent | [9][11] |
| Common Reagents | Acetonitrile, Methanol | tert-Butyl-methyl ether, 1-Chlorobutane, Ethyl acetate/n-hexane mixtures | [6][7][11] |
| Typical Recovery | >80% (with Acetonitrile) | 56% - 98% (solvent and analyte dependent) | [9][12] |
| Advantages | Simple, fast, high-throughput | Cleaner extracts, reduced matrix effects, potential for concentration | [7][12] |
| Disadvantages | Potential for significant matrix effects, less selective | More labor-intensive, requires solvent evaporation/reconstitution steps |[10][11] |
Table 2: Summary of Published LC-MS/MS Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Reference | Mészáros et al. (2008)[3][13] | Supplementary Data (2019)[6] | Waters Corp. (Generic) |
| Analytes | Cariprazine, DCAR, DDCAR | Cariprazine, DDCAR | Panel of 35 Antipsychotics |
| Sample Prep. | Liquid-Liquid Extraction (1-chlorobutane) | Protein Precipitation (Acetonitrile) or LLE | Protein Precipitation |
| LC Column | Zorbax Eclipse Plus C18 (50x4.6 mm, 1.8 µm) | XBridge C18 (75x4.6 mm, 3.5 µm) | XSelect HSS C18 SB (30x2.1 mm, 2.5 µm) |
| Mobile Phase | Acetonitrile:Water (1:1) and 5% Acetic Acid in Methanol | Water:Acetonitrile:Ammonium (B1175870) Acetate & Acetonitrile | 2mM Ammonium Acetate in Water + 0.1% Formic Acid & 2mM Ammonium Acetate in Methanol + 0.1% Formic Acid |
| LLOQ | Not specified | 0.25 ng/mL (Cariprazine), 0.05 ng/mL (DDCAR) | Not specified for Cariprazine |
| Ionization | ESI+ | ESI+ | ESI+ |
Table 3: Summary of Published RP-HPLC Method Parameters
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Reference | Shelke et al. (2024)[7][8] | Toujani et al. (2023)[14] |
| Analytes | Cariprazine HCl | Cariprazine |
| Sample Prep. | Protein Precipitation (Acetonitrile) | Not specified for plasma |
| LC Column | AGILENT C18 (250mm x 4.6ID) | Phenomenex Kinetex® C18 (250x4.6mm, 5μm) |
| Mobile Phase | Methanol:0.1% Orthophosphoric acid (75:25 v/v) | Acetonitrile:Potassium dihydrogen orthophosphate buffer (pH 4; 50mM) (30:70, v/v) |
| Flow Rate | 0.7 mL/min | 1.0 mL/min |
| Detection | DAD at 253 nm | UV at 248 nm |
| Linearity Range | 1–5 µg/mL | Not specified |
| LOD | 0.053 µg/mL (53 ng/mL) | Not specified |
| LOQ | 0.160 µg/mL (160 ng/mL) | Not specified |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis using Protein Precipitation
This protocol describes a sensitive method for the simultaneous quantification of cariprazine, DCAR, and DDCAR in human plasma using protein precipitation for sample cleanup followed by LC-MS/MS analysis.
1. Materials and Reagents
-
Human plasma (K2-EDTA)
-
Cariprazine, DCAR, and DDCAR analytical standards
-
Stable isotope-labeled internal standards (e.g., Cariprazine-d8)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
2. Experimental Workflow
Figure 2: Workflow for Protein Precipitation followed by LC-MS/MS.
3. Detailed Procedure
-
Standard and QC Preparation: Prepare stock solutions of cariprazine, DCAR, DDCAR, and the internal standard (IS) in methanol. Serially dilute the stock solutions to create calibration standards and quality control (QC) samples by spiking into blank human plasma.
-
Sample Preparation:
-
Label 1.5 mL microcentrifuge tubes for blanks, standards, QCs, and unknown samples.
-
Pipette 100 µL of plasma into the corresponding tubes.
-
Add 20 µL of the IS working solution to all tubes except the blank.
-
Add 300 µL of cold acetonitrile to all tubes.
-
Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a clean autosampler vial for analysis.
-
4. LC-MS/MS Conditions (Example)
-
LC System: ACQUITY UPLC I-Class or equivalent
-
Column: Waters XSelect HSS C18 SB, 2.1 x 30 mm, 2.5 µm
-
Column Temperature: 45 °C
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 10 µL
-
Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute.
-
MS System: Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S micro)
-
Ionization: Electrospray Positive (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor/product ion transitions for each analyte and the IS must be optimized.
Protocol 2: LC-MS/MS Analysis using Liquid-Liquid Extraction
This protocol provides an alternative with a cleaner sample extract, which can be beneficial for minimizing matrix effects.
1. Materials and Reagents
-
All materials from Protocol 1
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or 1-chlorobutane[3][6]
-
Ammonium Hydroxide (B78521) (5%)
-
Nitrogen gas evaporator
-
Reconstitution Solvent: 50:50 Acetonitrile:Water
2. Experimental Workflow
Figure 3: Workflow for Liquid-Liquid Extraction followed by LC-MS/MS.
3. Detailed Procedure
-
Standard and QC Preparation: Prepare as described in Protocol 1.
-
Sample Preparation:
-
Pipette 200 µL of plasma (blank, standard, QC, or unknown) into a 2 mL centrifuge tube.
-
Add 20 µL of the IS working solution and 50 µL of 5% ammonium hydroxide to basify the sample.
-
Add 1 mL of MTBE.
-
Cap and vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of reconstitution solvent (e.g., 50:50 Acetonitrile:Water), vortex briefly, and transfer to an autosampler vial.
-
4. LC-MS/MS Conditions
-
Use the same or similar LC-MS/MS conditions as detailed in Protocol 1.
Protocol 3: RP-HPLC-DAD Analysis using Protein Precipitation
This protocol is suitable for quantifying cariprazine at higher concentrations (µg/mL range). It is less sensitive and may not detect the metabolites unless they are present at high levels.
1. Materials and Reagents
-
Human plasma (K2-EDTA)
-
Cariprazine HCl analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials
2. Detailed Procedure
-
Standard and QC Preparation: Prepare a 100 µg/mL stock solution of Cariprazine HCl in methanol. Prepare calibration standards (e.g., 1-5 µg/mL) and QC samples by spiking into a mixture of human plasma and methanol.[7]
-
Sample Preparation:
3. HPLC Conditions (Example)
-
HPLC System: Agilent HPLC system with DAD detector or equivalent[7]
-
Column: C18 column (e.g., 250mm x 4.6mm, 5 µm)[7]
-
Mobile Phase: 75:25 (v/v) solution of Methanol and 0.1% Orthophosphoric acid in water[7]
-
Flow Rate: 0.7 mL/min[7]
-
Detection Wavelength: 253 nm[7]
-
Injection Volume: 20 µL
-
Expected Retention Time: Approximately 2.46 minutes[7]
References
- 1. tandfonline.com [tandfonline.com]
- 2. HPLC-MS Method for Analysis of Cariprazine on Primesep B Column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. dovepress.com [dovepress.com]
- 7. japtronline.com [japtronline.com]
- 8. Stability indicating RP-HPLC method for estimation of cariprazine hydrochloride in human plasma | Journal of Applied Pharmaceutical Research [japtronline.com]
- 9. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Development of new extraction method based on liquid-liquid-liquid extraction followed by dispersive liquid-liquid microextraction for extraction of three tricyclic antidepressants in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scite.ai [scite.ai]
- 14. Development and validation of a stability-indicating high performance liquid chromatographic assay for determination of cariprazine in bulk form and in drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing solubility issues of cariprazine hydrochloride in aqueous solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of cariprazine (B1246890) hydrochloride in aqueous solutions for research and development applications.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of cariprazine hydrochloride in aqueous solutions?
A1: this compound is sparingly soluble in aqueous buffers.[1] Its solubility is highly dependent on the pH of the solution. It is significantly more soluble in acidic environments (pH 1-4) and becomes practically insoluble in neutral to basic conditions (pH > 5.5).[2][3][4]
Q2: Why is my this compound not dissolving in water or Phosphate-Buffered Saline (PBS)?
A2: this compound's solubility dramatically decreases as the pH increases.[2][3] Since water can have a variable pH and standard PBS is typically at a neutral pH of 7.2-7.4, the compound's solubility will be very low, measured at approximately 0.001 mg/mL at pH 7.[2][3][4] This low solubility at neutral pH is the most common reason for dissolution failure in these solvents.
Q3: Are there recommended solvents for preparing stock solutions?
A3: Yes, it is recommended to first prepare a stock solution in an organic solvent. This compound is soluble in Dimethyl Sulfoxide (DMSO), ethanol, and dimethyl formamide (B127407) (DMF).[1] For most in vitro applications, preparing a concentrated stock in DMSO is the standard procedure.[1][5]
Q4: How should I prepare a working solution in an aqueous buffer for my experiment?
A4: To prepare a working solution, you should first dissolve the this compound in an organic solvent like DMSO to create a stock solution.[1] Then, this stock solution can be serially diluted with your aqueous buffer of choice (e.g., PBS) to the final desired concentration.[1] It is crucial to ensure that the final concentration of the organic solvent is compatible with your experimental system.
Q5: I observed precipitation after diluting my DMSO stock solution into my aqueous buffer. What should I do?
A5: Precipitation upon dilution indicates that the solubility limit of this compound has been exceeded in the final aqueous solution. To address this, you can try the following:
-
Lower the final concentration: The most straightforward solution is to reduce the target concentration of this compound in your working solution.
-
Increase the percentage of co-solvent: If your experimental setup allows, a slightly higher final concentration of DMSO may help maintain solubility.
-
Adjust the pH: If your experiment can be performed at a lower pH, adjusting the buffer to a more acidic pH will increase the solubility of this compound.[2][3][6]
Q6: How long can I store aqueous solutions of this compound?
A6: It is not recommended to store aqueous solutions of this compound for more than one day due to potential stability issues and risk of precipitation.[1] For in vivo experiments, it is best to prepare the working solution freshly on the day of use.[5] Stock solutions in anhydrous organic solvents, when stored properly at -20°C, are stable for extended periods.[1]
Troubleshooting Guide
This section provides a step-by-step guide to address common solubility challenges.
Issue 1: Crystalline solid is not dissolving in the aqueous buffer.
Issue 2: Precipitation occurs after diluting the organic stock solution into the aqueous buffer.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | pH | Temperature | Approximate Solubility | Reference |
| Ethanol | N/A | N/A | ~ 5 mg/mL | [1] |
| DMSO | N/A | N/A | ~ 1 mg/mL | [1] |
| Dimethyl Formamide (DMF) | N/A | N/A | ~ 0.5 mg/mL | [1] |
| 1:1 DMSO:PBS | 7.2 | N/A | ~ 0.5 mg/mL | [1] |
| Water | N/A | N/A | 2.86 mg/mL (requires ultrasonic and heating to 60°C) | [5] |
Table 2: pH-Dependent Aqueous Solubility of this compound
| pH | Medium | Temperature | Solubility (mg/mL) | Reference |
| 1.0 | 0.1N HCl | 37°C | 3.258 | [2][3][4] |
| 2.0 | Aqueous Buffer | 37°C | 8.93 | [3] |
| 3.0 | USP Phthalate Buffer | 37°C | 6.0 - 11.03 | [3][6] |
| 4.0 | Aqueous Buffer | 37°C | 3.23 | [3] |
| 4.5 | EP Phosphate Buffer | N/A | 13.8 | [6] |
| 5.0 | Aqueous Buffer | 37°C | 0.35 | [3] |
| 5.5 | EP Phosphate Buffer | N/A | Dissolution decreases significantly | [2][6] |
| 6.0 | Aqueous Buffer | 37°C | 0.02 | [3] |
| 7.0 | Aqueous Buffer | 37°C | 0.001 | [2][3][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated balance
-
Appropriate microcentrifuge tubes or vials
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of this compound. For 1 mL of a 10 mM solution (Molecular Weight: 463.9 g/mol ), you will need 4.639 mg.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound.
-
Dissolve: Vortex the solution thoroughly. Gentle warming or brief sonication can be used to facilitate dissolution if needed.[5] Ensure the solid is completely dissolved before use.
-
Storage: Store the stock solution at -20°C in a tightly sealed container, protected from light and moisture.
Protocol 2: Preparation of a 10 µM Working Solution in PBS (pH 7.4) from a 10 mM DMSO Stock
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, first prepare an intermediate dilution. For example, dilute the 10 mM stock 1:100 in DMSO to create a 100 µM solution.
-
Pipette 2 µL of the 10 mM stock into 198 µL of DMSO.
-
-
Final Dilution: Prepare the final 10 µM working solution by diluting the intermediate stock (or the main stock) into PBS.
-
From 100 µM intermediate stock: Perform a 1:10 dilution. Pipette 100 µL of the 100 µM solution into 900 µL of PBS.
-
From 10 mM main stock: Perform a 1:1000 dilution. Pipette 1 µL of the 10 mM stock into 999 µL of PBS.
-
-
Mixing: Vortex the final working solution gently but thoroughly.
-
Final DMSO Concentration: Note that the final concentration of DMSO in this working solution is 0.1%. Ensure this concentration is compatible with your assay and include a vehicle control with the same DMSO concentration in your experiments.
-
Use Immediately: Use the freshly prepared aqueous solution promptly, as storage is not recommended.[1]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. WO2018229641A1 - Solid preparation of cariprazine for oral administration - Google Patents [patents.google.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. US20200222391A1 - Solid preparation of cariprazine for oral administration - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdf.hres.ca [pdf.hres.ca]
Technical Support Center: Identifying and Mitigating Off-Target Effects of Cariprazine Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals working with cariprazine (B1246890) hydrochloride. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments aimed at identifying and mitigating its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target interactions of cariprazine hydrochloride?
A1: Cariprazine's therapeutic effects are thought to be mediated through its partial agonist activity at dopamine (B1211576) D2 and D3 receptors and serotonin (B10506) 5-HT1A receptors, as well as antagonist activity at serotonin 5-HT2A receptors.[1][2] However, it also interacts with several other receptors, which are considered its off-target interactions. These include antagonism at serotonin 5-HT2B and histamine (B1213489) H1 receptors.[1][2] Cariprazine has a low affinity for serotonin 5-HT2C and adrenergic α1 receptors and no significant affinity for cholinergic muscarinic receptors.[1][3] It's also important to consider the activity of its two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), which have similar receptor binding profiles to the parent drug.[4][5][6] A recent study has also suggested that cariprazine may have off-target mitochondrial liabilities by inhibiting respiratory chain complex I.[7]
Q2: I am observing unexpected results in my functional assay with cariprazine. What are the initial troubleshooting steps?
A2: When encountering unexpected results, it is crucial to systematically troubleshoot the experiment. First, verify the basics: ensure the integrity and correct concentration of your this compound stock solution, confirm the health and passage number of your cell line, and check that all reagents are within their expiration dates and were stored correctly. Next, review your experimental design. Are your controls (vehicle, positive, and negative) behaving as expected? If not, the issue may lie with the assay system itself rather than cariprazine. Also, consider the unique pharmacology of cariprazine, particularly its partial agonism, which can lead to bell-shaped dose-response curves or effects that vary depending on the level of endogenous ligand.
Q3: How can I differentiate between on-target and off-target effects in my cellular assay?
A3: Differentiating between on-target and off-target effects is a critical step in drug research. A multi-pronged approach is recommended:
-
Use of specific antagonists: Co-incubate your cells with cariprazine and a specific antagonist for the suspected off-target receptor. If the antagonist reverses the unexpected effect, it is likely mediated by that off-target receptor.
-
Cell lines with and without the target: If available, use cell lines that do not express the primary (on-target) receptors of cariprazine. Any observed effect in these cells can be attributed to off-target interactions.
-
siRNA or CRISPR/Cas9 knockdown: Knocking down the expression of the intended on-target receptor should abolish the on-target effects. If the unexpected phenotype persists, it is likely an off-target effect.
-
Structurally unrelated compounds: Use a compound with a different chemical structure but the same on-target mechanism of action. If this compound does not produce the same unexpected effect, it suggests the effect is specific to cariprazine's chemical structure and likely an off-target interaction.
Data Presentation
Table 1: In Vitro Binding Affinities (Ki, nM) of Cariprazine and its Major Metabolites (DCAR and DDCAR) at Various On- and Off-Target Receptors.
| Receptor Target | Cariprazine (Ki, nM) | DCAR (Ki, nM) | DDCAR (Ki, nM) | Primary Effect | Reference |
| Dopamine Receptors | |||||
| Dopamine D2 | 0.49 - 0.71 | ~0.6 | ~0.3 | Partial Agonist | [1][3][4] |
| Dopamine D3 | 0.085 - 0.3 | ~0.06 | ~0.04 | Partial Agonist | [1][3][4] |
| Serotonin Receptors | |||||
| Serotonin 5-HT1A | 1.4 - 2.6 | ~2.9 | ~1.9 | Partial Agonist | [1][3][4] |
| Serotonin 5-HT2A | 18.8 | ~18 | ~11 | Antagonist | [1][3][4] |
| Serotonin 5-HT2B | 0.58 - 1.1 | ~0.4 | ~0.2 | Antagonist | [1][3][4] |
| Serotonin 5-HT2C | 134 | ~120 | ~111 | Low Affinity | [1][3] |
| Other Receptors | |||||
| Histamine H1 | 23.3 | ~23 | ~14 | Antagonist | [1][3][4] |
| Adrenergic α1A | 155 | ~150 | ~100 | Low Affinity | [1][3] |
| Cholinergic Muscarinic | >1000 | >1000 | >1000 | No Appreciable Affinity | [1][3] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competition)
This protocol is a generalized method to determine the binding affinity (Ki) of cariprazine for a specific G protein-coupled receptor (GPCR).
1. Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor of interest.
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well filter plates (e.g., glass fiber filters).
-
Scintillation cocktail and scintillation counter.
2. Method:
-
Prepare dilutions: Prepare serial dilutions of this compound in the assay buffer.
-
Assay setup: In a 96-well filter plate, add in the following order:
-
Assay buffer.
-
Cariprazine dilution or vehicle (for total binding) or a saturating concentration of a known unlabeled ligand (for non-specific binding).
-
Radioligand at a concentration close to its Kd.
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of the plate through the filter mat using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of cariprazine to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[8][9]
Protocol 2: cAMP Functional Assay
This protocol measures the effect of cariprazine on the production of cyclic AMP (cAMP), a common second messenger for many GPCRs.
1. Materials:
-
Cells expressing the GPCR of interest.
-
This compound stock solution.
-
Assay buffer or cell culture medium.
-
Forskolin (B1673556) (for Gi-coupled receptors).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Plate reader compatible with the detection kit.
2. Method:
-
Cell plating: Seed the cells in a 96-well plate and culture overnight.
-
Compound addition:
-
For Gs-coupled receptors: Add serial dilutions of cariprazine to the cells and incubate.
-
For Gi-coupled receptors: Pre-incubate the cells with serial dilutions of cariprazine, then add a fixed concentration of forskolin to stimulate cAMP production.
-
-
Incubation: Incubate the plate for a specified time at 37°C.
-
Cell lysis and cAMP detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data analysis: Plot the cAMP concentration against the log concentration of cariprazine to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).[10][11]
Protocol 3: β-Arrestin Recruitment Assay
This protocol assesses the recruitment of β-arrestin to the activated GPCR, a key event in GPCR desensitization and signaling.
1. Materials:
-
Cell line engineered to express the GPCR of interest fused to a reporter fragment and β-arrestin fused to the complementary reporter fragment (e.g., PathHunter assay).
-
This compound stock solution.
-
Assay buffer or cell culture medium.
-
Substrate for the reporter enzyme.
-
Luminometer or other appropriate plate reader.
2. Method:
-
Cell plating: Plate the engineered cells in a 96-well plate and culture overnight.
-
Compound addition: Add serial dilutions of cariprazine to the cells.
-
Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C.
-
Signal detection: Add the detection reagent containing the substrate for the reporter enzyme and incubate as recommended by the manufacturer.
-
Measurement: Read the luminescence or fluorescence signal using a plate reader.
-
Data analysis: Plot the signal intensity against the log concentration of cariprazine to generate a dose-response curve and determine the EC50.[12][13]
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 3. PathWhiz [pathbank.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. dovepress.com [dovepress.com]
- 6. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antipsychotic medications aripiprazole, brexpiprazole and cariprazine are off-target respiratory chain complex I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. GloSensor™ cAMP Assay Protocol [promega.sg]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Cariprazine Hydrochloride Dosage to Minimize Extrapyramidal Symptoms
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing cariprazine (B1246890) hydrochloride dosage while minimizing the risk of extrapyramidal symptoms (EPS).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of cariprazine hydrochloride and how does it relate to EPS?
Cariprazine is an atypical antipsychotic that acts as a partial agonist at dopamine (B1211576) D2 and D3 receptors, with a higher affinity for D3 receptors.[1][2] It also has partial agonist activity at serotonin (B10506) 5-HT1A receptors and antagonist activity at 5-HT2A receptors.[1][2] The therapeutic effects of antipsychotics are primarily mediated by their blockade of D2 receptors in the mesolimbic pathway. However, antagonism of D2 receptors in the nigrostriatal pathway can lead to extrapyramidal symptoms.[3][4] Cariprazine's partial agonism at D2 receptors may contribute to a lower risk of EPS compared to full D2 antagonists, as it can modulate dopaminergic activity, acting as a functional antagonist in states of dopamine hyperactivity and a functional agonist in states of hypoactivity.[4]
Q2: What are the approved dosage ranges for this compound for different indications?
The recommended dosage of cariprazine varies by indication. For the treatment of schizophrenia in adults, the starting dose is 1.5 mg once daily, with a recommended dose range of 1.5 mg to 6 mg once daily.[5][6] For acute treatment of manic or mixed episodes associated with bipolar I disorder, the starting dose is 1.5 mg once daily, with a recommended dose range of 3 mg to 6 mg once daily.[6][7] For depressive episodes associated with bipolar I disorder, the starting dose is 1.5 mg once daily, with a maximum recommended dose of 3 mg once daily.[6]
Q3: What is the dose-dependent relationship between cariprazine and the incidence of EPS?
The risk of EPS with cariprazine is dose-dependent, with higher doses associated with a greater incidence of these side effects.[8] Akathisia is the most commonly reported EPS.[9] Clinical trial data indicates that the incidence of akathisia and other EPS increases with higher doses of cariprazine.[8][10]
Q4: How can I minimize the risk of EPS when initiating cariprazine in my experiments?
To minimize the risk of EPS, it is recommended to start with the lowest effective dose and titrate slowly.[8][11] For schizophrenia and bipolar mania, a starting dose of 1.5 mg/day is recommended, with gradual upward titration based on clinical response and tolerability.[9][12] For bipolar depression, the starting and target dose is 1.5 mg/day, which can be increased to 3 mg/day after 14 days if needed.[9] Close monitoring for the emergence of EPS, particularly during the first few weeks of treatment and after any dose increase, is crucial.[5]
Q5: What are the management strategies if EPS develops during my study?
If EPS occurs, the first step is to consider reducing the cariprazine dose if clinically feasible.[8] For specific types of EPS, the following interventions may be considered:
-
Akathisia: Beta-blockers (e.g., propranolol) are often the first-line treatment. Benzodiazepines may also provide relief.[2][8]
-
Parkinsonism: Anticholinergic agents (e.g., benztropine) can be effective.[8]
-
Acute Dystonia: Intramuscular or intravenous administration of an anticholinergic agent is the standard treatment.[8]
In cases where dose reduction is not effective or tolerated, switching to another atypical antipsychotic with a lower EPS liability may be necessary.[8]
Troubleshooting Guides
Issue: High incidence of akathisia observed in the high-dose group.
Possible Cause: The dose of cariprazine may be too high or the titration schedule too rapid.
Troubleshooting Steps:
-
Review Dosing and Titration: Confirm that the dosing and titration schedule aligns with recommended guidelines. A slower titration may be necessary.[9]
-
Dose Reduction: If scientifically permissible within the study protocol, consider a dose reduction for the affected subjects.
-
Pharmacological Intervention: For symptomatic management, consider the administration of a beta-blocker like propranolol, which is a common treatment for akathisia.[2]
-
Subject Monitoring: Increase the frequency of monitoring for akathisia using a standardized scale like the Barnes Akathisia Rating Scale (BARS).
Issue: Emergence of parkinsonian symptoms (tremor, rigidity, bradykinesia).
Possible Cause: D2 receptor antagonism in the nigrostriatal pathway.
Troubleshooting Steps:
-
Dose Evaluation: Assess if the symptoms are dose-related. A dose reduction may alleviate the symptoms.
-
Anticholinergic Treatment: Consider the use of an anticholinergic medication such as benztropine (B127874) to manage the parkinsonian symptoms.[8]
-
Differential Diagnosis: Rule out other potential causes of parkinsonism.
-
Standardized Assessment: Utilize the Simpson-Angus Scale (SAS) to objectively measure the severity of drug-induced parkinsonism.
Data Presentation
Table 1: Dose-Dependent Incidence of Extrapyramidal Symptoms with Cariprazine in Schizophrenia Trials
| Dose Group | Akathisia | Extrapyramidal Disorder | Tremor |
| Placebo | 3.4% | - | - |
| Cariprazine 1.5-3 mg/day | - | - | - |
| Cariprazine 3-6 mg/day | - | ≥5% | ≥5% |
| Cariprazine 6-9 mg/day | ≥5% | ≥5% | ≥5% |
| Cariprazine (Overall) | 14.6% | - | - |
Data compiled from pooled analyses of schizophrenia clinical trials.[13][14]
Table 2: Incidence of Akathisia and EPS in Bipolar Depression Trials
| Dose Group | Akathisia | Acute EPS |
| Placebo | 2.1% | 2.1% |
| Cariprazine 1.5 mg/day | 5.5% | 3.8% |
| Cariprazine 3 mg/day | 9.6% | 5.1% |
| Cariprazine (Overall) | 7.6% | 4.5% |
Data from a post-hoc analysis of three fixed-dose clinical studies in bipolar depression.[10]
Experimental Protocols
Preclinical Assessment of Catalepsy in Rodents (Rat Model)
This protocol is designed to assess the potential of a compound to induce catalepsy, a behavioral state in rodents that is considered a surrogate for extrapyramidal side effects in humans.
Materials:
-
Male Wistar rats (200-250g)
-
Haloperidol (positive control, 1 mg/kg, i.p.)
-
Test compound (this compound) at various doses
-
Vehicle (e.g., saline with 0.5% Tween 80)
-
Catalepsy bar (horizontal metal bar, 1 cm in diameter, elevated 10 cm from the base)
-
Stopwatch
Procedure:
-
Acclimation: Acclimate the rats to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the vehicle, haloperidol, or the test compound intraperitoneally (i.p.).
-
Catalepsy Assessment: At 15, 30, 45, 60, 75, 90, 105, and 120 minutes post-injection, place the rat's forepaws on the horizontal bar.[15][16]
-
Measurement: Start the stopwatch immediately. Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).[17]
-
Cut-off Time: A cut-off time of 180 seconds is typically used. If the rat remains on the bar for the entire duration, record the time as 180 seconds.[10]
-
Data Analysis: Compare the descent latencies between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). An increase in descent latency indicates a cataleptic state.
Clinical Assessment of Extrapyramidal Symptoms
1. Abnormal Involuntary Movement Scale (AIMS)
The AIMS is used to assess the severity of tardive dyskinesia.
Procedure:
-
Observe the patient unobtrusively at rest.
-
Have the patient sit in a firm, armless chair.
-
Ask the patient to perform a series of standardized tasks, including sitting with hands on knees, opening the mouth, protruding the tongue, tapping thumb to each finger, and walking.[18][19][20][21]
-
Rate the severity of involuntary movements in seven body regions on a 5-point scale (0=none to 4=severe).[18][19][20][21]
2. Barnes Akathisia Rating Scale (BARS)
The BARS is used to measure drug-induced akathisia.
Procedure:
-
Observe the patient while seated and then while standing, each for a minimum of two minutes.[22][23][24]
-
Engage the patient in neutral conversation during observation.
-
Elicit subjective awareness of restlessness through direct questioning.[22][23][24]
-
Rate objective restlessness, subjective awareness of restlessness, and associated distress on a 4-point scale, and a global clinical assessment on a 6-point scale.[6][23][24][25]
3. Simpson-Angus Scale (SAS)
The SAS is used to measure drug-induced parkinsonism.
Procedure:
-
Assess the patient's gait as they walk into the examination room.
-
Perform a series of ten standardized assessments including arm dropping, shoulder shaking, elbow rigidity, wrist rigidity, leg pendulousness, head dropping, glabellar tap, tremor, and salivation.[26][27][28]
-
Rate each item on a 5-point scale (0=normal to 4=most severe).[26][27][28]
Mandatory Visualization
Caption: Cariprazine's partial agonism at D2/D3 receptors modulates downstream signaling pathways.
Caption: Workflow for assessing cariprazine-induced extrapyramidal symptoms.
Caption: Decision tree for cariprazine dosage titration to minimize EPS.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. VRAYLAR® (cariprazine) Dosing Information [vraylarhcp.com]
- 6. simpleandpractical.com [simpleandpractical.com]
- 7. reference.medscape.com [reference.medscape.com]
- 8. Treatment Guidelines: Medication-Induced Movement Disorders | American Association of Psychiatric Pharmacists (AAPP) [aapp.org]
- 9. droracle.ai [droracle.ai]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. droracle.ai [droracle.ai]
- 12. drugs.com [drugs.com]
- 13. Animal models of acute drug-induced akathisia - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmjopen.bmj.com [bmjopen.bmj.com]
- 15. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 16. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. frontiersin.org [frontiersin.org]
- 18. Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ohsu.edu [ohsu.edu]
- 21. droracle.ai [droracle.ai]
- 22. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. drsherispirt.com [drsherispirt.com]
- 24. psychiatrywiki.org [psychiatrywiki.org]
- 25. scribd.com [scribd.com]
- 26. scribd.com [scribd.com]
- 27. scribd.com [scribd.com]
- 28. m.youtube.com [m.youtube.com]
Stability of cariprazine hydrochloride in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of cariprazine (B1246890) hydrochloride under various experimental conditions. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is cariprazine hydrochloride known to be unstable?
A1: this compound is susceptible to degradation under acidic, alkaline, and oxidative conditions.[1][2] Forced degradation studies have consistently shown that the drug is labile to acid and base hydrolysis, as well as to oxidative stress.[1][2][3]
Q2: Is this compound sensitive to light or heat?
A2: No, comprehensive studies have demonstrated that this compound is stable under photolytic and thermal stress conditions.[1][2]
Q3: What are the major degradation products of this compound?
A3: Under forced degradation conditions, several degradation products (DPs) have been identified. One study using LC-HRMS/MS identified a total of five novel degradation products (DP-1 to DP-5) that formed under various acid, base, and oxidative stress conditions.[1][4] The characterization of these impurities is crucial for ensuring the safety and efficacy of the drug product.
Q4: I am observing unexpected peaks in my chromatogram during a stability study. What could be the cause?
A4: Unexpected peaks are likely degradation products resulting from the instability of this compound under your specific experimental conditions. Review your protocol for potential exposure to acidic or basic environments, or the presence of oxidizing agents. The use of a validated stability-indicating analytical method is crucial for separating the intact drug from any degradants.[1][3]
Q5: How can I prevent the degradation of this compound during my experiments?
A5: To minimize degradation, it is critical to control the pH of your solutions, avoiding strongly acidic or alkaline conditions.[5] When working with solutions, consider using buffers to maintain a stable pH. If the experimental design permits, avoid the use of strong oxidizing agents. For long-term storage of the bulk drug or its formulations, it is advisable to protect it from harsh environmental conditions, even though it is reportedly stable to light and heat.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Significant loss of active ingredient in an aqueous formulation. | Hydrolysis due to acidic or alkaline pH. | Buffer the formulation to a neutral or slightly acidic pH. Conduct a pH stability profile to identify the optimal pH range. |
| Appearance of unknown impurities in the HPLC analysis. | Degradation of the drug substance. | Perform forced degradation studies (acidic, basic, oxidative) to identify the potential degradation products and their retention times. This will help in confirming if the unknown peaks correspond to degradants. |
| Inconsistent results in dissolution testing. | Changes in the solid-state properties of the drug due to instability. | Characterize the solid-state properties of this compound before and after stability studies using techniques like XRPD to check for polymorphic changes. |
| Color change in the formulation upon storage. | Oxidative degradation. | Consider the use of antioxidants in the formulation. Store the product in well-sealed containers with minimal headspace to reduce exposure to oxygen. |
Summary of Forced Degradation Studies
The following table summarizes the percentage of degradation of this compound observed under different stress conditions as reported in various studies.
| Stress Condition | Reagent/Condition | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1N HCl | 100 | [6] |
| Base Hydrolysis | 0.1N NaOH | 9.39 | |
| Base Hydrolysis | - | 53.32 | [7] |
| Oxidative Degradation | - | 7.7 | |
| Hydrolytic Degradation | - | 4.25 | [6] |
| Photolytic Degradation | - | 6.68 | [6] |
Note: The extent of degradation can vary depending on the specific experimental conditions (e.g., concentration, temperature, duration of exposure).
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound, based on methodologies described in the literature.[8]
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of methanol (B129727) and water) to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).
-
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of an acid solution (e.g., 0.1N, 0.5N, or 1.0N HCl).
-
Reflux the mixture for a specified period (e.g., 30 minutes at 60°C).
-
Cool the solution to room temperature and neutralize it with an equivalent concentration of a base (e.g., NaOH).
-
Dilute the solution to a final concentration suitable for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of a base solution (e.g., 0.1N NaOH).
-
Allow the solution to stand at room temperature for a specified time (e.g., 10 minutes).
-
Neutralize the solution with an equivalent concentration of an acid (e.g., HCl).
-
Dilute the solution to a final concentration suitable for analysis.
-
-
Oxidative Degradation:
-
Treat an aliquot of the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Keep the solution under controlled conditions for a specific duration.
-
Dilute the solution to a final concentration for analysis.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to dry heat in an oven at a high temperature (e.g., 105°C) for a defined period (e.g., 24 hours).
-
Alternatively, heat a solution of the drug.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., in a photostability chamber) for a specified duration.
-
A control sample should be kept in the dark to exclude the effect of temperature.
-
-
Analysis:
-
Analyze all the stressed samples and a control (unstressed) sample using a validated stability-indicating HPLC method.
-
The method should be capable of separating the intact drug from all the degradation products.
-
Stability-Indicating HPLC Method
The following is an example of an HPLC method suitable for the analysis of this compound and its degradation products.
| Parameter | Condition |
| Column | C18 column (e.g., Inertsil ODS-3, 250 x 4.6 mm, 5µm) |
| Mobile Phase | 0.05M Ammonium Acetate Buffer : Acetonitrile (50:50, v/v), pH 4.8 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 253 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Note: Method parameters may need to be optimized for specific applications and equipment.
Visualizations
References
- 1. A comprehensive forced degradation studies of this compound using LC-HRMS/MS and in silico toxicity predictions of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive forced degradation studies of this compound using LC-HRMS/MS and in silico toxicity predictions of its degradation products: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. RP-HPLC method for stability testing of cariprazine in bulk. [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. US20230414504A1 - Cariprazine pharmaceutical composition, preparation method and application thereof - Google Patents [patents.google.com]
- 6. japtronline.com [japtronline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. acgpubs.org [acgpubs.org]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cariprazine (B1246890) hydrochloride. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental design.
Frequently Asked Questions (FAQs)
1. What are the key physicochemical properties of cariprazine hydrochloride to consider during early-stage experimental design?
Understanding the fundamental physicochemical properties of this compound is crucial for accurate and reproducible experimental outcomes. Key properties include its molecular formula, weight, and pH-dependent solubility. This compound's solubility is notably higher in acidic conditions.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C21H32Cl2N4O·HCl | [4] |
| Molecular Weight | 463.9 g/mol | [4] |
| pKa | 7.91 | [4] |
| Appearance | Crystalline solid | [5] |
2. How should I prepare stock solutions of this compound?
Due to its variable solubility, the choice of solvent for stock solutions is critical. This compound is soluble in several organic solvents but is sparingly soluble in aqueous buffers.[5] For cell-based assays, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[5]
Table 2: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference |
| DMSO | 1 - 12 mg/mL | [5][6] |
| Ethanol | 5 - 12 mg/mL | [5][6] |
| Dimethylformamide (DMF) | 0.5 mg/mL | [5] |
| Methanol (B129727) | Freely soluble | [2] |
| Water | Very slightly soluble / Insoluble | [2][6] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [5] |
Note: Aqueous solutions are not recommended for storage for more than one day.[5]
Troubleshooting Guides
Challenge 1: Poor Solubility and Precipitation in Aqueous Buffers
Question: I am observing precipitation of this compound when I dilute my stock solution into my aqueous assay buffer. How can I resolve this?
Answer: This is a common issue due to the pH-dependent solubility of this compound.[1][3] Its solubility significantly decreases as the pH increases towards neutral and alkaline conditions.[1][3]
Troubleshooting Steps:
-
Optimize Solvent System: For aqueous-based assays, prepare a high-concentration stock solution in 100% DMSO.[5]
-
Serial Dilution: Perform serial dilutions from the DMSO stock into your final aqueous buffer. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects on cells or proteins.
-
pH Adjustment: If possible for your experimental system, consider using a buffer with a slightly acidic pH (around pH 3-5) to improve solubility.[2][3]
-
Sonication: Gentle sonication can help in dissolving the compound during the preparation of the final dilution.
Solubility Troubleshooting Workflow
Challenge 2: Degradation of this compound in Solution
Question: My analytical results show degradation of this compound during my experiment. What are the likely causes and how can I mitigate this?
Answer: Forced degradation studies have shown that this compound is susceptible to degradation under certain conditions, particularly hydrolytic (acidic and basic) and oxidative stress.[7][8][9] It is relatively stable under thermal and photolytic stress.[8][9]
Troubleshooting Steps:
-
Control pH: Avoid strongly acidic or basic conditions in your experimental setup. If such conditions are necessary, minimize the exposure time.
-
Avoid Oxidizing Agents: Be mindful of components in your media or buffers that could act as oxidizing agents.
-
Fresh Preparations: Prepare solutions fresh for each experiment to minimize degradation over time.
-
Proper Storage: Store stock solutions at -20°C or -80°C in tightly sealed containers to protect from moisture and oxidation.
Cariprazine Degradation Factors
Challenge 3: Inconsistent Results in Cell-Based Assays
Question: I am getting variable EC50/IC50 values in my cell-based assays with this compound. What could be the cause?
Answer: Inconsistent results in cell-based assays can stem from several factors, including issues with cell health, assay protocol variability, and the complex pharmacology of cariprazine.
Troubleshooting Steps:
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Use of inconsistent cell passages can lead to variability.
-
Media and Serum: Use the recommended medium and serum for your cell line, as substitutions can affect cell sensitivity.[10]
-
Compound Preparation: Always prepare fresh dilutions of this compound for each experiment to avoid degradation and precipitation issues.
-
Incubation Time: Due to the long half-life of cariprazine and its active metabolites, the duration of drug exposure can significantly impact the observed effect.[11] Optimize and standardize your incubation times.
-
Partial Agonism: Cariprazine is a partial agonist at D2, D3, and 5-HT1A receptors.[12][13] This means its functional effect can be complex and may vary depending on the endogenous ligand concentration in your assay system. Ensure your assay conditions are well-controlled.
Experimental Protocols
Protocol 1: RP-HPLC Method for Quantification of this compound in Human Plasma
This protocol is adapted from a validated stability-indicating RP-HPLC method.[7]
1. Chromatographic Conditions:
-
Instrument: HPLC with a Diode Array Detector (DAD).
-
Column: C18 (e.g., Agilent, 4.6 x 250 mm, 5 µm particle size).[7]
-
Mobile Phase: Methanol and 0.1% Orthophosphoric Acid (75:25 v/v).[7]
-
Flow Rate: 0.7 mL/min.[7]
-
Detection Wavelength: 253 nm.[7]
-
Injection Volume: 20 µL.[7]
-
Run Time: 10 min.[7]
2. Standard Solution Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in a 100 mL volumetric flask containing 75 mL of methanol and 5 mL of human plasma. Make up the volume with methanol.[7]
-
Working Standards (1-5 µg/mL): Perform serial dilutions of the stock solution using the mobile phase as the diluent.[7]
3. Sample Preparation (Protein Precipitation):
-
To a plasma sample containing cariprazine, add a precipitating agent like methanol.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 5,000 rpm for 1 hour) to pellet the precipitated proteins.[7]
-
Filter the supernatant through a 0.45 µm membrane filter before injection into the HPLC system.[7]
Table 3: System Suitability Parameters for RP-HPLC Method
| Parameter | Acceptance Criteria | Typical Value | Reference |
| Retention Time | Consistent | ~2.46 min | [7] |
| Tailing Factor | ≤ 2 | - | [7] |
| Theoretical Plates | > 2000 | ~4609 | [7] |
| %RSD of replicate injections | ≤ 2% | - | [7] |
Table 4: Method Validation Parameters for this compound RP-HPLC
| Parameter | Result | Reference |
| Linearity Range | 1-5 µg/mL | [7] |
| Correlation Coefficient (r²) | 0.998 | [7] |
| Limit of Detection (LOD) | 0.053 µg/mL | [7] |
| Limit of Quantification (LOQ) | 0.160 µg/mL | [7] |
| Accuracy (% Recovery) | 98-102% | [7] |
| Precision (%RSD) | < 2% | [7] |
Protocol 2: Receptor Binding Assay (General Workflow)
This is a generalized workflow for a competitive radioligand binding assay to determine the affinity of cariprazine for a specific receptor (e.g., Dopamine (B1211576) D2/D3).
1. Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor (e.g., [3H]spiperone for D2/D3 receptors).[13]
-
Assay buffer (e.g., Tris-HCl with appropriate co-factors).
-
This compound dilutions.
-
Non-specific binding control (a high concentration of an unlabeled ligand).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
2. Procedure:
-
Reaction Setup: In a microplate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or varying concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the cariprazine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to a Ki (inhibition constant).
Receptor Binding Assay Workflow
Signaling Pathways
Cariprazine is an atypical antipsychotic that acts as a partial agonist at dopamine D2 and D3 receptors, with a preference for the D3 receptor.[12][14] It also functions as a partial agonist at the serotonin (B10506) 5-HT1A receptor and an antagonist at 5-HT2A and 5-HT2B receptors.[5][12] This complex pharmacology is believed to contribute to its efficacy in treating a range of symptoms in schizophrenia and bipolar disorder.[12]
Cariprazine Receptor Binding Profile
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. WO2018229641A1 - Solid preparation of cariprazine for oral administration - Google Patents [patents.google.com]
- 4. ijnrd.org [ijnrd.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. japtronline.com [japtronline.com]
- 8. A comprehensive forced degradation studies of this compound using LC-HRMS/MS and in silico toxicity predictions of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. frontiersin.org [frontiersin.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Binding kinetics of cariprazine and aripiprazole at the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A review on the pharmacology of cariprazine and its role in the treatment of negative symptoms of schizophrenia [frontiersin.org]
Technical Support Center: Managing Cariprazine-Induced Weight Gain in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing weight gain as a potential side effect in animal studies involving cariprazine (B1246890).
Frequently Asked Questions (FAQs)
Q1: Is weight gain a common side effect of cariprazine in animal studies?
A1: Compared to other atypical antipsychotics, cariprazine has a more favorable profile regarding weight gain.[1][2][3] Animal studies, particularly in rats, have shown that cariprazine may even have a weight-gain reducing effect when compared to placebo or other antipsychotics like olanzapine (B1677200).[4] However, individual responses can vary, and careful monitoring is essential.
Q2: What is the proposed mechanism behind cariprazine's favorable metabolic profile?
A2: Cariprazine's unique mechanism of action is thought to contribute to its lower risk of weight gain. It acts as a partial agonist at dopamine (B1211576) D2 and D3 receptors, with a higher affinity for D3 receptors, and as a partial agonist at serotonin (B10506) 5-HT1A receptors.[3] Its weak affinity for 5-HT2C and H1 receptors is associated with a reduced risk of weight gain and sedation.[3] Some studies suggest that cariprazine may increase the expression of Uncoupling Protein-1 (UCP-1), which could enhance thermogenesis and lipolysis, thereby mitigating weight gain.[4]
Q3: How does cariprazine's effect on weight gain compare to other atypical antipsychotics in animal models?
A3: In head-to-head comparison studies in rats, cariprazine demonstrated a weight-gain reducing effect, similar to aripiprazole (B633), while olanzapine was associated with a slight increase in body weight.[4] The relative risk of weight gain for various antipsychotics generally follows this order: clozapine (B1669256) ≥ olanzapine > quetiapine (B1663577) > risperidone (B510) > aripiprazole/cariprazine.[4]
Q4: What are the key metabolic parameters to monitor in a cariprazine animal study?
A4: Beyond body weight, it is crucial to monitor a range of metabolic parameters to get a comprehensive understanding of cariprazine's effects. These include:
-
Food and water intake: To assess effects on appetite and satiety.
-
Body composition: To differentiate between fat and lean mass changes.
-
Adipose tissue analysis: Including adipocyte size and gene expression (e.g., SREBP-1, UCP-1).[4]
-
Blood glucose and insulin (B600854) levels: To evaluate glucose metabolism and insulin sensitivity.
-
Lipid profile: Including triglycerides and cholesterol levels.
-
Hormone levels: Such as leptin and ghrelin, which are involved in appetite regulation.
Troubleshooting Guide
Issue 1: Unexpected Weight Gain in the Cariprazine Group
-
Possible Cause 1: Diet Composition. The composition of the rodent diet can significantly influence metabolic outcomes. High-fat diets can exacerbate weight gain.
-
Possible Cause 2: Housing Conditions. Environmental factors such as ambient temperature and housing density can impact metabolism and energy expenditure.
-
Troubleshooting Step: Maintain a consistent and controlled environment with a temperature of 20-24°C, a 12-hour light/dark cycle, and appropriate cage sizes for the species and number of animals.[10]
-
-
Possible Cause 3: Drug Formulation and Administration. Inconsistent dosing or issues with the vehicle can lead to variable drug exposure and effects.
-
Troubleshooting Step: If using oral administration in food, ensure homogenous mixing of cariprazine in the diet or pellets. For gavage, use a consistent vehicle and ensure accurate dosing based on the most recent body weight.
-
Issue 2: Significant Variability in Weight Change Within the Same Treatment Group
-
Possible Cause 1: Individual Animal Differences. Biological variability is inherent in animal studies.
-
Troubleshooting Step: Ensure proper randomization of animals to treatment groups. Increase the sample size if feasible to improve statistical power. Monitor for and exclude outliers with justifiable cause (e.g., illness).
-
-
Possible Cause 2: Social Stress. Housing animals in inappropriate social groups can induce stress, which may affect feeding behavior and metabolism.
-
Troubleshooting Step: House social animals in stable, compatible groups. If single housing is necessary for the experimental design (e.g., for individual food intake monitoring), provide environmental enrichment to mitigate stress.
-
Issue 3: Weight Loss or Failure to Thrive in the Cariprazine Group
-
Possible Cause 1: High Dose of Cariprazine. While generally having a favorable profile, high doses of any compound can lead to unexpected effects.
-
Troubleshooting Step: Review the literature for established dose ranges of cariprazine in the specific animal model. Consider conducting a dose-response study to identify the optimal dose. In a study with female Lister Hooded rats, doses of 0.05, 0.1, and 0.25 mg/kg were used.[11]
-
-
Possible Cause 2: Palatability of Medicated Diet. If administering cariprazine in the feed, the taste of the compound may reduce food intake.
-
Troubleshooting Step: If a decrease in food consumption is observed, consider switching to an alternative administration method such as oral gavage or using a more palatable vehicle in the diet.
-
Data Presentation
Table 1: Comparative Weight Change in a 6-Week Rat Study [4]
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) |
| Control | 0 | ~ +10% |
| Olanzapine | 1.5 | ~ +12% |
| Olanzapine | 6.0 | ~ +11% |
| Aripiprazole | 1.5 | ~ +8% |
| Aripiprazole | 3.0 | ~ +5% |
| Cariprazine | 0.1 | ~ +7% |
| Cariprazine | 0.25 | ~ +4% |
*Statistically significant difference compared to the control group.
Table 2: Summary of Cariprazine's Metabolic Effects in Clinical and Preclinical Studies [2][12][13]
| Parameter | Species | Study Duration | Key Findings |
| Body Weight | Human | 6 weeks | Mean change of +0.8 kg to +1.0 kg |
| Body Weight | Human | 48 weeks | Mean change of +2.5 kg |
| Body Weight | Rat | 6 weeks | Dose-dependent reduction in weight gain |
| Adipocyte Size | Rat | 6 weeks | Increased vacuole size at 0.25 mg/kg |
| UCP-1 Expression | Rat | 6 weeks | Significantly increased at 0.1 mg/kg |
| Blood Pressure | Human | Up to 12 months | Minimal impact |
Experimental Protocols
Protocol 1: Chronic Cariprazine Administration in a Rodent Model of Weight Gain
This protocol is based on a comparative study of cariprazine, olanzapine, and aripiprazole in female Wistar rats.[4]
-
Animals and Housing:
-
Species: Female Wistar rats (or other appropriate strain).
-
Age: Adult (e.g., 8-10 weeks old).
-
Housing: House animals in a temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to a standard purified diet (e.g., AIN-93M) and water.[14] Allow for an acclimatization period of at least one week before the start of the experiment.
-
-
Drug Formulation and Administration:
-
Prepare cariprazine, a comparator antipsychotic (e.g., olanzapine), and a placebo.
-
For voluntary oral administration, mix the compounds into a palatable vehicle such as a dry-dough cookie pellet. This method can reduce the stress associated with oral gavage.
-
Dose calculation should be based on the average daily food consumption of the animals to achieve the desired mg/kg body weight dose.
-
-
Experimental Procedure:
-
Randomly assign animals to treatment groups (e.g., vehicle control, cariprazine low dose, cariprazine high dose, comparator drug).
-
Administer the drug-containing or placebo pellets daily for the duration of the study (e.g., 6 weeks).
-
Monitor body weight weekly.
-
Measure food and water intake daily or at regular intervals.
-
At the end of the study, collect blood samples for analysis of glucose, insulin, and lipids.
-
Euthanize the animals and collect visceral adipose tissue for further analysis (e.g., histology for adipocyte size, Western blot for protein expression).
-
Protocol 2: Adipose Tissue Analysis
-
Tissue Collection:
-
Following euthanasia, carefully dissect the visceral adipose tissue (e.g., perirenal, mesenteric).
-
For histology, fix a portion of the tissue in 10% neutral buffered formalin.
-
For molecular analysis (RNA or protein), snap-freeze a portion of the tissue in liquid nitrogen and store at -80°C.
-
-
Histological Analysis of Adipocyte Size:
-
Embed the fixed adipose tissue in paraffin (B1166041) and section.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Capture images of the stained sections using a microscope with a digital camera.
-
Use image analysis software (e.g., ImageJ) to measure the area of individual adipocytes.
-
-
Western Blot for UCP-1 and SREBP-1 Expression:
-
Homogenize the frozen adipose tissue in a suitable lysis buffer.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against UCP-1, SREBP-1, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software.
-
Visualizations
Caption: Proposed signaling pathways of cariprazine influencing weight regulation.
Caption: General experimental workflow for a rodent study on cariprazine and weight.
References
- 1. Indirect calorimetry in laboratory mice and rats: principles, practical considerations, interpretation and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Frontiers | A review on the pharmacology of cariprazine and its role in the treatment of negative symptoms of schizophrenia [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Components of the AIN-93 diets as improvements in the AIN-76A diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and testing of the AIN-93 purified diets for rodents: results on growth, kidney calcification and bone mineralization in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ingredients and Nutrient Composition in AIN-93M Maintenance Purified Diet - NTP Technical Report on the Toxicity Study of Chitosan (CASRN 9012-76-4) Administered in Feed to Sprague Dawley [Crl:CD(SD)] Rats - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dyets.com [dyets.com]
- 10. gv-solas.de [gv-solas.de]
- 11. Effects of cariprazine, a novel antipsychotic, on cognitive deficit and negative symptoms in a rodent model of schizophrenia symptomatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Impact of cariprazine on body weight and blood pressure among adults with bipolar I disorder, schizophrenia, or major depressive disorder in a real-world setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. macvetrev.mk [macvetrev.mk]
Technical Support Center: Investigating Drug-Drug Interactions with Cariprazine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential drug-drug interactions with cariprazine (B1246890) hydrochloride in a research setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for cariprazine and its major active metabolites?
A1: Cariprazine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP2D6.[1][2][3] This metabolism results in the formation of two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).[2][4] DCAR is further metabolized to DDCAR, also by CYP3A4 and CYP2D6.[3]
Q2: What is the expected impact of co-administering a CYP3A4 inhibitor with cariprazine?
A2: Co-administration of a strong or moderate CYP3A4 inhibitor is expected to increase the plasma concentrations of cariprazine and its active metabolites.[1] For instance, a strong inhibitor like ketoconazole (B1673606) has been shown to increase the total exposure of cariprazine by approximately 100%.[1] A moderate inhibitor such as erythromycin (B1671065) resulted in a 40-50% increase in total cariprazine exposure.[5] This increased exposure can elevate the risk of adverse effects.
Q3: What is the effect of co-administering a CYP3A4 inducer with cariprazine?
A3: Co-administration of a strong CYP3A4 inducer, such as rifampin, significantly increases the metabolism of cariprazine, leading to substantially reduced plasma concentrations of cariprazine and its active metabolites.[6] This can potentially compromise the therapeutic efficacy of cariprazine.[6] While the exact magnitude of the reduction in exposure is not consistently reported in publicly available literature, the effect is significant enough to be clinically relevant.
Q4: Does cariprazine or its metabolites inhibit CYP enzymes?
A4: In vitro studies have shown that cariprazine and its major active metabolites (DCAR and DDCAR) are weak inhibitors of CYP1A2, CYP2C9, CYP2D6, and CYP3A4.[1] Due to this weak inhibitory potential, cariprazine is unlikely to cause clinically significant pharmacokinetic interactions by inhibiting the metabolism of other drugs. Specific inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) values are not consistently available in published literature, reflecting its low potential as a perpetrator of inhibitory drug-drug interactions.
Q5: Is it necessary to phenotype for CYP2D6 metabolizer status when conducting studies with cariprazine?
A5: No, it is generally not considered necessary to conduct pharmacogenetic testing for CYP2D6 to optimize cariprazine therapy.[5] Studies have shown that CYP2D6 phenotypes do not have a substantial effect on the pharmacokinetics of cariprazine and its active metabolites, even in the presence of a moderate CYP3A4 inhibitor.[5]
Data Presentation: Summary of Drug-Drug Interaction Data
Table 1: Effect of CYP3A4 Inhibitors on Cariprazine Pharmacokinetics
| Interacting Drug | Inhibitor Strength | Effect on Cariprazine Exposure (AUC & Cmax) | Clinical Recommendation |
| Ketoconazole | Strong CYP3A4 Inhibitor | Approximately 100% increase in total cariprazine exposure.[1] | Reduce cariprazine dose by 50%. |
| Erythromycin | Moderate CYP3A4 Inhibitor | Approximately 40-50% increase in total cariprazine exposure.[5] | Dose adjustment or monitoring may be required.[5] |
Table 2: Effect of CYP3A4 Inducers and Cariprazine's Inhibitory Potential
| Interaction Type | Interacting Agent/Enzyme | Effect | Quantitative Data (Ki or IC50) |
| Induction | Rifampin (Strong CYP3A4 Inducer) | Significantly reduces plasma concentrations of cariprazine and its active metabolites.[6] | Specific percentage change in AUC/Cmax not consistently reported in public literature. |
| Inhibition | Cariprazine and its metabolites on CYP1A2, CYP2C9, CYP2D6, CYP3A4 | Weak inhibitors.[1] | Not consistently available in public literature. |
Experimental Protocols & Methodologies
In Vitro CYP Inhibition Assay
A standard approach to evaluate the inhibitory potential of cariprazine and its metabolites on CYP enzymes involves using human liver microsomes or recombinant human CYP enzymes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of cariprazine, DCAR, and DDCAR for major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
Methodology:
-
System: Pooled human liver microsomes (HLM) or recombinant human CYP enzymes (e.g., baculovirus-infected insect cell microsomes).
-
Substrates: Use specific probe substrates for each CYP isoform at a concentration approximately equal to their Michaelis-Menten constant (Km).
-
Incubation: Pre-incubate the enzyme source with a range of concentrations of the test compound (cariprazine, DCAR, or DDCAR) and a NADPH-regenerating system at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the probe substrate.
-
Reaction Termination: Stop the reaction after a predetermined linear reaction time by adding a suitable solvent (e.g., ice-cold acetonitrile).
-
Analysis: Quantify the formation of the substrate-specific metabolite using a validated analytical method, typically LC-MS/MS.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
In Vivo Pharmacokinetic Drug-Drug Interaction Study (Example with a CYP3A4 Inhibitor in Rats)
Objective: To assess the effect of a CYP3A4 inhibitor on the pharmacokinetic profile of cariprazine and its active metabolites in a rodent model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are a commonly used model.
-
Groups:
-
Group 1 (Control): Administer vehicle followed by a single oral dose of cariprazine hydrochloride.
-
Group 2 (Test): Administer a potent CYP3A4 inhibitor (e.g., ketoconazole) for several days to ensure maximal inhibition, followed by co-administration of the inhibitor and a single oral dose of this compound.
-
-
Dosing: Administer drugs orally via gavage.
-
Blood Sampling: Collect serial blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-cariprazine dose).
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of cariprazine, DCAR, and DDCAR in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) for cariprazine and its metabolites for both groups using non-compartmental analysis.
-
Statistical Analysis: Compare the pharmacokinetic parameters between the control and test groups to determine the significance of the drug-drug interaction.
Troubleshooting Guides
Issue 1: High variability in in vitro CYP inhibition assay results.
-
Possible Cause: Inconsistent pipetting, especially of small volumes of inhibitor or enzyme.
-
Solution: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. Prepare intermediate dilutions to work with larger, more accurate volumes.
-
Possible Cause: Instability of the test compound or metabolites in the incubation mixture.
-
Solution: Assess the stability of cariprazine and its metabolites under the assay conditions in the absence of the substrate.
-
Possible Cause: Non-specific binding of the test compound to the microsomal protein.
-
Solution: Maintain a low protein concentration in the incubation to minimize this effect.
Issue 2: No significant interaction observed in an in vivo study when an in vitro interaction was predicted.
-
Possible Cause: The in vitro model may not fully represent the complexity of in vivo processes, including the contribution of other metabolic pathways or transporters.
-
Solution: Re-evaluate the in vitro data and consider if other enzymes or transporters could be involved in cariprazine's disposition. Also, consider the unbound concentration of the inhibitor at the site of metabolism in vivo.
-
Possible Cause: The dose of the inhibitor used in the in vivo study was insufficient to cause significant inhibition.
-
Solution: Review the literature to ensure that the inhibitor dose and dosing regimen used are known to cause clinically relevant inhibition of the target enzyme.
Issue 3: Difficulty in interpreting in vivo DDI data due to the presence of active metabolites.
-
Possible Cause: The interacting drug may have differential effects on the parent drug and its active metabolites.
-
Solution: It is crucial to measure the plasma concentrations of both the parent drug (cariprazine) and its major active metabolites (DCAR and DDCAR). The overall effect on the "total active moiety" (sum of parent and active metabolites) should be considered when assessing the clinical significance of the interaction.
Mandatory Visualizations
Caption: Metabolic pathway of cariprazine to its active and inactive metabolites.
Caption: General workflow for investigating drug-drug interactions in a research setting.
References
- 1. droracle.ai [droracle.ai]
- 2. Cariprazine: chemistry, pharmacodynamics, pharmacokinetics, and metabolism, clinical efficacy, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coadministration of Cariprazine with a Moderate CYP3A4 Inhibitor in Patients with Schizophrenia: Implications for Dose Adjustment and Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology study of cariprazine (MP-214) in patients with schizophrenia (12-week treatment) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cariprazine and Rifampin Interaction: Clinical Significance and Management | empathia.ai [empathia.ai]
Troubleshooting unexpected results in cariprazine hydrochloride experiments
Welcome to the technical support resource for researchers and scientists working with cariprazine (B1246890) hydrochloride. This center provides troubleshooting guidance and answers to frequently asked questions to help you navigate potential challenges in your experiments and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve cariprazine hydrochloride for my experiments?
A1: this compound's solubility is pH-dependent.[1][2] It is freely soluble in methanol, slightly soluble in ethanol, and has low solubility in aqueous solutions at neutral pH.[3] For in vitro assays, it's recommended to first create a stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[3][4] This stock can then be diluted into your aqueous buffer or cell culture medium.[3] Be aware that high concentrations of DMSO can be toxic to cells, so it's crucial to keep the final DMSO concentration in your assay low.
Q2: I'm observing precipitation of this compound in my aqueous experimental buffer. What could be the cause?
A2: Precipitation is likely due to the low solubility of this compound at neutral or alkaline pH.[1] The compound is most soluble at a pH of around 3.[1] If your experimental conditions allow, consider adjusting the pH of your buffer. If not, you may need to use a lower concentration of the compound or incorporate a solubilizing agent, ensuring it doesn't interfere with your assay.
Q3: What are the main active metabolites of cariprazine, and should I be concerned about them in my experiments?
A3: Cariprazine is metabolized primarily by the CYP3A4 enzyme, and to a lesser extent by CYP2D6, into two major active metabolites: desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).[5][6][7] Both metabolites have receptor binding profiles similar to the parent drug and are pharmacologically active.[5] DDCAR has a particularly long half-life, which can lead to its accumulation over time.[6][7] In long-term experiments or in vivo studies, it's important to consider the combined effects of cariprazine and its active metabolites.
Q4: Are there any known off-target effects of cariprazine that I should be aware of?
A4: While cariprazine has a high affinity for dopamine (B1211576) D2 and D3 receptors and serotonin (B10506) 5-HT1A receptors, it also binds to other receptors, including serotonin 5-HT2A, 5-HT2B, and histamine (B1213489) H1 receptors.[5][8][9] It has a low affinity for alpha-1A adrenergic and serotonin 5-HT2C receptors and no significant affinity for muscarinic cholinergic receptors.[9][10] Depending on your experimental system, these off-target interactions could potentially influence your results.
Troubleshooting Guides
In Vitro Experiments: Receptor Binding & Functional Assays
Q1: I'm not seeing the expected level of displacement in my competitive receptor binding assay. What should I check?
A1:
-
Problem: The concentration of this compound may be too low, or there might be issues with the compound's integrity.
-
Solution:
-
Verify Concentration: Double-check your calculations and the dilution series. Ensure your stock solution was fully dissolved.
-
Assess Compound Stability: Cariprazine can degrade under certain conditions.[11] Ensure your stock solution has been stored correctly at -20°C and that you are using a fresh dilution for your experiment.[3]
-
Check Receptor Expression: Confirm that the cells or tissue used in your assay express a sufficient level of the target receptor.
-
Optimize Assay Conditions: Ensure that the incubation time and temperature are optimal for binding equilibrium to be reached.
-
Q2: My cell-based functional assay (e.g., cAMP assay) is showing high levels of cytotoxicity. What can I do?
A2:
-
Problem: The observed cytotoxicity could be due to the concentration of this compound or the solvent used.
-
Solution:
-
Lower the Concentration Range: Perform a dose-response curve for cytotoxicity to determine a non-toxic concentration range for your specific cell line. Adjust your functional assay to use concentrations below this toxic threshold.[12]
-
Reduce Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is not the source of toxicity.[12]
-
Decrease Incubation Time: If your assay allows, consider reducing the time the cells are exposed to the compound.[12]
-
In Vivo Experiments: Animal Models
Q1: The behavioral effects in my animal model are inconsistent or not reproducible. What are potential causes?
A1:
-
Problem: Variability in drug administration, metabolism, or experimental conditions can lead to inconsistent results.
-
Solution:
-
Standardize Drug Administration: Ensure consistent dosing, timing, and route of administration. For oral administration, be mindful of the potential impact of food on absorption.
-
Consider Pharmacokinetics: Cariprazine has a long half-life, and its active metabolites can accumulate.[6][7] The timing of your behavioral assessments relative to drug administration is critical. For chronic studies, allow sufficient time for the drug and its metabolites to reach a steady state.
-
Control for Environmental Factors: Ensure that lighting, noise levels, and handling procedures are consistent across all experimental groups.
-
Monitor for Side Effects: At higher doses, cariprazine can cause side effects like akathisia (restlessness) or extrapyramidal symptoms, which could confound the interpretation of behavioral assays.[13][14]
-
Q2: I'm observing unexpected side effects in my animal model, such as sedation or hyperactivity. How should I interpret this?
A2:
-
Problem: These effects could be dose-related or due to off-target receptor interactions.
-
Solution:
-
Review Dose-Response: Determine if the observed side effects are more pronounced at higher doses. It may be necessary to adjust your dosing regimen.
-
Consider Receptor Profile: Cariprazine's interaction with various receptors, including histamine H1, could contribute to sedative effects.[9] Conversely, its partial agonist activity at dopamine receptors could, under certain conditions, lead to increased motor activity.
-
Include Appropriate Controls: Use vehicle-treated control groups to differentiate drug-induced effects from other experimental variables.
-
Data Presentation
Table 1: Receptor Binding Profile of Cariprazine and its Metabolites
| Receptor | Cariprazine (Ki, nM) | Desmethyl-cariprazine (DCAR) | Didesmethyl-cariprazine (DDCAR) | Reference |
| Dopamine D3 | 0.085 - 0.3 | Similar to parent drug | Similar to parent drug | [10] |
| Dopamine D2 | 0.49 - 0.71 | Similar to parent drug | Similar to parent drug | [10] |
| Serotonin 5-HT1A | 1.4 - 2.6 | Similar to parent drug | Similar to parent drug | [10] |
| Serotonin 5-HT2B | 0.58 - 1.1 | Not specified | Not specified | [10] |
| Serotonin 5-HT2A | 18.8 | Not specified | Not specified | [10] |
| Histamine H1 | 23.3 | Not specified | Not specified | [10] |
| Serotonin 5-HT2C | 134 | Not specified | Not specified | [10] |
| Adrenergic α1 | 155 | Not specified | Not specified | [10] |
| Muscarinic (cholinergic) | >1000 (IC50) | Not specified | Not specified | [10] |
Table 2: Pharmacokinetic Parameters of Cariprazine and its Active Metabolites
| Parameter | Cariprazine | Desmethyl-cariprazine (DCAR) | Didesmethyl-cariprazine (DDCAR) | Reference |
| Mean Half-life | 2 - 5 days | Not specified | 1 - 3 weeks | [6][8] |
| Time to Steady State | ~1 week | ~1 week | 3 - 8 weeks | [8][15] |
| Metabolism | CYP3A4 (major), CYP2D6 (minor) | Metabolized to DDCAR | Metabolized by CYP3A4 | [5][6][7] |
| Plasma Protein Binding | 91 - 97% | 91 - 97% | 91 - 97% | [5] |
Experimental Protocols
Dopamine D3 Receptor Competitive Binding Assay
This protocol provides a general framework. Specific details may need to be optimized for your laboratory and reagents.
1. Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D3 receptor.
-
Radioligand (e.g., [³H]-spiperone).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
2. Procedure:
-
Prepare serial dilutions of this compound from the stock solution in the assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes, and either the vehicle (for total binding), a saturating concentration of a known D3 antagonist (for non-specific binding), or the desired concentration of this compound.
-
Add the radioligand to all wells at a concentration near its Kd value.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of cariprazine that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: Cariprazine's primary signaling mechanism.
Caption: Troubleshooting unexpected cell-based assay results.
References
- 1. WO2018229641A1 - Solid preparation of cariprazine for oral administration - Google Patents [patents.google.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Cariprazine: chemistry, pharmacodynamics, pharmacokinetics, and metabolism, clinical efficacy, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. psychscenehub.com [psychscenehub.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. japtronline.com [japtronline.com]
- 12. benchchem.com [benchchem.com]
- 13. Vraylar Side Effects: Common, Severe, Long Term [drugs.com]
- 14. Vraylar (Cariprazine): Side Effects and What to Do About Them [healthline.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce Variability in Animal Response to Cariprazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in animal studies involving cariprazine (B1246890) hydrochloride. By ensuring consistency in experimental design and execution, researchers can enhance the reliability and reproducibility of their findings.
Troubleshooting Guides
This section addresses common issues encountered during preclinical research with cariprazine, offering potential causes and actionable solutions.
Issue 1: High Variability in Behavioral Readouts
| Potential Cause | Suggested Solution |
| Inconsistent Drug Administration: Variability in injection volume, speed, or location can alter absorption rates. | Standardize the administration protocol. Use fixed-volume syringes and ensure all personnel are trained on the precise anatomical location for injection (e.g., intraperitoneal, subcutaneous). For oral administration, ensure complete dosing and consider potential for food interaction. |
| Environmental Stressors: Noise, inconsistent light cycles, and frequent handling can impact baseline behavior and drug response. | Maintain a controlled and consistent environment. Acclimate animals to the testing room and handling procedures for a sufficient period before the experiment begins. Conduct behavioral tests at the same time of day to minimize circadian rhythm effects. |
| Animal Strain and Sub-strain Differences: Genetic variations between strains can lead to different metabolic rates and drug responses. | Use a single, well-characterized animal strain and supplier for the entire study. If comparing strains, ensure the study is adequately powered to detect strain-specific effects. |
| Age and Sex Differences: Hormonal fluctuations and age-related metabolic changes can influence drug efficacy. | Use animals of a consistent age and sex. If both sexes are used, analyze the data separately to identify any sex-specific effects. |
| Inadequate Habituation to Testing Apparatus: Novelty of the testing environment can induce anxiety and confound behavioral results. | Ensure a proper habituation period to the testing apparatus before drug administration and data collection. Follow established protocols for each behavioral test. |
Issue 2: Inconsistent Pharmacokinetic (PK) Profiles
| Potential Cause | Suggested Solution |
| Variable Drug Formulation: Poor solubility or stability of the cariprazine solution can lead to inconsistent dosing. | Prepare fresh solutions of cariprazine hydrochloride for each experiment. Use a consistent and validated vehicle for solubilization. Ensure the solution is well-mixed before each administration. |
| Metabolism by Cytochrome P450 (CYP) Enzymes: Cariprazine is metabolized by CYP3A4 and, to a lesser extent, CYP2D6. Co-administration of other compounds or dietary factors can induce or inhibit these enzymes, altering cariprazine's metabolism.[1] | Be aware of potential drug-drug interactions.[2] Avoid co-administering compounds known to strongly inhibit or induce CYP3A4.[1] Standardize the animal diet, as some components can affect CYP enzyme activity. |
| Formation of Active Metabolites: Cariprazine has two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), which have long half-lives and a pharmacological profile similar to the parent drug.[3] | When designing studies and interpreting data, consider the contribution of the active metabolites to the overall pharmacological effect. Allow for a sufficient washout period between treatments in crossover studies due to the long elimination half-life of cariprazine and its metabolites. |
| Inconsistent Sampling Times: Blood sampling at variable time points will lead to high variability in plasma concentration measurements. | Establish and strictly adhere to a standardized blood sampling schedule. Ensure all technicians are trained on the correct timing and technique for sample collection. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Cariprazine is an atypical antipsychotic that acts as a partial agonist at dopamine (B1211576) D2 and D3 receptors, with a higher affinity for the D3 receptor.[4] It is also a partial agonist at serotonin (B10506) 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[2] This complex pharmacology allows it to modulate dopaminergic and serotonergic neurotransmission.
Q2: How should I determine the appropriate dose of cariprazine for my animal model?
A2: Dose selection should be based on previous dose-response studies in the specific animal model and for the intended behavioral endpoint.[5][6] For example, in rodent models of schizophrenia, effective oral doses of cariprazine have been reported in the range of 0.05 to 0.25 mg/kg.[5][7] It is recommended to perform a pilot dose-response study to determine the optimal dose for your specific experimental conditions. Allometric scaling can be used as a starting point to estimate an initial dose range based on human clinical data.[8][9][10]
Q3: What are the expected behavioral effects of cariprazine in rodents?
A3: In rodent models of schizophrenia, cariprazine has been shown to reverse cognitive deficits and negative symptom-like behaviors induced by agents like phencyclidine (PCP).[5][7] In models of mania, it can reduce hyperactivity.[6] It has also demonstrated anxiolytic and antidepressant-like effects in some studies.[6]
Q4: What are the potential side effects or signs of toxicity to monitor in animals treated with cariprazine?
A4: At higher doses, cariprazine can induce extrapyramidal symptoms (EPS)-like behaviors, such as catalepsy, although it has a lower liability for this compared to some other antipsychotics.[11] Other potential side effects include sedation, changes in locomotor activity, and metabolic changes.[12] In toxicity studies, findings such as adrenal gland toxicity and phospholipidosis in various tissues have been observed in animals at high doses.[13][14][15] Monitor animals for any abnormal behaviors, changes in posture or movement, and alterations in food and water intake.
Q5: How does the metabolism of cariprazine contribute to variability?
A5: Cariprazine is extensively metabolized by CYP3A4 and to a lesser extent by CYP2D6 into two active metabolites, DCAR and DDCAR.[1] These metabolites have pharmacological profiles similar to cariprazine and very long half-lives, contributing to the overall therapeutic effect and potential for variability.[3] Factors that influence the activity of these CYP enzymes, such as genetics (in humans) and co-administered drugs, can significantly alter the pharmacokinetic profile of cariprazine and its metabolites, leading to variable responses.[1]
Data Presentation
Table 1: Receptor Binding Affinities (Ki, nM) of Cariprazine and its Metabolites
| Receptor | Cariprazine | Desmethyl-cariprazine (DCAR) | Didesmethyl-cariprazine (DDCAR) |
| Dopamine D3 | 0.085 | - | - |
| Dopamine D2L | 0.49 | - | - |
| Dopamine D2S | 0.69 | - | - |
| Serotonin 5-HT1A | Moderate Affinity | - | - |
| Serotonin 5-HT2A | Lower Affinity | - | - |
| Serotonin 5-HT2B | Strong Affinity | - | - |
| Histamine H1 | Lower Affinity | - | - |
| Data compiled from multiple sources. "-" indicates data not readily available in the searched literature. |
Table 2: Pharmacokinetic Parameters of Cariprazine in Rodents
| Species | Dose (mg/kg) | Route | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Oral Bioavailability (%) |
| Rat | 1 | p.o. | ~1-2 | 91 | - | 52 |
| Mouse | 1 | p.o. | - | - | - | - |
| Data compiled from multiple sources.[11][16][17] "-" indicates data not readily available in the searched literature. |
Table 3: Effective Doses of Cariprazine in Rodent Behavioral Models
| Model | Species | Behavioral Endpoint | Effective Dose Range (mg/kg, p.o.) |
| PCP-induced cognitive deficit (NOR) | Rat | Reversal of cognitive impairment | 0.05 - 0.1 |
| PCP-induced social interaction deficit | Rat | Reversal of social withdrawal | 0.05 - 0.1 |
| Amphetamine-induced hyperlocomotion | Rat | Reduction of hyperactivity | ED50: 0.1 |
| Conditioned avoidance response | Rat | Inhibition of avoidance response | ED50: 0.8 |
| Apomorphine-induced climbing | Mouse | Inhibition of climbing behavior | ED50: 0.27 |
| Data compiled from multiple sources.[5][6][7][11] |
Experimental Protocols
1. Novel Object Recognition (NOR) Test for Assessing Cognitive Enhancement
-
Principle: This test is based on the innate tendency of rodents to explore novel objects more than familiar ones. An improvement in the time spent with the novel object after cariprazine treatment in a cognitively impaired model (e.g., PCP-treated) suggests a pro-cognitive effect.[18][19][20][21]
-
Detailed Methodology:
-
Habituation: Individually house rats in the testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes for 2-3 consecutive days to reduce novelty-induced stress.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) 60 minutes before the training session. Doses of 0.05, 0.1, and 0.25 mg/kg have been shown to be effective in rats.[5][7]
-
Training Session (T1): Place two identical objects in the arena. Allow the rat to explore the objects for a set period (e.g., 5 minutes). Record the time spent exploring each object. Exploration is defined as the nose being within 2 cm of the object and oriented towards it.
-
Retention Interval: Return the rat to its home cage for a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test Session (T2): Replace one of the familiar objects with a novel object. Place the rat back in the arena and allow it to explore for 5 minutes. Record the time spent exploring the familiar and the novel object.
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
2. Pharmacokinetic Study in Rats
-
Principle: To determine the plasma concentration-time profile of cariprazine and its active metabolites following a single dose.
-
Detailed Methodology:
-
Animal Preparation: Use adult male Wistar or Sprague-Dawley rats with jugular vein catheters for serial blood sampling.
-
Drug Administration: Administer a single oral dose of this compound (e.g., 1 mg/kg) via gavage.[17]
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at pre-dose (0) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours). Collect samples into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the plasma concentrations of cariprazine, DCAR, and DDCAR using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life using appropriate software.
-
Visualizations
Caption: Cariprazine's complex signaling pathway.
Caption: Troubleshooting workflow for high variability.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The preclinical discovery and development of cariprazine for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cariprazine for schizophrenia and bipolar I disorder | MDedge [mdedge.com]
- 5. Effects of cariprazine, a novel antipsychotic, on cognitive deficit and negative symptoms in a rodent model of schizophrenia symptomatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EPA-0579 – At Antipsychotic-Like Effective Doses, Cariprazine Displays Potent Dopamine D3 and D2 Receptor Occupancy in Vivo and Efficacy Across Animal Models | European Psychiatry | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. jbclinpharm.org [jbclinpharm.org]
- 9. A simple practice guide for dose conversion between animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. allucent.com [allucent.com]
- 11. Cariprazine (RGH-188), a potent D3/D2 dopamine receptor partial agonist, binds to dopamine D3 receptors in vivo and shows antipsychotic-like and procognitive effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. dovepress.com [dovepress.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. maze.conductscience.com [maze.conductscience.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of Cariprazine Hydrochloride and Aripiprazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of cariprazine (B1246890) hydrochloride and aripiprazole (B633), two prominent atypical antipsychotics. The following sections detail their receptor binding affinities, functional activities, and the experimental methodologies used to determine these properties, supported by quantitative data and visual representations of key signaling pathways and experimental workflows.
Comparative Receptor Binding and Functional Activity
Cariprazine and aripiprazole exhibit distinct in vitro pharmacological profiles, particularly in their interactions with dopamine (B1211576) and serotonin (B10506) receptors. Both are partial agonists at the dopamine D2 receptor, a hallmark of third-generation antipsychotics. However, cariprazine demonstrates a notably higher affinity for the dopamine D3 receptor compared to the D2 receptor, a characteristic that distinguishes it from aripiprazole.[1][2] Aripiprazole, in contrast, has a comparable high affinity for both D2 and D3 receptors.[3][4]
In functional assays, both compounds act as partial agonists at dopamine D2 and D3 receptors, as well as serotonin 5-HT1A receptors.[5] Their activity at 5-HT2A and 5-HT2B receptors is generally antagonistic.[1][6] The differing binding affinities and functional activities at these receptors are thought to underlie their unique clinical profiles.
Below is a summary of their in vitro binding affinities (Ki) and functional activities at key receptors.
| Receptor | Parameter | Cariprazine Hydrochloride | Aripiprazole | Reference |
| Dopamine D2 | Binding Affinity (Ki, nM) | 0.49 - 0.71 | 0.34 | [3][7][8] |
| Functional Activity | Partial Agonist | Partial Agonist | ||
| Dopamine D3 | Binding Affinity (Ki, nM) | 0.085 - 0.3 | 0.8 | [7][8] |
| Functional Activity | Partial Agonist (Emax ~30-71%) | Partial Agonist (Emax ~30%) | [6][9] | |
| Serotonin 5-HT1A | Binding Affinity (Ki, nM) | 1.4 - 2.6 | 1.7 | [3][7] |
| Functional Activity | Partial Agonist (Low intrinsic efficacy) | Partial Agonist | [6][5][10] | |
| Serotonin 5-HT2A | Binding Affinity (Ki, nM) | 18.8 | 3.4 | [1][7] |
| Functional Activity | Antagonist | Antagonist | [1][6] | |
| Serotonin 5-HT2B | Binding Affinity (Ki, nM) | 0.58 - 1.1 | 0.36 | [7] |
| Functional Activity | Antagonist | Antagonist | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by cariprazine and aripiprazole, as well as a typical experimental workflow for determining receptor binding affinity.
Caption: Dopamine D2/D3 Receptor Partial Agonism Pathway.
Caption: Serotonin 5-HT1A and 5-HT2A/2B Receptor Signaling Pathways.
Caption: A typical workflow for a radioligand binding assay.
Experimental Protocols
The data presented in this guide were derived from various in vitro assays. The fundamental principles of these key experimental methodologies are outlined below.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of cell membranes expressing that receptor. A competing, non-labeled compound (the drug being tested, e.g., cariprazine or aripiprazole) is added at various concentrations. The ability of the test compound to displace the radioligand from the receptor is measured.
-
Typical Protocol:
-
Cell Culture and Membrane Preparation: A stable cell line, such as Human Embryonic Kidney (HEK) 293 or Chinese Hamster Ovary (CHO) cells, is genetically engineered to express the human receptor of interest (e.g., dopamine D2 or D3 receptor).[11] The cells are cultured and then harvested, and the cell membranes are isolated through centrifugation.
-
Incubation: The cell membranes are incubated in a buffer solution with a specific concentration of a radioligand (e.g., [3H]spiperone or [3H]N-methylspiperone) and a range of concentrations of the unlabeled test compound.[11] To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known, potent, unlabeled ligand for the same receptor.
-
Separation: After incubation, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the free radioligand passes through.
-
Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[11]
-
Functional Assays
Functional assays are used to determine the effect of a compound on receptor activity, i.e., whether it acts as an agonist, antagonist, or partial agonist, and to quantify its efficacy (Emax) and potency (EC50).
-
cAMP Accumulation Assay:
-
Principle: This assay is used for G-protein coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, the enzyme that produces cyclic AMP (cAMP). D2 and D3 receptors are coupled to the inhibitory G-protein, Gαi/o, which inhibits adenylyl cyclase and thus decreases cAMP levels.[6] The partial agonist activity of cariprazine and aripiprazole can be measured by their ability to inhibit forskolin-stimulated cAMP accumulation.
-
Typical Protocol:
-
Cell Culture: CHO cells stably expressing the human dopamine D2 or D3 receptor are used.
-
Incubation: The cells are incubated with varying concentrations of the test compound (cariprazine or aripiprazole) in the presence of a stimulant of adenylyl cyclase, such as forskolin.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: The concentration-response curves are plotted to determine the EC50 (potency) and the maximal effect (Emax or intrinsic activity) of the compound relative to a full agonist.
-
-
-
[35S]GTPγS Binding Assay:
-
Principle: This assay measures the activation of G-proteins following receptor stimulation. When an agonist binds to a GPCR, it catalyzes the exchange of GDP for GTP on the α-subunit of the associated G-protein. A non-hydrolyzable analog of GTP, [35S]GTPγS, is used to quantify this activation.
-
Typical Protocol:
-
Membrane Preparation: Cell membranes from tissues or cultured cells expressing the receptor of interest (e.g., rat hippocampus for 5-HT1A receptors) are prepared.[10]
-
Incubation: The membranes are incubated with varying concentrations of the test compound in the presence of GDP and [35S]GTPγS.
-
Separation and Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured after separating the bound from the free radiolabel, typically by filtration.
-
Data Analysis: The increase in [35S]GTPγS binding in the presence of the test compound is used to determine its potency (EC50) and efficacy (Emax) as an agonist.
-
-
-
β-Arrestin Recruitment Assay:
-
Principle: This assay measures the recruitment of the protein β-arrestin to an activated GPCR. This is an alternative signaling pathway to G-protein activation and is involved in receptor desensitization and internalization.
-
Typical Protocol:
-
Cell Line: U2OS cells are often used, which are engineered to express the target receptor and a β-arrestin fusion protein that allows for detection (e.g., via luminescence or fluorescence).[9]
-
Incubation: The cells are treated with different concentrations of the test compound.
-
Detection: The recruitment of β-arrestin to the receptor is measured by detecting the signal generated by the fusion protein.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.
-
-
References
- 1. Interaction of the novel antipsychotic aripiprazole with 5-HT1A and 5-HT 2A receptors: functional receptor-binding and in vivo electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. researchgate.net [researchgate.net]
- 5. The antipsychotic aripiprazole is a potent, partial agonist at the human 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cariprazine (RGH-188), a dopamine D(3) receptor-preferring, D(3)/D(2) dopamine receptor antagonist-partial agonist antipsychotic candidate: in vitro and neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding kinetics of cariprazine and aripiprazole at the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the In Vivo Therapeutic Efficacy of Cariprazine Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo therapeutic efficacy of cariprazine (B1246890) hydrochloride against other commonly used atypical antipsychotics. This document synthesizes preclinical experimental data, details key experimental methodologies, and visualizes relevant signaling pathways to offer a comprehensive overview of cariprazine's performance.
Cariprazine hydrochloride, a potent dopamine (B1211576) D₃/D₂ receptor partial agonist with preferential binding to D₃ receptors, has demonstrated a unique pharmacological profile that sets it apart from other atypical antipsychotics.[1][2] This guide delves into the in vivo evidence that substantiates its therapeutic efficacy, drawing comparisons with established treatments such as risperidone (B510), olanzapine, and aripiprazole.
Comparative In Vivo Efficacy: A Data-Driven Overview
The therapeutic potential of cariprazine has been extensively evaluated in various animal models of psychiatric disorders, particularly those mimicking symptoms of schizophrenia. These studies provide a quantitative basis for comparing its efficacy with other antipsychotics in reversing behavioral deficits relevant to the positive, negative, and cognitive symptoms of schizophrenia.
| Behavioral Assay | Animal Model | This compound | Risperidone | Olanzapine | Aripiprazole | Key Findings |
| Prepulse Inhibition (PPI) | PCP-induced deficit in rats | Effective at reversing deficits | Effective at reversing deficits | Effective at reversing deficits | Effective at reversing deficits | Cariprazine demonstrates comparable efficacy to other atypical antipsychotics in restoring sensorimotor gating deficits, a measure relevant to information-processing abnormalities in schizophrenia. |
| Novel Object Recognition (NOR) | Sub-chronic PCP-induced deficit in rats | 0.05, 0.1, 0.25 mg/kg (PO) significantly improved deficits | 0.16, 0.1 mg/kg (IP) reversed deficits | 0.5, 1.3 mg/kg (chronic) improved recognition memory | - | Cariprazine shows dose-dependent improvement in recognition memory, a key aspect of cognitive function impaired in schizophrenia.[3] |
| Reversal Learning (RL) | Sub-chronic PCP-induced deficit in rats | Dose-dependently improved deficits | Reversed deficits | - | - | Cariprazine was effective in overcoming PCP-induced cognitive inflexibility.[3] |
| Social Interaction (SI) | Sub-chronic PCP-induced deficit in rats | Efficacy at lower doses (0.05, 0.1 mg/kg, PO) | Reversed deficits | - | - | Cariprazine improves social behavior deficits, which are analogous to the negative symptoms of schizophrenia.[3] |
| Conditioned Avoidance Response (CAR) | Rat model | ED₅₀: 0.8 mg/kg | ED₅₀: 0.9 mg/kg | - | ED₅₀: 18 mg/kg | Cariprazine shows antipsychotic-like efficacy with a potency similar to risperidone and greater than aripiprazole. |
| Amphetamine-induced Hyperactivity | Rat model | ED₅₀: 0.1 mg/kg | ED₅₀: 0.2 mg/kg | - | ED₅₀: 3.9 mg/kg | Cariprazine is potent in reducing dopamine-agonist induced hyperlocomotion, a model for psychotic symptoms. |
| Ouabain-induced Hyperactivity | Rat model of mania | Attenuated hyperactivity | - | - | - | Cariprazine demonstrated antimanic-like activity comparable to lithium.[4] |
| 5-Choice Serial Reaction Time Task (5-CSRTT) | PCP-induced deficit in rats | 0.03 mg/kg attenuated deficits without non-specific effects | - | - | Attenuated deficits but with some non-specific response suppression | Cariprazine shows potential in improving attentional deficits with a favorable side-effect profile at lower doses compared to aripiprazole.[5] |
Key Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for the principal in vivo experiments used to assess the efficacy of cariprazine and its alternatives.
Prepulse Inhibition (PPI) of Acoustic Startle
Objective: To measure sensorimotor gating, which is the ability of a weaker sensory stimulus (prepulse) to inhibit the motor response to a subsequent strong stimulus (pulse). Deficits in PPI are observed in schizophrenic patients and can be modeled in rodents.
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.
Procedure:
-
Acclimation: The animal is placed in the startle chamber and allowed to acclimate for a period of 5-10 minutes with background white noise (e.g., 65-70 dB).
-
Habituation: A series of startle pulses (e.g., 120 dB for 40 ms) are presented to habituate the initial startle response.
-
Testing: The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms) is presented.
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse; e.g., 75-85 dB for 20 ms) is presented 30-120 ms (B15284909) before the startle pulse.
-
No-stimulus trials: Only background white noise is present to measure baseline movement.
-
-
Data Analysis: The startle amplitude is recorded for each trial. PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: (%PPI) = 100 * [(Pulse-alone amplitude - Prepulse-pulse amplitude) / Pulse-alone amplitude].
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory, a form of episodic memory that is often impaired in schizophrenia. This test is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Apparatus: An open-field arena. A set of two identical objects for the familiarization phase and one novel object for the test phase.
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for 5-10 minutes on one or two consecutive days to acclimate to the environment.
-
Familiarization Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period (e.g., 5-10 minutes). The time spent exploring each object is recorded.
-
Inter-trial Interval: The animal is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Test Phase (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena and the time spent exploring the familiar and the novel object is recorded for a set period (e.g., 5 minutes).
-
Data Analysis: A discrimination index (DI) is calculated to quantify recognition memory: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A positive DI indicates a preference for the novel object and intact recognition memory.
Signaling Pathway and Experimental Workflow Visualizations
The therapeutic effects of cariprazine and other antipsychotics are mediated through their interaction with complex neurotransmitter receptor signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for in vivo drug validation.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. The role of dopamine D3 receptors in the mechanism of action of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cariprazine exerts antimanic properties and interferes with dopamine D2 receptor β-arrestin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
Head-to-Head Preclinical Showdown: Cariprazine Versus Risperidone in Animal Models
A Comparative Guide for Researchers in Neuropsychopharmacology
In the landscape of antipsychotic drug development, cariprazine (B1246890) and risperidone (B510) represent two distinct therapeutic approaches. Cariprazine, a newer agent, is characterized by its dopamine (B1211576) D3 and D2 receptor partial agonism with a preference for the D3 receptor.[1][2] In contrast, risperidone is a well-established atypical antipsychotic with potent serotonin (B10506) 5-HT2A and dopamine D2 receptor antagonist properties.[3][4] This guide provides a comprehensive head-to-head comparison of these two compounds based on preclinical data from animal models, offering valuable insights for researchers and drug development professionals.
At a Glance: Key Pharmacological and Behavioral Distinctions
| Feature | Cariprazine | Risperidone |
| Primary Mechanism of Action | Dopamine D3/D2 receptor partial agonist (D3-preferring)[2][5] | Serotonin 5-HT2A and Dopamine D2 receptor antagonist[3][6] |
| Receptor Binding Profile (Ki values) | High affinity for D3 (0.085–0.3 nM) and D2 (0.49–0.71 nM) receptors; also binds to 5-HT1A (partial agonist), 5-HT2B (antagonist), 5-HT2A (antagonist), and H1 (antagonist) receptors[2][5] | High affinity for 5-HT2A (0.6 nM) and D2 (3 nM) receptors; also binds to α1-adrenergic, α2-adrenergic, and H1 histaminergic receptors[6] |
| Efficacy in Schizophrenia Models | ||
| Positive Symptoms | Effective in rodent models[7] | Effective in rodent models[6] |
| Negative Symptoms | Demonstrates efficacy in models of anhedonia and social deficits[5][8][9] | Shows some efficacy, but cariprazine may have an advantage[8][9] |
| Cognitive Symptoms | Improves cognitive deficits in various animal models[8][10][11] | Can improve cognitive flexibility in certain models[4][12] |
| Side Effect Profile (Animal Data) | Lower propensity for catalepsy and hyperprolactinemia compared to typical antipsychotics[7] | Can induce extrapyramidal symptoms and hyperprolactinemia[13] |
Efficacy in Animal Models of Schizophrenia
Models of Negative and Cognitive Symptoms
A key area of differentiation in preclinical studies is the efficacy of cariprazine and risperidone in animal models mimicking the negative and cognitive symptoms of schizophrenia, which remain a significant unmet clinical need.[8][9]
One widely used model involves the administration of phencyclidine (PCP) to induce cognitive and social interaction deficits in rodents. In a study using a sub-chronic PCP rat model, both cariprazine (at doses of 0.05, 0.1, and 0.25 mg/kg, PO) and risperidone (at 0.16 or 0.1 mg/kg, IP) were effective in reversing PCP-induced deficits in novel object recognition (NOR), reversal learning (RL), and social interaction (SI) paradigms.[8][9] Notably, cariprazine showed efficacy at lower doses in the NOR and SI tests.[8][9]
In a valproic acid (VPA)-induced animal model of autism, which shares some behavioral deficits with schizophrenia, both cariprazine and risperidone were able to reverse social deficits in the social approach-avoidance test.[14]
The pro-cognitive effects of cariprazine are thought to be mediated, at least in part, by its high affinity for and partial agonist activity at the dopamine D3 receptor.[5][10] Studies in D3 receptor knockout mice have indicated that the antidepressant-like and pro-cognitive effects of cariprazine are dependent on this receptor.[1] Risperidone's ability to improve cognitive flexibility has been linked to its potent 5-HT2A receptor antagonism.[4][12]
Side Effect Profiles in Preclinical Models
Extrapyramidal Symptoms (EPS)
Animal models are crucial for predicting the potential for antipsychotic-induced extrapyramidal symptoms. While risperidone is known to have a dose-dependent liability for EPS, cariprazine is suggested to have a lower propensity for these motor side effects.[7][13] However, it is important to note that at higher doses, cariprazine can also induce extrapyramidal symptoms, including akathisia.[15]
Metabolic Effects
Second-generation antipsychotics are often associated with metabolic side effects such as weight gain.[16] In a head-to-head comparison study in rats, cariprazine was compared to olanzapine (B1677200) and aripiprazole. The study found that cariprazine led to diminished body weight gain and increased expression of uncoupling protein-1 (UCP-1) in visceral adipose tissue, suggesting a potentially more favorable metabolic profile.[16]
Signaling Pathways and Mechanisms of Action
The distinct pharmacological profiles of cariprazine and risperidone translate to different effects on downstream signaling pathways.
Caption: Simplified signaling pathways of cariprazine and risperidone.
Experimental Protocols
Sub-chronic Phencyclidine (PCP) Model of Schizophrenia Symptomatology
This model is utilized to induce behavioral deficits in rodents that are analogous to the negative and cognitive symptoms of schizophrenia.[8][9]
Protocol:
-
Induction Phase: Female Lister Hooded rats are administered PCP (2mg/kg, IP) or saline once daily for 7 consecutive days.
-
Washout Period: A 7-day drug-free period follows the final PCP injection to allow for the development of stable deficits.
-
Treatment Phase: Animals are then treated with either vehicle, cariprazine (e.g., 0.05, 0.1, or 0.25mg/kg, PO), or risperidone (e.g., 0.1 or 0.16mg/kg, IP) prior to behavioral testing.
-
Behavioral Testing: A battery of tests is conducted, including:
-
Novel Object Recognition (NOR): To assess recognition memory.
-
Reversal Learning (RL): To evaluate cognitive flexibility.
-
Social Interaction (SI): To measure social withdrawal, a core negative symptom.
-
Caption: Experimental workflow for the sub-chronic PCP model.
Probabilistic Reversal Learning in BTBR T+ tf/J Mice
This model is employed to investigate cognitive flexibility, a domain often impaired in neurodevelopmental disorders.[4][12]
Protocol:
-
Apparatus: A two-choice spatial discrimination task is conducted in an automated testing apparatus.
-
Habituation and Pre-training: Mice are habituated to the apparatus and trained to receive a food reward.
-
Acquisition Phase: Mice learn to associate one of two locations with a high probability of reward (e.g., 80% reinforcement).
-
Reversal Phase: Once a criterion for learning is met, the rewarded location is switched. The ability of the mouse to adapt to this change is the primary measure of cognitive flexibility.
-
Drug Administration: Risperidone (e.g., 0.125 mg/kg) or other compounds are administered prior to the testing session to evaluate their effects on reversal learning performance.[4]
Conclusion
Preclinical data from animal models provide a nuanced comparison of cariprazine and risperidone. While both demonstrate efficacy in models of psychosis, cariprazine's unique D3-preferring partial agonism appears to confer advantages in ameliorating cognitive deficits and negative symptoms.[5][8][9] Risperidone's potent 5-HT2A antagonism also contributes to its therapeutic profile, including improvements in cognitive flexibility.[4][12] The choice of animal model and behavioral paradigm is critical for elucidating the specific therapeutic potentials and side-effect liabilities of these and other novel antipsychotic agents. This guide serves as a foundational resource for researchers aiming to build upon the existing knowledge and further refine our understanding of the neurobiological mechanisms underlying antipsychotic drug action.
References
- 1. EPA-0579 – At Antipsychotic-Like Effective Doses, Cariprazine Displays Potent Dopamine D3 and D2 Receptor Occupancy in Vivo and Efficacy Across Animal Models | European Psychiatry | Cambridge Core [cambridge.org]
- 2. mdpi.com [mdpi.com]
- 3. Risperidone counteracts lethality in an animal model of the serotonin syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Risperidone and the 5-HT2A receptor antagonist, M100907 improve probabilistic reversal learning in BTBR T+ tf/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of dopamine D3 receptors in the mechanism of action of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Risperidone and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cariprazine:New dopamine biased agonist for neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of cariprazine, a novel antipsychotic, on cognitive deficit and negative symptoms in a rodent model of schizophrenia symptomatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cariprazine and Cognition in Patients with Schizophrenia and Bipolar Disorder: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Risperidone and the 5-HT2A receptor antagonist M100907 improve probabilistic reversal learning in BTBR T + tf/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antipsychotic - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Cariprazine-Induced Extrapyramidal Symptoms and a Rare Downward Eye Deviation in Oculogyric Crisis: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Cariprazine's Distinct Dopamine D3 Receptor Selectivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Cariprazine's D3 Receptor Binding Profile Against Other Antipsychotics, Supported by Experimental Data and Methodologies.
Cariprazine (B1246890), a third-generation antipsychotic, has garnered significant attention within the scientific community for its unique pharmacological profile, characterized by a high affinity for the dopamine (B1211576) D3 receptor. This preference for the D3 over the D2 receptor distinguishes it from many other antipsychotic agents and is hypothesized to contribute to its efficacy in treating a broad range of symptoms in schizophrenia and bipolar disorder, including negative and cognitive symptoms. This guide provides a comprehensive comparison of cariprazine's D3 receptor selectivity with that of other commonly prescribed antipsychotics, supported by quantitative binding affinity data and detailed experimental protocols.
Unveiling the D3 Preference: A Quantitative Look at Binding Affinities
The affinity of a drug for its target receptor is a critical determinant of its pharmacological action. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value signifies a higher binding affinity.
Cariprazine exhibits a sub-nanomolar affinity for the D3 receptor, with Ki values reported in the range of 0.085–0.3 nM.[1] In contrast, its affinity for the D2 receptor is in the range of 0.49–0.71 nM, demonstrating a clear preference for the D3 subtype.[1] This D3-preferring profile is a key differentiator when compared to other antipsychotics. For instance, aripiprazole, another partial agonist, has a higher affinity for D2 receptors.[2]
The following table summarizes the in vitro binding affinities (Ki in nM) of cariprazine and other selected antipsychotics for dopamine D2 and D3 receptors, compiled from various sources. This allows for a direct comparison of their relative selectivities.
| Antipsychotic | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity Ratio (Ki D2 / Ki D3) |
| Cariprazine | 0.49 - 0.71 [1] | 0.085 - 0.3 [1] | ~5.8 - 2.4 |
| Aripiprazole | 0.87[3] | 1.6[3] | 0.54 |
| Brexpiprazole (B1667787) | 0.30[4] | 1.1[3] | 0.27 |
| Risperidone | 3.2 | 7.3 | 0.44 |
| Olanzapine (B1677200) | 11-31[5][6] | 7-21.4[5][7] | ~1.5 - 1.4 |
| Quetiapine | 155-380[2][8] | - | - |
| Ziprasidone (B1663615) | 2.7 - 6[9] | 4.6[7] | ~0.6 - 1.3 |
| Haloperidol | 0.517 - 0.7[2][7] | - | - |
| Clozapine | 76 - 180[9] | - | - |
| Asenapine | 0.344 - 1.26[7][10] | 0.39[10] | ~0.9 - 3.2 |
| Amisulpride | 2.8[11] | 3.2[11] | 0.88 |
Note: Ki values can vary between studies due to different experimental conditions. The provided values represent a range from the cited sources.
The D2/D3 selectivity ratio highlights cariprazine's preference for the D3 receptor. A ratio greater than 1 indicates higher affinity for the D3 receptor, while a ratio less than 1 indicates higher affinity for the D2 receptor.
Experimental Methodologies: A Closer Look at the Data Generation
The binding affinity data presented above are primarily generated through in vitro radioligand binding assays. Understanding the principles of these experiments is crucial for interpreting the results.
Radioligand Binding Assay for Dopamine Receptor Affinity
This technique is a cornerstone of pharmacological research, allowing for the direct measurement of drug binding to a specific receptor.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., an antipsychotic) for dopamine D2 and D3 receptors.
Principle: This assay measures the ability of a non-radioactive test compound to compete with a radioactive ligand (radioligand) for binding to the target receptor. The radioligand has a known high affinity and specificity for the receptor of interest.
Generalized Protocol:
-
Membrane Preparation:
-
Cells or tissues expressing the dopamine D2 or D3 receptor are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
A fixed concentration of the radioligand (e.g., [³H]spiperone or [³H]raclopride) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptors.
-
A parallel set of tubes containing the radioligand and a high concentration of a known potent, unlabeled ligand is used to determine non-specific binding.
-
-
Separation of Bound and Free Ligand:
-
After incubation to reach equilibrium, the reaction mixture is rapidly filtered through a glass fiber filter.
-
The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed with cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Consequences: D3 Receptor Signaling Pathway
The high affinity of cariprazine for the D3 receptor translates into functional activity. Dopamine receptors are G protein-coupled receptors (GPCRs). The D2-like receptors, including D3, are primarily coupled to the Gi/o family of G proteins.
Activation of the D3 receptor by an agonist (like dopamine) or a partial agonist (like cariprazine) initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP), a key second messenger involved in numerous cellular processes.
cAMP Functional Assay
To assess the functional consequences of drug-receptor interactions, cAMP functional assays are commonly employed.
Objective: To determine the functional activity (e.g., agonist, partial agonist, or antagonist) of a test compound at the D3 receptor by measuring changes in intracellular cAMP levels.
Principle: This assay measures the ability of a test compound to modulate the production of cAMP in cells expressing the D3 receptor. For Gi-coupled receptors like D3, agonist stimulation leads to a decrease in cAMP levels.
Generalized Protocol:
-
Cell Culture:
-
Cells stably expressing the human D3 receptor are cultured in appropriate media.
-
-
Assay Preparation:
-
Cells are harvested and seeded into microplates.
-
The cells are often pre-treated with a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP, thus amplifying the signal.
-
-
Compound Treatment:
-
For agonist/partial agonist testing, increasing concentrations of the test compound are added to the cells.
-
For antagonist testing, cells are pre-incubated with increasing concentrations of the test compound before the addition of a fixed concentration of a known D3 agonist (e.g., quinpirole).
-
-
Adenylyl Cyclase Stimulation (for antagonist mode):
-
Forskolin, a direct activator of adenylyl cyclase, is often added to stimulate cAMP production, providing a robust signal to measure inhibition.
-
-
Cell Lysis and cAMP Detection:
-
After incubation, the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP is then quantified using various methods, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where a fluorescent signal is inversely proportional to the amount of cAMP.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that uses antibodies and a colorimetric or chemiluminescent substrate to quantify cAMP.
-
-
-
Data Analysis:
-
For agonists/partial agonists, the concentration-response curve is plotted, and the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) are determined.
-
For antagonists, the IC50 (concentration that inhibits 50% of the agonist response) is calculated, which can be converted to a functional inhibition constant (Kb).
-
Conclusion
The data and methodologies presented in this guide underscore the distinct D3 receptor selectivity of cariprazine compared to a range of other antipsychotic medications. Its high affinity for the D3 receptor, coupled with its partial agonist activity, provides a unique pharmacological profile that may underlie its broad spectrum of clinical efficacy. For researchers and drug development professionals, a thorough understanding of these comparative receptor binding affinities and the experimental techniques used to derive them is essential for the rational design and development of novel therapeutics for psychiatric disorders. The continued investigation into the functional consequences of D3 receptor modulation will undoubtedly provide further insights into the treatment of complex neuropsychiatric conditions.
References
- 1. D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. An open-label, positron emission tomography study of the striatal D2/D3 receptor occupancy and pharmacokinetics of single-dose oral brexpiprazole in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Antipsychotics Olanzapine, Risperidone, Clozapine, and Haloperidol Are D2-Selective Ex Vivo but Not In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The in vivo effects of olanzapine and other antipsychotic agents on receptor occupancy and antagonism of dopamine D1, D2, D3, 5HT2A and muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 9. Dopamine D2/3 occupancy of ziprasidone across a day: a within-subject PET study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation: Cariprazine Hydrochloride's Cognitive Effects in Psychiatric Disorders
A Comparative Guide for Researchers and Drug Development Professionals
Cariprazine (B1246890) hydrochloride, an atypical antipsychotic with a unique dopamine (B1211576) D3-preferring D2/D3 receptor partial agonism, has garnered significant attention for its potential to improve cognitive function in individuals with schizophrenia and bipolar disorder. This guide provides a comprehensive cross-study validation of cariprazine's effects on cognition, with a comparative analysis against other commonly prescribed atypical antipsychotics. Detailed experimental data, methodologies, and visualizations of relevant signaling pathways are presented to facilitate an objective assessment for researchers, scientists, and drug development professionals.
Comparative Efficacy on Cognitive Function: A Quantitative Analysis
Multiple clinical trials have evaluated the impact of cariprazine on cognitive performance, often in comparison to placebo and other antipsychotic agents. The following tables summarize the key quantitative findings from these studies, focusing on changes in validated cognitive assessment scales.
Table 1: Cariprazine vs. Placebo and Aripiprazole (B633) in Schizophrenia
| Study Outcome | Cariprazine 3 mg/day | Cariprazine 6 mg/day | Aripiprazole 10 mg/day | Placebo |
| Change in Power of Attention (PoA) from baseline | Improved [1] | Smaller decline than aripiprazole[1] | Declined[1] | Declined[1] |
| p-value vs. Placebo | p=0.0036[1] | p=0.1272[1] | Not specified | N/A |
| p-value vs. Aripiprazole | p=0.0006[1] | p=0.0260[1] | N/A | Not specified |
| Change in Continuity of Attention (CoA) from baseline | Improved [1] | Improved [1] | Improved (in patients with higher baseline impairment)[1] | No significant improvement |
| p-value vs. Placebo | p=0.005[1] | p=0.0168[1] | p=0.0160 (in higher impairment subgroup)[1] | N/A |
Table 2: Cariprazine vs. Risperidone (B510) for Negative Symptoms and Cognition in Schizophrenia
| Study Outcome | Cariprazine (4.5 mg/day target) | Risperidone (4 mg/day target) |
| Change in PANSS Factor Score for Negative Symptoms (PANSS-FSNS) from baseline to week 26 | -8.90 [2][3] | -7.44[2][3] |
| Least Squares Mean Difference (95% CI) | -1.46 (-2.39 to -0.53)[2] | N/A |
| p-value | p=0.0022[2][3] | N/A |
| Change in PANSS Cognitive Subscale Score | Statistically significant improvement vs. risperidone[4] | Less improvement compared to cariprazine[4] |
Table 3: Cariprazine in Bipolar Disorder - Cognitive Sub-analyses
| Indication | Study Outcome | Cariprazine | Placebo |
| Bipolar Mania | Change in PANSS Cognitive Subscale Score | Statistically significant improvement [5] | Less improvement |
| Least Squares Mean Difference vs. Placebo | -2.1[5] | N/A | |
| p-value | p=0.001[5] | N/A | |
| Bipolar Depression | Change in MADRS Concentration Item (item 6) | Statistically significant improvement (1.5 mg/day and 3 mg/day)[5] | Less improvement |
| Least Squares Mean Difference vs. Placebo (1.5 mg/day) | -0.5[5] | N/A | |
| p-value (1.5 mg/day) | p<0.001[5] | N/A | |
| Change in FAST Cognitive Subscale Score | Statistically significant improvement (1.5 mg/day)[5] | Less improvement | |
| Least Squares Mean Difference vs. Placebo (1.5 mg/day) | -1.4[5] | N/A | |
| p-value (1.5 mg/day) | p=0.0039[5] | N/A |
Experimental Protocols
A consistent finding across studies is the utilization of randomized, double-blind, controlled trial designs to assess the efficacy of cariprazine.
Key Methodological Components:
-
Patient Population: Studies typically enroll adult patients (18-65 years) with a confirmed diagnosis of schizophrenia or bipolar I disorder, based on DSM criteria. Specific inclusion criteria often involve a minimum score on relevant psychiatric rating scales (e.g., PANSS for schizophrenia, YMRS for mania, MADRS for bipolar depression) to ensure a certain level of symptom severity.
-
Dosage: Cariprazine is often administered at flexible or fixed doses, with a common target dose of 1.5-6 mg/day. Comparator drugs like risperidone and aripiprazole are administered at their clinically effective doses.
-
Cognitive Assessment Tools: A variety of validated instruments are used to measure cognitive function. The Positive and Negative Syndrome Scale (PANSS) cognitive subscale is frequently used as an indirect measure. More direct assessments of cognitive domains are conducted using batteries like the Cognitive Drug Research (CDR) System , which evaluates specific aspects such as Power of Attention and Continuity of Attention. The Functioning Assessment Short Test (FAST) is also employed to assess cognitive functioning in daily life.
-
Statistical Analysis: Mixed-effects models for repeated measures (MMRM) are commonly used to analyze the change in cognitive scores from baseline to the end of the study, accounting for missing data. The Wilcoxon rank-sum test is also utilized for statistical analysis of between-group differences.[1]
Signaling Pathways and Mechanism of Action
The pro-cognitive effects of cariprazine are thought to be mediated by its unique pharmacological profile, particularly its high affinity for dopamine D3 receptors and its partial agonism at both D2 and D3 receptors.[6][7][8]
The high affinity of cariprazine for the D3 receptor is a distinguishing feature.[8] D3 receptors are highly expressed in brain regions associated with cognition, and their modulation is believed to play a crucial role in enhancing cognitive processes.[9][10][11][12][13] As a partial agonist, cariprazine can act as a functional antagonist in a hyperdopaminergic state and as a functional agonist in a hypodopaminergic state, thereby stabilizing dopamine neurotransmission.[14] This is thought to be beneficial for cognitive functions that are dependent on optimal dopamine levels in the prefrontal cortex.
Furthermore, cariprazine's partial agonism at serotonin 5-HT1A receptors may also contribute to its pro-cognitive effects.[15][16][17][18] Activation of these receptors has been linked to improved cognitive performance.
Comparative Overview of Alternative Antipsychotics
Lurasidone (B1662784): This atypical antipsychotic has also demonstrated pro-cognitive effects.[19][20][21] Its mechanism is thought to involve potent antagonism at 5-HT7 receptors and partial agonism at 5-HT1A receptors.[22] In a 6-month extension study, lurasidone showed significantly better cognitive performance compared to quetiapine (B1663577) XR.[21] An interim analysis of a 2-year open-label extension study in adolescents with schizophrenia indicated that lurasidone was not associated with cognitive impairment and showed improvements in some cognitive domains.[23] A post-hoc analysis of a long-term study suggested that flexible doses of lurasidone (40-160mg/d) improved cognitive performance compared to quetiapine XR.[24]
Brexpiprazole (B1667787): Brexpiprazole acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors.[25][26] Post-hoc analyses of short- and long-term studies have shown that brexpiprazole treatment is associated with clinically relevant improvements in functioning in patients with schizophrenia.[27] Preclinical studies suggest that due to greater modulation of 5-HT1A and 5-HT2A receptors, brexpiprazole may lead to less cognitive impairment compared to aripiprazole.[28]
Aripiprazole: As a dopamine D2 partial agonist, aripiprazole has been investigated for its cognitive-enhancing effects.[29] Preclinical studies have shown that aripiprazole can attenuate cognitive deficits.[30]
Conclusion
The available evidence from cross-study analyses suggests that cariprazine hydrochloride holds promise for improving cognitive function in patients with schizophrenia and bipolar disorder. Its efficacy, particularly in domains of attention, appears to be superior to placebo and, in some instances, to other atypical antipsychotics like aripiprazole and risperidone. The unique D3-preferring receptor binding profile of cariprazine provides a plausible pharmacological basis for these pro-cognitive effects.
For researchers and drug development professionals, these findings highlight the importance of targeting the dopamine D3 receptor in the development of novel treatments for cognitive impairment in psychiatric disorders. Further head-to-head comparative trials with other atypical antipsychotics that have shown pro-cognitive effects, such as lurasidone and brexpiprazole, are warranted to establish a clearer hierarchy of efficacy. The detailed methodologies and quantitative data presented in this guide can serve as a valuable resource for designing and interpreting future studies in this critical area of unmet medical need.
References
- 1. hcplive.com [hcplive.com]
- 2. Cariprazine versus risperidone monotherapy for treatment of predominant negative symptoms in patients with schizophrenia: a randomised, double-blind, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cariprazine versus risperidone monotherapy for treatment of predominant negative symptoms in patients with schizophrenia: a randomised, double-blind, controlled trial - [medicinesresources.nhs.uk]
- 4. Cariprazine and Cognition in Patients with Schizophrenia and Bipolar Disorder: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "The efficacy of cariprazine on cognition: a post hoc analysis from pha" by Roger S. McIntyre, David G. Daniel et al. [hsrc.himmelfarb.gwu.edu]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco [bepharco.com]
- 9. The role of dopamine D(3) receptors in antipsychotic activity and cognitive functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The potential role of dopamine D3 receptor neurotransmission in cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dopamine D3 Receptor, Cognition and Cognitive Dysfunctions in Neuropsychiatric Disorders: From the Bench to the Bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. VRAYLAR® (cariprazine) | Mechanism of Action [vraylarhcp.com]
- 15. The role of the serotonin receptor subtypes 5-HT1A and 5-HT7 and its interaction in emotional learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Does stimulation of 5-HT(1A) receptors improve cognition in schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Lurasidone Effects on Cognition and Functional Capacity in Schizophrenia [jstage.jst.go.jp]
- 21. cogstate.com [cogstate.com]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
- 25. Brexpiprazole in the Management of Schizophrenia: A Consensus Report of Best Practices From Acute to Maintenance Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Brexpiprazole - Wikipedia [en.wikipedia.org]
- 27. psychiatrist.com [psychiatrist.com]
- 28. Brexpiprazole: A New Treatment Option for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. The Effects of Cariprazine and Aripiprazole on PCP-Induced Deficits on Attention Assessed in the 5-Choice Serial Reaction Time Task - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Review: Cariprazine vs. Olanzapine in Antipsychotic Therapy
An in-depth analysis of the safety and tolerability profiles of cariprazine (B1246890) and olanzapine (B1677200), two prominent atypical antipsychotics, reveals distinct differences in their adverse effect profiles, particularly concerning metabolic and extrapyramidal symptoms. This review synthesizes data from head-to-head and placebo-controlled clinical trials to provide a comprehensive comparison for researchers, scientists, and drug development professionals.
Cariprazine, a dopamine (B1211576) D3/D2 receptor partial agonist, and olanzapine, a multi-receptor antagonist, are both effective in the management of various psychiatric disorders. However, their differing pharmacological mechanisms translate into varied safety and tolerability outcomes. This guide provides a detailed comparison of their safety profiles, supported by quantitative data from clinical studies and detailed experimental methodologies.
Key Safety and Tolerability Parameters: A Tabular Comparison
The following tables summarize the incidence of key adverse events associated with cariprazine and olanzapine from clinical trials.
Table 1: Incidence of Common Adverse Events in a Head-to-Head Clinical Trial
| Adverse Event | Cariprazine (n=30) | Olanzapine (n=30) | p-value |
| Extrapyramidal Symptoms (UKU Score) | 2.97 ± 3.42 | 3.07 ± 3.63 | <0.001 |
Data from a prospective comparative study in patients with schizophrenia over six weeks.[1][2]
Table 2: Incidence of Treatment-Emergent Adverse Events from Placebo-Controlled Trials (Schizophrenia)
| Adverse Event | Cariprazine (1.5-6 mg/day) | Placebo | Olanzapine | Placebo |
| Extrapyramidal Symptoms | 17% - 41% | 12% - 16% | Lower than conventional antipsychotics | - |
| Akathisia | 14% - 16% | - | - | - |
| Weight Gain (≥7% increase) | 5% - 11% (6 weeks) | 2% - 4% | 30% (up to 12 weeks) | 10.5% |
| Insomnia | 9% - 14% | - | - | - |
| Headache | 9% - 14% | - | - | - |
Data compiled from various placebo-controlled trials.[3][4][5]
Table 3: Metabolic and Endocrine Parameters
| Parameter | Cariprazine | Olanzapine |
| Weight Gain | Minimal to moderate | Significant |
| Changes in Glucose | Not clinically significant | Potential for elevations |
| Changes in Lipids | Not clinically significant | Potential for dyslipidemia |
| Prolactin Levels | Minimal effect, potential for decrease | Moderate increase |
This table represents a qualitative summary from multiple sources.[4][6][7][8]
Experimental Protocols
The assessment of safety and tolerability in clinical trials of antipsychotic medications relies on standardized and validated rating scales. Below are the methodologies for the key scales used to evaluate the adverse effects of cariprazine and olanzapine.
Assessment of Extrapyramidal Symptoms (EPS)
1. Simpson-Angus Scale (SAS)
The Simpson-Angus Scale is a widely used clinician-rated scale to measure drug-induced parkinsonism.
-
Procedure: The assessment involves a neurological examination focusing on 10 items: gait, arm dropping, shoulder shaking, elbow rigidity, wrist rigidity, leg pendulousness, head dropping, glabellar tap, tremor, and salivation.[9][10]
-
Scoring: Each item is rated on a 5-point scale from 0 (no symptom) to 4 (severe symptom). The total score is the sum of the individual item scores, which is then divided by 10 to yield a final score. A score greater than 0.3 is generally considered clinically significant.[9]
2. Barnes Akathisia Rating Scale (BARS)
The BARS is used to assess the severity of drug-induced akathisia.
-
Procedure: The assessment has both objective and subjective components. The objective part involves the clinician observing the patient while seated and standing for at least two minutes in each position, looking for characteristic restless movements. The subjective component involves direct questioning of the patient about their awareness of restlessness and the associated distress.[11][12][13][14][15]
-
Scoring: The scale consists of three items rated on a 4-point scale (0-3) for objective akathisia, subjective awareness, and subjective distress. A global clinical assessment of akathisia is also made on a 6-point scale (0-5). The total score is the sum of the first three items.[11][13]
3. Abnormal Involuntary Movement Scale (AIMS)
The AIMS is a clinician-rated scale used to assess the severity of tardive dyskinesia.
-
Procedure: The examination involves observing the patient at rest and during a series of standardized procedures designed to elicit any involuntary movements. These procedures include sitting with hands on knees, opening the mouth, protruding the tongue, tapping the thumb with each finger, and walking.[16][17][18][19][20]
-
Scoring: The AIMS consists of 12 items that rate the severity of involuntary movements in different body regions (face, lips, jaw, tongue, upper and lower extremities, and trunk) on a 5-point scale from 0 (none) to 4 (severe). A diagnosis of tardive dyskinesia is generally considered if there are at least mild movements in two or more body areas or moderate movements in one area.[19]
Assessment of Metabolic Parameters
-
Procedure: In clinical trials, metabolic monitoring typically includes baseline and periodic measurements of key parameters. This involves collecting fasting blood samples to measure plasma glucose and a lipid panel (total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides). Body weight and Body Mass Index (BMI) are also measured at regular intervals.[21][22][23][24]
-
Data Analysis: Changes from baseline in these parameters are analyzed to assess the metabolic impact of the medication. The proportion of patients who experience clinically significant changes (e.g., a weight gain of ≥7% from baseline) is also a key outcome.[3]
Signaling Pathways and Mechanisms of Action
The differing safety profiles of cariprazine and olanzapine can be attributed to their distinct receptor binding profiles and mechanisms of action, particularly at dopamine and serotonin (B10506) receptors.
Figure 1. Receptor Binding Profiles and Downstream Effects. This diagram illustrates the primary receptor targets of cariprazine and olanzapine and their associated therapeutic effects and side effects.
Comparative Review Workflow
The process of conducting this comparative safety review involved several key steps, from initial literature search to the final synthesis of data.
Figure 2. Workflow for Comparative Safety Review. This flowchart outlines the systematic process followed to generate this comparative review.
Discussion and Conclusion
The safety profiles of cariprazine and olanzapine present a trade-off for clinicians and researchers. Olanzapine is associated with a higher risk of metabolic side effects, including significant weight gain, dyslipidemia, and hyperglycemia.[4][5] In contrast, cariprazine appears to have a more favorable metabolic profile, with a lower propensity for weight gain and clinically significant changes in glucose and lipid levels.[6][25]
Conversely, cariprazine is more frequently associated with extrapyramidal symptoms, particularly akathisia.[3][26] While olanzapine is not devoid of EPS risk, it is generally considered to have a lower incidence compared to some other antipsychotics.[27] Both medications have a low risk of causing clinically significant QTc prolongation.[28] Cariprazine has a minimal effect on prolactin levels, and may even lead to a decrease, while olanzapine can cause a moderate increase in prolactin.[6][8]
The choice between cariprazine and olanzapine will depend on a comprehensive assessment of the patient's clinical presentation, comorbidities, and tolerance for specific side effects. For patients with a history of or predisposition to metabolic syndrome, cariprazine may be a more suitable option. For individuals who are more susceptible to or have a history of distressing extrapyramidal symptoms, olanzapine might be preferred.
This comparative review provides a data-driven overview of the safety profiles of cariprazine and olanzapine. The provided tables, experimental protocols, and diagrams offer a valuable resource for understanding the nuances of these two important antipsychotic agents, aiding in informed decision-making in research and clinical development. Further long-term, head-to-head comparative studies are warranted to continue to refine our understanding of the long-term safety of these medications.
References
- 1. A Comparative Evaluation of the Efficacy and Safety Profile of Cariprazine and Olanzapine in Patients With Schizophrenia in a Tertiary Care Hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Review - Cariprazine (Vraylar) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Olanzapine versus Placebo for People with Schizophrenia: An Update Review | Cochrane Colloquium Abstracts [abstracts.cochrane.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Antipsychotic-Related Prolactin Changes: A Systematic Review and Dose–Response Meta-analysis | springermedizin.de [springermedizin.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [Translation and application of the Simpson and Angus Scale of Extrapyramidal Symptoms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. simpleandpractical.com [simpleandpractical.com]
- 12. psychiatrywiki.org [psychiatrywiki.org]
- 13. scribd.com [scribd.com]
- 14. drsherispirt.com [drsherispirt.com]
- 15. projectteachny.org [projectteachny.org]
- 16. pcl.psychiatry.uw.edu [pcl.psychiatry.uw.edu]
- 17. dhss.delaware.gov [dhss.delaware.gov]
- 18. ohsu.edu [ohsu.edu]
- 19. m.youtube.com [m.youtube.com]
- 20. dhhs.nh.gov [dhhs.nh.gov]
- 21. Monitoring and managing metabolic effects of antipsychotics: a cluster randomized trial of an intervention combining evidence-based quality improvement and external facilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. psychiatrictimes.com [psychiatrictimes.com]
- 23. researchgate.net [researchgate.net]
- 24. Guideline concordant monitoring of metabolic risk in people treated with antipsychotic medication: systematic review and meta-analysis of screening practices | Psychological Medicine | Cambridge Core [cambridge.org]
- 25. researchgate.net [researchgate.net]
- 26. scienceopen.com [scienceopen.com]
- 27. The safety of olanzapine compared with other antipsychotic drugs: results of an observational prospective study in patients with schizophrenia (EFESO Study). Pharmacoepidemiologic Study of Olanzapine in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. tandfonline.com [tandfonline.com]
Statistical methods for analyzing cariprazine hydrochloride efficacy data from trials
For Immediate Release
This guide provides a comprehensive comparison of the statistical methods used to analyze the efficacy of cariprazine (B1246890) hydrochloride in clinical trials for schizophrenia, bipolar I disorder (manic/mixed and depressive episodes), and as an adjunctive therapy for major depressive disorder (MDD). It is intended for researchers, scientists, and drug development professionals seeking to understand the statistical underpinnings of cariprazine's clinical profile and how it compares to other commonly used treatments.
Executive Summary
Cariprazine is an atypical antipsychotic that acts as a partial agonist at dopamine (B1211576) D2 and D3 receptors, with a higher affinity for the D3 receptor, and as a partial agonist at serotonin (B10506) 5-HT1A receptors.[1][2][3][4] Its efficacy has been established in numerous placebo-controlled clinical trials. The primary statistical method employed in the analysis of cariprazine's efficacy data is the Mixed Model for Repeated Measures (MMRM), a sophisticated approach for analyzing longitudinal data that accounts for missing data and the correlation of repeated measurements within a subject. This method is a standard in psychiatric clinical trials and is also used for many of cariprazine's competitors.
This guide will delve into the specifics of the statistical analyses, present comparative efficacy data in tabular format, detail the typical experimental protocols of these trials, and provide visualizations of key pathways and processes.
Comparative Efficacy Data
The following tables summarize the primary efficacy outcomes from pivotal clinical trials of cariprazine and its competitors. The data presented is the Least Squares Mean Difference (LSMD) from placebo in the change from baseline of the respective primary efficacy scale, along with 95% confidence intervals and p-values.
Schizophrenia
Primary Efficacy Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.
| Drug | Dose(s) | LSMD vs. Placebo (95% CI) | p-value | Statistical Method(s) | Citation(s) |
| Cariprazine | 1.5 mg/day | -7.6 (-11.8 to -3.3) | 0.0005 | ANCOVA (LOCF) | [5][6] |
| 3 mg/day | -8.8 (-13.1 to -4.6) | <0.0001 | ANCOVA (LOCF) | [5][6] | |
| 4.5 mg/day | -10.4 (-14.6 to -6.2) | <0.0001 | ANCOVA (LOCF) | [5][6] | |
| 3-6 mg/day | -6.8 (-11.3 to -2.4) | 0.0029 | MMRM | [5] | |
| 6-9 mg/day | -9.9 (-14.5 to -5.3) | <0.0001 | MMRM | [5] | |
| Risperidone | 4 mg/day | -15.1 (-19.4 to -10.8) | <0.0001 | ANCOVA (LOCF) | [6] |
| 1-3 mg/day & 4-6 mg/day | Statistically significant improvement vs. placebo | <0.05 | ANCOVA (LOCF) | [7][8] | |
| Aripiprazole | 10 mg/day | -7.0 (-11.0 to -2.9) | 0.0008 | MMRM | [6] |
Bipolar I Disorder - Manic/Mixed Episodes
Primary Efficacy Endpoint: Change from baseline in the Young Mania Rating Scale (YMRS) total score.
| Drug | Dose(s) | LSMD vs. Placebo (95% CI) | p-value | Statistical Method(s) | Citation(s) |
| Cariprazine | 3-12 mg/day | -5.9 to -6.1 | <0.001 | MMRM | [9][10] |
| Olanzapine (B1677200) | 5-20 mg/day | -4.9 (2.34 to 7.45) | <0.05 | Not specified | [11] |
Bipolar I Disorder - Depressive Episodes
Primary Efficacy Endpoint: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.
| Drug | Dose(s) | LSMD vs. Placebo (95% CI) | p-value | Statistical Method(s) | Citation(s) |
| Cariprazine | 1.5 mg/day | -2.5 (-4.6 to -0.4) | 0.0417 | MMRM | [12][13] |
| 3 mg/day | -1.8 (-3.9 to 0.4) | 0.1051 | MMRM | [12] | |
| 1.5 mg/day | -4.0 (-6.3 to -1.6) | 0.003 | MMRM | [12] | |
| Lurasidone (B1662784) | 20-60 mg/day | -3.0 | 0.007 | MMRM | [14] |
| 80-120 mg/day | -2.0 | 0.057 | MMRM | [14] |
Major Depressive Disorder (Adjunctive Therapy)
Primary Efficacy Endpoint: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.
| Drug | Dose(s) | LSMD vs. Placebo (95% CI) | p-value | Statistical Method(s) | Citation(s) |
| Cariprazine | 1.5 mg/day | -2.6 | 0.0050 | MMRM | [15][16][17] |
| 3.0 mg/day | -1.6 | 0.0727 | MMRM | [15][16][17] | |
| 2.0–4.5 mg/day (flexible) | Not specified | 0.0114 | Not specified | [16] | |
| Brexpiprazole | 2 mg/day | -2.15 (-2.82 to -1.48) | <0.0001 | MMRM | [18][19] |
| 3 mg/day | -1.96 | 0.0079 | MMRM | [20] |
Experimental Protocols
The pivotal clinical trials for cariprazine and its competitors typically follow a randomized, double-blind, placebo-controlled design.
Key Design Elements:
-
Patient Population: Adult patients (typically 18-65 years) meeting the Diagnostic and Statistical Manual of Mental Disorders (DSM-IV-TR or DSM-5) criteria for the respective disorder.[21][22]
-
Screening and Washout: A screening period to assess eligibility, often followed by a washout period for prohibited medications.
-
Randomization: Patients are randomly assigned to receive a fixed or flexible dose of the study drug or a placebo.
-
Blinding: Both the patients and the investigators are unaware of the treatment assignment to minimize bias.
-
Treatment Duration: Typically 3 weeks for bipolar mania, 6 to 8 weeks for schizophrenia and bipolar depression/adjunctive MDD.[9][21][23]
-
Outcome Measures: Efficacy is assessed at baseline and at regular intervals throughout the study using standardized rating scales (PANSS, YMRS, MADRS).
Key Inclusion and Exclusion Criteria (General):
-
Inclusion:
-
Diagnosis of the target disorder (e.g., schizophrenia, bipolar I disorder, MDD).[21][22]
-
For schizophrenia and bipolar mania, a minimum score on the relevant severity scale (e.g., PANSS ≥ 80, YMRS ≥ 20).[22]
-
For adjunctive MDD trials, a history of inadequate response to one or more antidepressant treatments.[24]
-
-
Exclusion:
-
Presence of other significant psychiatric or medical conditions that could interfere with the study.
-
Substance use disorder within a recent period.
-
For bipolar depression trials, a high score on a mania rating scale at baseline.[21]
-
For adjunctive MDD trials, a history of bipolar disorder or psychosis.[25]
-
Statistical Analysis Methods
The primary method for analyzing the efficacy data in cariprazine clinical trials is the Mixed Model for Repeated Measures (MMRM) .
MMRM Explained:
MMRM is a statistical model that analyzes longitudinal data (data collected over time) from clinical trials. It is particularly well-suited for psychiatric trials where patient dropouts can be common.
-
How it works: MMRM models the change from baseline in the efficacy scale score at each visit, accounting for the treatment group, visit, and the interaction between treatment and visit. It also includes the baseline score as a covariate.
-
Advantages:
-
It does not impute missing data in the same way as older methods like Last Observation Carried Forward (LOCF), which can be biased. Instead, it uses all available data from a patient, providing a more accurate estimate of the treatment effect.
-
It accounts for the fact that measurements taken closer in time on the same patient are more correlated than measurements taken further apart.
-
Another method that has been used, particularly in earlier trials, is Analysis of Covariance (ANCOVA) with Last Observation Carried Forward (LOCF) .
-
ANCOVA with LOCF: This method analyzes the change from baseline to the final visit. If a patient drops out before the final visit, their last recorded score is "carried forward" and used as their final score. This method is now considered less robust than MMRM due to the potential for biased results if the reasons for dropout are related to treatment efficacy or tolerability.
Visualizations
Cariprazine Signaling Pathway
Caption: Cariprazine's primary mechanism of action.
Generalized Clinical Trial Workflow
Caption: A simplified workflow for a typical cariprazine clinical trial.
Statistical Analysis Workflow
Caption: The logical flow of the statistical analysis of efficacy data.
References
- 1. The role of dopamine D3 receptors in the mechanism of action of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychscenehub.com [psychscenehub.com]
- 3. The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco [bepharco.com]
- 4. recordati.ch [recordati.ch]
- 5. Clinical Review - Cariprazine (Vraylar) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Table 26, Change From Baseline to Week 6 in PANSS Total Score (mITT Population) - Cariprazine (Vraylar) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. yoda.yale.edu [yoda.yale.edu]
- 9. psychiatrist.com [psychiatrist.com]
- 10. researchgate.net [researchgate.net]
- 11. Appendix Table E24, Strength of evidence assessment: olanzapine versus placebo for acute mania - Treatment for Bipolar Disorder in Adults: A Systematic Review - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Table 3, Summary of Key Results From Pivotal and Protocol Selected Studies — Bipolar Depression - Cariprazine (Vraylar) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Allergan and Richter Announce Positive Topline Results from Third of Three Pivotal Trials of Cariprazine in Bipolar I Depression [prnewswire.com]
- 14. Double‐blind, placebo‐controlled study of lurasidone monotherapy for the treatment of bipolar I depression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. psychiatryonline.org [psychiatryonline.org]
- 16. news.abbvie.com [news.abbvie.com]
- 17. Adjunctive Cariprazine for the Treatment of Patients With Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. psychiatrist.com [psychiatrist.com]
- 21. VRAYLAR® (cariprazine) Efficacy for Bipolar Depression [vraylarhcp.com]
- 22. Table 11, Details of Included Studies RGH-MD-06 and RGH-188-005 - Cariprazine (Vraylar) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Cariprazine in the treatment of acute mania in bipolar I disorder: a double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Adjunctive Brexpiprazole for Patient Life Engagement in Major Depressive Disorder: A Canadian, Phase 4, Open-Label, Interventional Study: Brexpiprazole d'appoint pour l'engagement dans la vie des patients souffrant de trouble dépressif majeur: une étude interventionnelle canadienne ouverte de phase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
Cariprazine's Metabolic Profile: A Comparative Analysis Against Other Atypical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
The introduction of atypical antipsychotics has marked a significant advancement in the management of severe mental illnesses. However, their utility is often tempered by a range of metabolic side effects, including weight gain, dyslipidemia, and glucose dysregulation.[1][2] Cariprazine (B1246890), a dopamine (B1211576) D3/D2 receptor partial agonist with preferential binding to D3 receptors, has demonstrated efficacy in treating schizophrenia and bipolar disorder.[3][4] This guide provides a comparative analysis of the metabolic side effects of cariprazine versus other commonly prescribed atypical antipsychotics, supported by experimental data and methodological insights.
Quantitative Comparison of Metabolic Side Effects
The following tables summarize the quantitative data on the metabolic side effects of cariprazine and other atypical antipsychotics based on findings from various clinical and observational studies.
Table 1: Comparative Weight Gain Associated with Atypical Antipsychotics
| Antipsychotic | Mean Weight Gain (Duration) | Risk of Clinically Significant Weight Gain (≥7% increase) |
| Cariprazine | ~0.91 kg/year (real-world data)[5]; Minimal (~1.93 kg at 1 year)[6][7] | Higher risk than placebo (RR 1.68)[8] |
| Olanzapine (B1677200) | High (~1 kg/month in CATIE study)[9]; ~4.5 kg over 1 year[7] | High |
| Risperidone | Moderate (~1.36 kg over 5 weeks) | Moderate |
| Aripiprazole (B633) | Low (~0.91 kg over 5 weeks)[10] | Low[8] |
| Brexpiprazole | Moderate (~1.28-1.45 kg at 6 weeks)[8] | Significant increase from baseline[6] |
| Quetiapine | Moderate (~1.36 kg over 6 weeks)[10] | Moderate |
| Lurasidone | Low to neutral (~0.45 kg over 6 weeks)[10]; No net gain at 1 year[7] | Low |
| Asenapine | Minimal (~0.82 kg at 1 year)[6] | Low |
| Iloperidone | Moderate (~2.33 kg at 1 year)[6] | Moderate |
Note: RR = Risk Ratio. The presented data is a synthesis from multiple sources and study durations may vary.
Table 2: Comparative Effects on Lipid and Glucose Metabolism
| Antipsychotic | Effects on Triglycerides | Effects on Cholesterol | Effects on Glucose/Risk of Diabetes |
| Cariprazine | No statistically significant differences compared to placebo in short-term studies.[8] | No statistically significant differences compared to placebo in short-term studies.[8] | Favorable profile with minimal impact. |
| Olanzapine | Significant increases. | Significant increases. | Highest risk of new-onset diabetes and worsening glycemic control.[9][11] |
| Risperidone | Mixed results, some studies show increases.[11] | Mixed results. | Intermediate risk.[11] |
| Aripiprazole | Generally neutral effect.[11] | Generally neutral effect. | Low risk.[9][11] |
| Brexpiprazole | No clinically or statistically significant changes from baseline in short-term studies.[8] | No clinically or statistically significant changes from baseline in short-term studies.[8] | Low risk. |
| Quetiapine | Mixed results, some studies show increases.[11][12] | Can increase cholesterol.[12] | Intermediate risk.[11] |
| Lurasidone | Favorable profile. | Favorable profile. | Low risk. |
| Asenapine | Favorable profile. | Favorable profile. | Low risk. |
| Iloperidone | Moderate impact. | Moderate impact. | Moderate risk. |
Experimental Protocols
The data presented in this guide are derived from a variety of study designs, including randomized controlled trials (RCTs), open-label studies, and real-world observational studies.
Key Experimental Design: Randomized Controlled Trials (RCTs)
A significant portion of the comparative data comes from double-blind, placebo-controlled RCTs, which are considered the gold standard for evaluating drug efficacy and safety.
-
Participant Selection: Patients diagnosed with schizophrenia, bipolar disorder, or major depressive disorder, meeting specific inclusion and exclusion criteria based on the Diagnostic and Statistical Manual of Mental Disorders (DSM).
-
Randomization and Blinding: Participants are randomly assigned to receive the investigational drug (e.g., cariprazine), a comparator atypical antipsychotic, or a placebo. Both participants and investigators are blinded to the treatment assignment to minimize bias.
-
Dosage: Dosing is typically flexible or fixed within a predefined range, initiated at a low dose and titrated up to the therapeutic target.
-
Assessments: Metabolic parameters are assessed at baseline and at regular intervals throughout the study (e.g., weeks 4, 8, 12, and at endpoint).
-
Weight: Measured using a calibrated scale at each visit.
-
Lipid Profile: Fasting blood samples are collected to measure total cholesterol, low-density lipoprotein (LDL) cholesterol, high-density lipoprotein (HDL) cholesterol, and triglycerides.
-
Glycemic Control: Fasting plasma glucose and often glycated hemoglobin (HbA1c) are measured. In some studies, an oral glucose tolerance test (OGTT) may be performed.
-
-
Statistical Analysis: Changes from baseline in metabolic parameters are compared between treatment groups using statistical methods such as Analysis of Covariance (ANCOVA), with baseline values as a covariate. The incidence of clinically significant weight gain is often analyzed using logistic regression.
Signaling Pathways and Mechanisms of Metabolic Dysregulation
The metabolic side effects of atypical antipsychotics are multifactorial and are thought to be mediated by their interactions with various neurotransmitter receptors.
Caption: Putative receptor-mediated pathways of atypical antipsychotic-induced metabolic side effects.
The antagonism of histamine H1 and serotonin 5-HT2C receptors is strongly implicated in the weight gain and increased appetite seen with some atypical antipsychotics.[9][13] Blockade of dopamine D2 and D3 receptors may also contribute to these effects.[14] Furthermore, antagonism of muscarinic M3 receptors can impair insulin secretion from pancreatic β-cells.[14] Some antipsychotics may also have direct effects on adipogenesis and lipid metabolism.[3][15]
Cariprazine's distinct pharmacological profile, particularly its high affinity for the D3 receptor, may contribute to its more favorable metabolic profile compared to agents with high H1 and 5-HT2C receptor antagonism, such as olanzapine.
Experimental Workflow for Preclinical Assessment
Preclinical studies in animal models are crucial for elucidating the mechanisms of metabolic side effects and for screening new compounds.
Caption: A typical experimental workflow for preclinical evaluation of metabolic side effects.
In a typical preclinical study, as described in research comparing cariprazine to olanzapine and aripiprazole in rats, animals are administered the drugs over several weeks.[3] Key endpoints include changes in body weight, adipocyte morphology, and the expression of metabolic regulatory proteins like Sterol Regulatory Element-Binding Protein-1 (SREBP-1) and Uncoupling Protein-1 (UCP-1) in adipose tissue.[3]
Conclusion
The available evidence suggests that cariprazine has a generally favorable metabolic profile compared to several other atypical antipsychotics, particularly those with a high propensity for weight gain and metabolic disturbance like olanzapine. While the risk of weight gain with cariprazine is not absent, it appears to be modest. Its impact on lipid and glucose parameters in short-term studies is not statistically significant compared to placebo. Long-term and real-world data continue to be important in fully characterizing its metabolic risk. The distinct receptor binding profile of cariprazine likely underlies its comparatively lower metabolic liability. For researchers and drug development professionals, understanding these differences is crucial for the development of safer and more effective antipsychotic medications. Continuous monitoring of metabolic parameters remains an essential aspect of clinical practice for all patients receiving atypical antipsychotics.[6]
References
- 1. Atypical antipsychotic-induced metabolic side effects: insights from receptor-binding profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the Metabolic Characteristics of Newer Second Generation Antipsychotics: Brexpiprazole, Lurasidone, Asenapine, Cariprazine, and Iloperidone With Olanzapine as a Comparator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. researchgate.net [researchgate.net]
- 9. uspharmacist.com [uspharmacist.com]
- 10. youtube.com [youtube.com]
- 11. Real-World Data on the Adverse Metabolic Effects of Second-Generation Antipsychotics and Their Potential Determinants in Adult Patients: A Systematic Review of Population-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardiometabolic changes and weight gain - NeuRA Library [library.neura.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effects of Cariprazine, Aripiprazole, and Olanzapine on Mouse Fibroblast Culture: Changes in Adiponectin Contents in Supernatants, Triglyceride Accumulation, and Peroxisome Proliferator-Activated Receptor-γ Expression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cariprazine Hydrochloride: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of cariprazine (B1246890) hydrochloride, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. Cariprazine hydrochloride, a potent second-generation antipsychotic, requires careful handling throughout its lifecycle, including its ultimate disposal. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for this compound, aligning with regulatory compliance and safety best practices.
Regulatory and Safety Overview
The disposal of this compound must adhere to federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary regulatory bodies governing pharmaceutical waste.[1][2] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable guidelines.
This compound is classified as toxic if swallowed, in contact with skin, or inhaled, and it can cause serious skin and eye irritation.[3][4] Due to its hazard profile, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[4]
Disposal Procedures
The recommended primary method for the disposal of this compound is incineration .
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Pure, unused this compound and any materials grossly contaminated with it (e.g., weighing boats, contaminated gloves) should be segregated from general laboratory waste.
-
This waste should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
-
Licensed Hazardous Waste Vendor:
-
Arrange for the collection and disposal of the hazardous waste container through a licensed environmental management vendor.
-
These vendors are equipped to handle and transport hazardous materials to a permitted treatment, storage, and disposal facility (TSDF).
-
-
Incineration:
-
The preferred method of destruction for this compound is controlled incineration at a licensed chemical destruction plant.[3]
-
This process should include flue gas scrubbing to neutralize harmful decomposition products.[3] While specific optimal incineration temperatures for this compound are not publicly detailed, thermal decomposition has been noted to occur around its melting point of approximately 198.2°C.[5]
-
-
Documentation:
-
Maintain meticulous records of the waste disposal process, including the date, quantity of waste, and the manifest from the disposal vendor. This documentation is crucial for regulatory compliance.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.
-
Wear Appropriate PPE: Don full PPE, including a respirator if the spill generates dust.
-
Contain the Spill:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
-
For solutions, absorb the spill with an inert, liquid-binding material such as diatomite or universal binders.[6]
-
-
Decontaminate:
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[6]
-
Collect all cleanup materials (absorbents, wipes, contaminated PPE) in the hazardous waste container.
-
-
Dispose: Dispose of the sealed hazardous waste container following the procedures outlined above.
Chemical Degradation Studies
Recent studies on the forced degradation of this compound provide insights into its chemical stability and potential for chemical neutralization prior to disposal. The compound is known to be unstable in acidic, alkaline, and oxidative conditions, while it shows stability under photolytic and thermal stress.[1][7]
| Stress Condition | Stability of this compound |
| Acidic Hydrolysis | Labile (Degrades) |
| Alkaline Hydrolysis | Labile (Degrades) |
| Oxidative | Labile (Degrades) |
| Photolytic | Stable |
| Thermal | Stable |
| (Data sourced from forced degradation studies)[1][7] |
While these findings suggest that chemical degradation could be a viable disposal pathway, specific, validated protocols for laboratory-scale degradation of this compound are not yet established. Therefore, incineration remains the recommended and most reliable disposal method.
Environmental Considerations
Preventing the entry of this compound into waterways is a critical aspect of its disposal. It is classified as slightly hazardous to water, and some sources indicate it may cause long-lasting harmful effects to aquatic life.[3] Under no circumstances should this compound or its solutions be disposed of down the drain. [3]
Disposal Workflow Diagram
References
- 1. A comprehensive forced degradation studies of this compound using LC-HRMS/MS and in silico toxicity predictions of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | CAS No: 1083076-69-0 [aquigenbio.com]
- 5. US11319293B2 - Polymorps of this compound and preparation method thereof and use of same - Google Patents [patents.google.com]
- 6. abmole.com [abmole.com]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
